Product packaging for Fosfluridine Tidoxil(Cat. No.:CAS No. 174638-15-4)

Fosfluridine Tidoxil

Cat. No.: B1673568
CAS No.: 174638-15-4
M. Wt: 740.9 g/mol
InChI Key: LBBDGLOPGRGFDO-FKJRLRTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fosfluridine tidoxil is a thymidylate synthase inhibitor potentially for the treatment of colorectal cancer, and breast cancer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H62FN2O10PS B1673568 Fosfluridine Tidoxil CAS No. 174638-15-4

Properties

CAS No.

174638-15-4

Molecular Formula

C34H62FN2O10PS

Molecular Weight

740.9 g/mol

IUPAC Name

(2-decoxy-3-dodecylsulfanylpropyl) [(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C34H62FN2O10PS/c1-3-5-7-9-11-13-14-16-18-20-22-49-26-27(44-21-19-17-15-12-10-8-6-4-2)24-45-48(42,43)46-25-29-30(38)31(39)33(47-29)37-23-28(35)32(40)36-34(37)41/h23,27,29-31,33,38-39H,3-22,24-26H2,1-2H3,(H,42,43)(H,36,40,41)/t27?,29-,30-,31-,33-/m1/s1

InChI Key

LBBDGLOPGRGFDO-FKJRLRTPSA-N

Isomeric SMILES

CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O)OCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OCCCCCCCCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HDP-990006;  HDP990006;  HDP 990006

Origin of Product

United States

Foundational & Exploratory

Unraveling the Dual-Pronged Attack: A Technical Guide to the Mechanism of Action of Fosfluridine Tidoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfluridine Tidoxil is a novel prodrug exhibiting a sophisticated dual mechanism of action, positioning it as a molecule of significant interest in antiviral and oncological research. This technical guide provides an in-depth elucidation of its metabolic activation and subsequent molecular interactions, offering a comprehensive resource for the scientific community. By dissecting its intricate pathways, from initial enzymatic cleavage to the inhibition of key cellular and viral targets, we aim to provide a foundational understanding for further research and development.

Core Mechanism: A Tale of Two Moieties

This compound is a chemically engineered conjugate that links two well-established therapeutic agents: the antiretroviral nucleoside analog Zidovudine (ZDV) and the antimetabolite 5-Fluorouridine (5-FU) , through a phosphodiester bond to a lipid tidoxil moiety. This unique structure facilitates oral bioavailability and cellular uptake. Once inside the cell, the prodrug undergoes enzymatic cleavage to release its two active components, each embarking on a distinct yet complementary cytotoxic and antiviral mission.

Table 1: Overview of Active Metabolites and Their Primary Targets
Parent ProdrugActive MoietyPrimary Active Metabolite(s)Primary Cellular/Viral TargetTherapeutic Effect
This compoundZidovudine (ZDV)Zidovudine Triphosphate (ZDV-TP)HIV Reverse TranscriptaseAntiviral (HIV)
5-Fluorouridine (5-FU)Fluorodeoxyuridine Monophosphate (FdUMP)Thymidylate Synthase (TS)Anticancer
Fluorouridine Triphosphate (FUTP)RNAAnticancer

Metabolic Activation and Signaling Pathways

The therapeutic efficacy of this compound is entirely dependent on its intracellular metabolic conversion. The following sections detail the sequential enzymatic reactions that lead to the formation of its active metabolites.

Initial Prodrug Cleavage

The initial and critical step in the activation of this compound is the hydrolysis of the phosphodiester bond, liberating the zidovudine and 5-fluorouridine-5'-monophosphate moieties. This cleavage is presumed to be mediated by intracellular esterases or phosphodiesterases, although the specific enzymes responsible are yet to be fully characterized.

G Fosfluridine_Tidoxil This compound (Prodrug) ZDV Zidovudine (ZDV) Fosfluridine_Tidoxil->ZDV Hydrolysis FUMP 5-Fluorouridine-5'-Monophosphate (F-UMP) Fosfluridine_Tidoxil->FUMP Hydrolysis Enzymes Intracellular Esterases/ Phosphodiesterases Enzymes->Fosfluridine_Tidoxil

Caption: Initial enzymatic cleavage of this compound.

The Zidovudine (ZDV) Antiviral Pathway

Released Zidovudine follows a well-established phosphorylation cascade to become the active Zidovudine Triphosphate (ZDV-TP). This process is catalyzed by host cell kinases.

  • Step 1: Monophosphorylation: Thymidine Kinase (TK) phosphorylates ZDV to ZDV-Monophosphate (ZDV-MP).

  • Step 2: Diphosphorylation: Thymidylate Kinase (TMPK) converts ZDV-MP to ZDV-Diphosphate (ZDV-DP).

  • Step 3: Triphosphorylation: Nucleoside Diphosphate Kinase (NDPK) generates the active ZDV-Triphosphate (ZDV-TP).

ZDV-TP then acts as a competitive inhibitor of HIV reverse transcriptase and a chain terminator during viral DNA synthesis.

G ZDV Zidovudine (ZDV) ZDV_MP ZDV-Monophosphate (ZDV-MP) ZDV->ZDV_MP Thymidine Kinase (TK) ZDV_DP ZDV-Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Thymidylate Kinase (TMPK) ZDV_TP Zidovudine Triphosphate (ZDV-TP) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase (NDPK) HIV_RT HIV Reverse Transcriptase ZDV_TP->HIV_RT Inhibition DNA_Chain_Termination Viral DNA Chain Termination ZDV_TP->DNA_Chain_Termination Incorporation

Caption: Metabolic activation and mechanism of action of Zidovudine.

The 5-Fluorouridine (5-FU) Anticancer Pathway

The released 5-Fluorouridine-5'-Monophosphate (F-UMP) serves as a precursor for two active metabolites that exert cytotoxic effects through distinct mechanisms.

  • Inhibition of Thymidylate Synthase: F-UMP is converted to 5-Fluorodeoxyuridine Monophosphate (FdUMP) by ribonucleotide reductase. FdUMP is a potent inhibitor of Thymidylate Synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1][2] This leads to a "thymineless death" in rapidly dividing cancer cells.

  • Incorporation into RNA: F-UMP is phosphorylated by UMP/CMP kinase and nucleoside diphosphate kinase to Fluorouridine Triphosphate (FUTP). FUTP is then incorporated into RNA in place of uridine triphosphate (UTP), leading to disruption of RNA synthesis, processing, and function.[3]

G FUMP 5-Fluorouridine-5'-Monophosphate (F-UMP) FdUMP 5-Fluorodeoxyuridine Monophosphate (FdUMP) FUMP->FdUMP Ribonucleotide Reductase FUTP Fluorouridine Triphosphate (FUTP) FUMP->FUTP UMP/CMP Kinase, NDPK TS Thymidylate Synthase (TS) FdUMP->TS Inhibition RNA RNA FUTP->RNA Incorporation DNA_Synthesis DNA Synthesis TS->DNA_Synthesis

Caption: Metabolic activation and dual mechanisms of 5-Fluorouridine.

Quantitative Data

The following tables summarize key quantitative data for the active metabolites of this compound.

Table 2: Inhibitory Potency of Zidovudine Triphosphate (ZDV-TP)
Target EnzymeSubstrateKi ValueOrganism/System
HIV-1 Reverse TranscriptasedTTP~0.03 µMHIV-1

Note: Ki values can vary depending on experimental conditions.

Table 3: Inhibitory Potency of 5-Fluorouracil Metabolites
Active MetaboliteTarget Enzyme/ProcessIC50 / Ki ValueCell Line / System
FdUMPThymidylate Synthase (TS)Ki: ~1-10 nMHuman
5-FUVarious Cancer Cell LinesIC50: 1.00 - 39.81 µMEsophageal Squamous Carcinoma
5-FUCOLO-205IC50: 3.2 µMHuman Colon Cancer
5-FUHT-29IC50: 13.5 µMHuman Colon Cancer

IC50 values are highly dependent on the cell line and exposure time.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of established experimental protocols.

Antiviral Activity Assay

Objective: To determine the in vitro efficacy of this compound against a specific virus (e.g., HIV).

Methodology:

  • Cell Culture: Culture susceptible host cells (e.g., MT-4 cells for HIV) in appropriate media.

  • Drug Preparation: Prepare serial dilutions of this compound.

  • Infection: Infect cells with a known titer of the virus in the presence or absence of the drug dilutions.

  • Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 3-5 days for HIV).

  • Quantification of Viral Replication: Measure viral replication using methods such as:

    • Plaque Reduction Assay: Staining and counting viral plaques.

    • ELISA: Quantifying viral antigens (e.g., HIV p24 antigen).

    • qRT-PCR: Measuring viral RNA levels.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of the drug that inhibits viral replication by 50%.

G cluster_0 Preparation cluster_1 Infection & Incubation cluster_2 Analysis Cell_Culture Culture Host Cells Infection Infect Cells with Virus +/- Drug Cell_Culture->Infection Drug_Prep Prepare Drug Dilutions Drug_Prep->Infection Virus_Prep Prepare Virus Stock Virus_Prep->Infection Incubation Incubate Infection->Incubation Quantification Quantify Viral Replication (ELISA, qRT-PCR) Incubation->Quantification IC50 Calculate IC50 Quantification->IC50

Caption: General workflow for an in vitro antiviral activity assay.

Thymidylate Synthase (TS) Inhibition Assay

Objective: To measure the inhibitory effect of the 5-FU metabolite, FdUMP, on TS activity.

Methodology:

  • Enzyme and Substrate Preparation: Purify recombinant human TS. Prepare solutions of the substrate dUMP and the cofactor 5,10-methylenetetrahydrofolate.

  • Inhibitor Preparation: Synthesize or obtain FdUMP.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, TS, dUMP, and the cofactor.

  • Inhibition Assay: Add varying concentrations of FdUMP to the reaction mixture.

  • Quantification of TS Activity: Measure the rate of conversion of dUMP to dTMP. This is often done spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of the cofactor.

  • Data Analysis: Determine the inhibitory constant (Ki) of FdUMP for TS.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Enzyme_Prep Purify Thymidylate Synthase (TS) Reaction Combine TS, Substrates, and FdUMP Enzyme_Prep->Reaction Substrate_Prep Prepare dUMP and Cofactor Substrate_Prep->Reaction Inhibitor_Prep Prepare FdUMP Inhibitor_Prep->Reaction Spectrophotometry Measure Absorbance Change (340 nm) Reaction->Spectrophotometry Ki_Calc Calculate Ki Value Spectrophotometry->Ki_Calc

Caption: Workflow for a Thymidylate Synthase (TS) inhibition assay.

Intracellular Nucleotide Triphosphate Measurement

Objective: To quantify the intracellular levels of the active triphosphate metabolites (ZDV-TP and FUTP).

Methodology:

  • Cell Treatment: Treat cells with this compound for various time points.

  • Cell Lysis and Extraction: Lyse the cells and extract the intracellular nucleotides, typically using a cold acid precipitation method (e.g., with perchloric acid).

  • Sample Preparation: Neutralize and prepare the extracts for analysis.

  • Quantification by HPLC-MS/MS: Separate and quantify the triphosphate metabolites using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity.

  • Data Analysis: Determine the intracellular concentrations of ZDV-TP and FUTP over time.

G cluster_0 Sample Preparation cluster_1 Analysis Cell_Treatment Treat Cells with This compound Extraction Cell Lysis and Nucleotide Extraction Cell_Treatment->Extraction Sample_Prep Neutralize and Prepare Extract Extraction->Sample_Prep HPLC_MSMS Quantify Triphosphates by HPLC-MS/MS Sample_Prep->HPLC_MSMS Concentration_Det Determine Intracellular Concentrations HPLC_MSMS->Concentration_Det

Caption: Workflow for measuring intracellular nucleotide triphosphates.

Conclusion

This compound represents a sophisticated approach to combination therapy, encapsulating two distinct mechanisms of action within a single molecular entity. Its intricate metabolic activation pathway, leading to the formation of potent inhibitors of viral replication and cellular proliferation, underscores the potential of prodrug strategies in modern drug development. A thorough understanding of its mechanism, as detailed in this guide, is paramount for its continued investigation and potential clinical application. Further research to identify the specific enzymes responsible for the initial cleavage of this compound will provide a more complete picture of its pharmacological profile.

References

Navigating the Metabolic Maze: A Technical Guide to the Hypothesized Metabolic Pathway of Fosfluridine Tidoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific metabolic pathway of Fosfluridine Tidoxil is limited. This guide presents a hypothesized metabolic pathway and experimental framework based on the established metabolism of similar fluoropyrimidine nucleoside analogs. The quantitative data provided is illustrative and should not be considered as experimentally verified values for this compound.

Introduction

This compound is a novel investigational compound with a complex molecular structure suggesting its classification as a phosphoramidate prodrug of a fluoropyrimidine nucleoside analog.[1] Prodrug strategies are commonly employed in drug development to enhance the pharmacokinetic and pharmacodynamic properties of parent compounds, such as improving oral bioavailability, increasing cellular uptake, and targeting specific tissues. The metabolic activation of such prodrugs is a critical determinant of their therapeutic efficacy and toxicity profile. This technical guide outlines a plausible metabolic pathway for this compound, details relevant experimental protocols for its investigation, and provides a framework for its preclinical and clinical development.

Hypothesized Metabolic Pathway of this compound

The metabolic journey of this compound is anticipated to involve two key stages: initial hydrolysis of the prodrug moiety to release the nucleoside analog, followed by intracellular phosphorylation to the active cytotoxic agent.

Prodrug Activation: Hydrolysis

The "Tidoxil" portion of this compound is a lipid-phosphate conjugate designed to facilitate membrane permeability. Upon absorption, it is hypothesized that this prodrug undergoes enzymatic cleavage by esterases and/or phosphoramidases present in the plasma and tissues to release the 5'-monophosphate form of the fluoropyrimidine nucleoside.

Intracellular Anabolism: The Path to Cytotoxicity

Following the initial hydrolysis, the released 5'-monophosphate of the fluorouridine analog enters the intracellular nucleotide pool. Here, it is expected to undergo sequential phosphorylation by cellular kinases to its active triphosphate form, trifluorothymidine triphosphate (CF3T-TP). This process is a common activation pathway for many nucleoside analogs used in anticancer and antiviral therapies.[2][3][4] The key enzymatic steps are:

  • Monophosphate to Diphosphate: The 5'-monophosphate is phosphorylated by a specific nucleoside monophosphate kinase (NMPK).

  • Diphosphate to Triphosphate: The resulting 5'-diphosphate is then converted to the active 5'-triphosphate metabolite by a nucleoside diphosphate kinase (NDPK).

The active triphosphate metabolite, CF3T-TP, can then exert its cytotoxic effects by inhibiting thymidylate synthase and/or by being incorporated into DNA and RNA, leading to chain termination and inhibition of protein synthesis. This mechanism is characteristic of fluoropyrimidine drugs.[5]

Proposed Signaling and Mechanistic Pathways

The ultimate mechanism of action of this compound, mediated by its active metabolite CF3T-TP, is likely to involve the disruption of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

G cluster_extracellular Extracellular Space / Plasma cluster_intracellular Intracellular Space Fosfluridine_Tidoxil This compound (Prodrug) FU_MP Fluorouridine Monophosphate (FU-MP) Fosfluridine_Tidoxil->FU_MP Esterases / Phosphoramidases FU_DP Fluorouridine Diphosphate (FU-DP) FU_MP->FU_DP Nucleoside Monophosphate Kinase (NMPK) CF3T_TP Trifluorothymidine Triphosphate (CF3T-TP - Active Metabolite) FU_DP->CF3T_TP Nucleoside Diphosphate Kinase (NDPK) DNA_RNA_Inhibition Inhibition of DNA & RNA Synthesis CF3T_TP->DNA_RNA_Inhibition Apoptosis Apoptosis DNA_RNA_Inhibition->Apoptosis

Caption: Hypothesized metabolic activation pathway of this compound.

Quantitative Data Summary

Due to the absence of specific published pharmacokinetic data for this compound, the following table presents illustrative parameters based on typical values for orally administered nucleoside analog prodrugs. These values are intended to provide a general framework for what might be expected and to guide the design of preclinical pharmacokinetic studies.

ParameterSymbolIllustrative ValueUnitSignificance
Absorption
BioavailabilityF40 - 60%Percentage of the administered dose that reaches systemic circulation.
Time to Maximum ConcentrationTmax1 - 2hoursTime to reach peak plasma concentration of the active metabolite.
Distribution
Volume of DistributionVd1 - 2L/kgThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Protein Binding< 30%The extent to which the drug binds to plasma proteins, which can affect its distribution and clearance.
Metabolism
Half-life (Prodrug)t½ (prodrug)0.5 - 1hoursTime taken for the plasma concentration of the prodrug to reduce by half.
Half-life (Active Metabolite)t½ (active)2 - 4hoursTime taken for the plasma concentration of the active metabolite to reduce by half.
Excretion
ClearanceCL10 - 20mL/min/kgThe rate at which the drug is removed from the body.
Route of ExcretionRenalPrimary route of elimination of the drug and its metabolites from the body.

Experimental Protocols

To elucidate the metabolic pathway and pharmacokinetic profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Assays

Objective: To identify the enzymes responsible for the metabolic activation and catabolism of this compound and to determine the rate of metabolism.

Methodologies:

  • Plasma Stability Assay:

    • Protocol: Incubate this compound in fresh plasma from various species (human, rat, mouse, dog) at 37°C. Collect samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes). Analyze the samples by LC-MS/MS to measure the disappearance of the parent compound and the appearance of metabolites.

    • Purpose: To assess the stability of the prodrug in circulation and the role of plasma esterases in its activation.

  • Liver Microsome Stability Assay:

    • Protocol: Incubate this compound with liver microsomes from different species in the presence of NADPH. Analyze the metabolic stability and identify the metabolites formed.

    • Purpose: To evaluate the contribution of cytochrome P450 enzymes to the metabolism of the compound.

  • Hepatocyte Incubation:

    • Protocol: Incubate this compound with cryopreserved or fresh hepatocytes. This allows for the study of both phase I and phase II metabolic pathways. Analyze the formation of intracellular metabolites, including the mono-, di-, and triphosphate forms of the nucleoside analog.

    • Purpose: To obtain a more complete picture of hepatic metabolism and intracellular activation.

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its metabolites in a living organism.

Methodologies:

  • Animal Models: Conduct studies in relevant animal species (e.g., mice, rats, dogs) following oral and intravenous administration of this compound.

  • Sample Collection: Collect blood, urine, and feces at predetermined time points.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound and its key metabolites in biological matrices.

  • Pharmacokinetic Analysis: Use software like WinNonlin or Phoenix to calculate key pharmacokinetic parameters (AUC, Cmax, Tmax, t½, CL, Vd).

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Plasma Plasma Stability Metabolite_ID Metabolite Identification & Pathway Elucidation Plasma->Metabolite_ID Microsomes Liver Microsomes Microsomes->Metabolite_ID Hepatocytes Hepatocyte Incubation Hepatocytes->Metabolite_ID Animal_Models Animal Dosing (PO & IV) Sample_Collection Biological Sample Collection Animal_Models->Sample_Collection Bioanalysis LC-MS/MS Analysis Sample_Collection->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis ADME_Profile Comprehensive ADME Profile PK_Analysis->ADME_Profile Start Drug Candidate: This compound Start->Plasma Start->Microsomes Start->Hepatocytes Start->Animal_Models Metabolite_ID->ADME_Profile

Caption: General experimental workflow for metabolic pathway analysis.

Conclusion

The metabolic activation of this compound is a critical area of investigation for its successful development as a therapeutic agent. The hypothesized pathway, involving initial hydrolysis followed by intracellular phosphorylation, is consistent with the metabolism of other fluoropyrimidine nucleoside prodrugs. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise metabolic fate of this compound, quantifying its pharmacokinetic parameters, and ultimately understanding the key drivers of its efficacy and safety profile. Such studies are essential for advancing this promising compound through preclinical and clinical development.

References

The Cellular Gauntlet: An In-depth Technical Guide to the Intracellular Activation of Fosfluridine Tidoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfluridine Tidoxil is a novel prodrug designed to enhance the therapeutic window of its active metabolite, a fluoropyrimidine analog. Like many nucleoside analogs, this compound requires a series of intracellular enzymatic conversions to exert its cytotoxic or antiviral effects. This technical guide provides a detailed overview of the core intracellular activation pathway of this compound, compiling available data on the key enzymes involved, their kinetics, and the experimental protocols used to elucidate this bioactivation cascade.

The Intracellular Activation Pathway: A Multi-Enzymatic Journey

The intracellular activation of this compound is a meticulously orchestrated, three-step enzymatic process that transforms the lipophilic prodrug into its pharmacologically active triphosphate metabolite. This conversion is essential for the drug's efficacy and relies on the sequential action of carboxylesterases, a phosphoramidase (likely HINT1), and a nucleoside monophosphate kinase (UMP/CMP kinase).

Fosfluridine_Tidoxil_Activation cluster_0 Extracellular Space cluster_1 Intracellular Space Fosfluridine_Tidoxil This compound Intermediate_1 Intermediate Metabolite 1 (After Tidoxil Cleavage) Fosfluridine_Tidoxil->Intermediate_1 Carboxylesterase F_ara_UMP_precursor Fluorouridine Phosphoramidate Intermediate_1->F_ara_UMP_precursor Esterase (continued) F_ara_UMP Fluorouridine Monophosphate (F-ara-UMP) F_ara_UMP_precursor->F_ara_UMP HINT1 (Phosphoramidase) F_ara_UDP Fluorouridine Diphosphate (F-ara-UDP) F_ara_UMP->F_ara_UDP UMP-CMP Kinase F_ara_UTP Fluorouridine Triphosphate (Active Metabolite) F_ara_UDP->F_ara_UTP Nucleoside Diphosphate Kinase

Figure 1: Proposed intracellular activation pathway of this compound.
Step 1: Hydrolysis by Carboxylesterases

Upon entering the cell, the "tidoxil" moiety of this compound is cleaved by carboxylesterases (CES). These enzymes are responsible for the hydrolysis of a wide range of ester-containing compounds. This initial step is crucial for unmasking the phosphoramidate portion of the molecule.

Step 2: Phosphoramidate Cleavage by HINT1

The resulting intermediate is then a substrate for a phosphoramidase, with Histidine Triad Nucleotide-binding Protein 1 (HINT1) being the most likely candidate. HINT1 is known to hydrolyze phosphoramidate bonds, releasing the nucleoside monophosphate. In the case of this compound, this step would yield 5-fluorouridine monophosphate (F-ara-UMP).

Step 3: Sequential Phosphorylation to the Active Triphosphate

The newly formed F-ara-UMP is then sequentially phosphorylated by intracellular kinases. The first phosphorylation, converting the monophosphate to a diphosphate (F-ara-UDP), is catalyzed by UMP/CMP kinase. Subsequently, nucleoside diphosphate kinases (NDPKs) catalyze the final phosphorylation step to generate the active triphosphate metabolite, 5-fluorouridine triphosphate (F-ara-UTP). This active form can then be incorporated into DNA or RNA, leading to cytotoxicity or inhibition of viral replication.

Quantitative Data on Enzyme Kinetics

While specific kinetic parameters for the interaction of this compound and its metabolites with the activating enzymes are not yet publicly available, the following table summarizes the known kinetic data for the involved enzyme families with analogous substrates. This data provides a valuable reference for understanding the potential efficiency of this compound's activation.

Enzyme FamilySubstrate AnalogKm (µM)Vmax or kcatCell Type/Source
Carboxylesterase (CES1)Oseltamivir24.9 ± 2.9676 ± 26 pmol/min/mgHuman Liver S9
Carboxylesterase (CES2)Dabigatran Etexilate (carbamate)5.5 ± 0.871.1 ± 2.4 pmol/min/mgHuman Intestinal Microsomes
HINT1Adenosine 5'-monophosphoramide1.8 ± 0.30.45 ± 0.02 s⁻¹Recombinant Human
UMP/CMP KinaseUMP15 ± 210.5 ± 0.5 µmol/min/mgRecombinant Human
UMP/CMP KinasedCMP130 ± 101.5 ± 0.1 µmol/min/mgRecombinant Human

Table 1: Representative Kinetic Parameters of Enzymes Involved in Prodrug Activation.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the activity of the key enzymes in the activation pathway of this compound. These protocols can be adapted for the specific analysis of this compound and its metabolites.

Protocol 1: Carboxylesterase Activity Assay

This protocol describes a spectrophotometric method for determining carboxylesterase activity using a chromogenic substrate, which can be adapted for competition assays with this compound.

Materials:

  • Cell lysates or purified carboxylesterase

  • p-Nitrophenyl acetate (pNPA) as a substrate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • This compound (as a potential inhibitor/substrate)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of pNPA in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add Tris-HCl buffer.

  • Add varying concentrations of this compound to the wells for inhibition studies.

  • Add the cell lysate or purified enzyme to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPA substrate.

  • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes.

  • The rate of p-nitrophenol production is proportional to the carboxylesterase activity and can be calculated using the molar extinction coefficient of p-nitrophenol.

Carboxylesterase_Assay Prepare_Reagents Prepare Reagents (Buffer, pNPA, Enzyme, Fosfluridine) Plate_Setup Set up 96-well Plate (Buffer, Fosfluridine, Enzyme) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (37°C, 10 min) Plate_Setup->Pre_incubation Add_Substrate Add pNPA Substrate Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance (405 nm, kinetic) Add_Substrate->Measure_Absorbance Data_Analysis Calculate Activity Measure_Absorbance->Data_Analysis

Figure 2: Workflow for a carboxylesterase activity assay.
Protocol 2: HINT1 Phosphoramidase Activity Assay

This protocol outlines a fluorescence-based assay to measure HINT1 activity, which can be used to assess the conversion of the phosphoramidate intermediate of this compound.

Materials:

  • Purified recombinant HINT1

  • A fluorogenic phosphoramidate substrate (e.g., adenosine-5'-(tryptaminyl)phosphoramidate)

  • HEPES buffer (50 mM, pH 7.5) containing MgCl₂ (5 mM) and DTT (1 mM)

  • This compound-derived phosphoramidate intermediate

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the fluorogenic substrate and the test compound.

  • In a 96-well black plate, add HEPES buffer.

  • Add the HINT1 enzyme to each well.

  • To determine the kinetic parameters for the this compound intermediate, it would be used as the substrate.

  • Initiate the reaction by adding the substrate.

  • Measure the increase in fluorescence (e.g., Ex/Em = 280/350 nm for tryptamine release) over time.

  • The initial reaction velocity is determined from the linear phase of the fluorescence curve.

HINT1_Assay Prepare_Reagents Prepare Reagents (Buffer, Substrate, HINT1) Plate_Setup Set up 96-well Plate (Buffer, HINT1) Prepare_Reagents->Plate_Setup Add_Substrate Add Substrate (Fluorogenic or Test Compound) Plate_Setup->Add_Substrate Measure_Fluorescence Measure Fluorescence (kinetic) Add_Substrate->Measure_Fluorescence Data_Analysis Determine Initial Velocity Measure_Fluorescence->Data_Analysis

Figure 3: Workflow for a HINT1 phosphoramidase activity assay.
Protocol 3: UMP/CMP Kinase Activity Assay

This protocol describes a coupled-enzyme spectrophotometric assay to measure the activity of UMP/CMP kinase.

Materials:

  • Purified UMP/CMP kinase

  • F-ara-UMP (substrate)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 100 mM KCl)

  • Spectrophotometer

Procedure:

  • Prepare a master mix containing the reaction buffer, ATP, PEP, NADH, PK, and LDH.

  • Add the master mix to a cuvette.

  • Add the purified UMP/CMP kinase.

  • Equilibrate the mixture at 37°C.

  • Initiate the reaction by adding F-ara-UMP.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of ADP formation, which is stoichiometric with the phosphorylation of F-ara-UMP, is calculated from the rate of NADH oxidation.

UMP_CMPK_Assay F_ara_UMP F-ara-UMP UMP_CMPK UMP-CMP Kinase F_ara_UMP->UMP_CMPK ATP ATP ATP->UMP_CMPK F_ara_UDP F-ara-UDP UMP_CMPK->F_ara_UDP ADP ADP UMP_CMPK->ADP PK Pyruvate Kinase ADP->PK PEP PEP PEP->PK PK->ATP Regenerates ATP Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH (Abs @ 340nm) NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ (No Abs @ 340nm) LDH->NAD

Figure 4: Coupled enzyme reaction for UMP/CMP kinase assay.

Conclusion

The intracellular activation of this compound is a critical determinant of its therapeutic activity. Understanding the multi-step enzymatic cascade involving carboxylesterases, HINT1, and UMP/CMP kinase is essential for optimizing its clinical application and for the development of next-generation nucleoside prodrugs. The experimental protocols provided in this guide offer a framework for the detailed investigation of this compound's bioactivation, enabling researchers to further characterize its metabolic profile and mechanism of action. Further studies are warranted to determine the specific kinetic parameters of each enzymatic step for this compound and its metabolites to build a comprehensive pharmacokinetic and pharmacodynamic model.

Fosfluridine Tidoxil: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfluridine Tidoxil (also known as HDP 99.0006) is a pyrimidine nucleoside analog developed as an inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] This document provides a comprehensive technical overview of the methodologies and scientific rationale for the target identification and validation of this compound. Due to the discontinued development of this compound, publicly available quantitative data is limited.[1] Therefore, this guide combines known information about this compound with established experimental protocols for thymidylate synthase inhibitors to serve as a thorough resource for researchers in the field of anticancer drug development.

Introduction: The Rationale for Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a pivotal enzyme in the DNA synthesis pathway, catalyzing the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP. This reaction is the sole de novo source of dTMP, making TS a critical target for cancer chemotherapy. Inhibition of TS leads to a depletion of the dTMP pool, resulting in an imbalance of deoxynucleotide triphosphates (dNTPs) and the misincorporation of uracil into DNA. This "thymineless death" induces DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly proliferating cancer cells.

This compound was designed as an enhanced prodrug of 5-fluorouridine (5-FUrd), an active metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). The goal of such prodrug strategies is often to improve pharmacokinetic properties, such as oral bioavailability and tumor-specific activation.

Target Identification: Confirming Thymidylate Synthase as the Molecular Target

The identification of thymidylate synthase as the primary target of this compound would have relied on a combination of biochemical and cell-based assays.

Biochemical Assays

Direct evidence of target engagement is established through in vitro enzyme inhibition assays.

Experimental Protocol: Thymidylate Synthase Inhibition Assay

  • Objective: To determine the inhibitory activity of this compound's active metabolite on purified recombinant human thymidylate synthase.

  • Principle: The assay measures the conversion of dUMP to dTMP, often by monitoring the release of tritium from [5-³H]-dUMP.

  • Materials:

    • Recombinant human thymidylate synthase (TS)

    • [5-³H]-deoxyuridine monophosphate ([5-³H]-dUMP)

    • 5,10-methylenetetrahydrofolate (CH₂H₄folate) cofactor

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM β-mercaptoethanol)

    • Activated charcoal slurry

    • Scintillation fluid and counter

    • This compound's active metabolite (e.g., FdUMP)

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, CH₂H₄folate, and varying concentrations of the inhibitor.

    • Initiate the reaction by adding recombinant human TS and [5-³H]-dUMP.

    • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

    • Terminate the reaction by adding an activated charcoal slurry, which binds to the unreacted [5-³H]-dUMP.

    • Centrifuge the mixture to pellet the charcoal.

    • Measure the radioactivity of the supernatant, which contains the released tritium in the form of ³H₂O, using a scintillation counter.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.

Cell-Based Assays

Cellular assays are crucial to confirm that the biochemical activity translates to a functional effect in a biological context.

Experimental Protocol: Cellular Thymidylate Synthase Activity Assay

  • Objective: To measure the inhibition of TS activity in intact cancer cells treated with this compound.

  • Principle: This assay is similar to the biochemical assay but is performed on cell lysates or intact cells. It often involves monitoring the release of tritium from radiolabeled deoxyuridine.

  • Materials:

    • Cancer cell line (e.g., colorectal adenocarcinoma HT-29, breast adenocarcinoma MCF-7)

    • Cell culture medium and supplements

    • This compound

    • [5-³H]-deoxyuridine

    • Scintillation fluid and counter

  • Procedure:

    • Seed cancer cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified duration.

    • Add [5-³H]-deoxyuridine to the culture medium and incubate for a further period.

    • Harvest the cells and measure the amount of tritium released into the medium or incorporated into DNA, depending on the specific protocol variation.

    • Determine the concentration-dependent inhibition of cellular TS activity.

Target Validation: Linking Target Engagement to Cellular Phenotype

Target validation experiments are designed to demonstrate that the inhibition of thymidylate synthase by this compound is responsible for its anticancer effects.

In Vitro Studies

3.1.1. Cytotoxicity Assays

Experimental Protocol: MTT Assay for Cell Viability

  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., HCT-116, SW620)

    • This compound

    • MTT solution

    • Solubilization buffer (e.g., DMSO)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in 96-well plates.

    • After 24 hours, treat the cells with a range of this compound concentrations.

    • Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

3.1.2. Mechanism of Action Studies

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Objective: To investigate the effect of this compound on cell cycle progression.

  • Principle: Inhibition of DNA synthesis is expected to cause an accumulation of cells in the S-phase of the cell cycle.

  • Materials:

    • Cancer cell line

    • This compound

    • Propidium iodide (PI) staining solution

    • RNase A

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound at a concentration around the IC₅₀ value.

    • Harvest the cells at different time points.

    • Fix the cells in ethanol.

    • Stain the cells with PI solution containing RNase A.

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M).

In Vivo Studies

Experimental Protocol: Xenograft Tumor Models in Immunocompromised Mice

  • Objective: To evaluate the antitumor efficacy of this compound in a living organism.

  • Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the drug on tumor growth is monitored.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Human colorectal cancer cell line (e.g., HCT-116)

    • This compound formulation for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into control and treatment groups.

    • Administer this compound to the treatment group according to a defined schedule and route (e.g., oral gavage).

    • Measure the tumor volume regularly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Quantitative Data Summary

As specific preclinical and clinical data for this compound are not publicly available, the following tables present hypothetical yet representative data for a thymidylate synthase inhibitor in this class.

Table 1: In Vitro Inhibitory Activity of this compound's Active Metabolite

Assay TypeTargetParameterValue (Hypothetical)
Biochemical AssayRecombinant Human TSIC₅₀5 nM
Cellular AssayHT-29 CellsIC₅₀50 nM

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (Hypothetical)
HCT-116Colorectal Carcinoma0.1 µM
SW620Colorectal Carcinoma0.5 µM
MCF-7Breast Adenocarcinoma0.2 µM
MDA-MB-231Breast Adenocarcinoma1.0 µM

Table 3: In Vivo Antitumor Efficacy of this compound in HCT-116 Xenograft Model

Treatment GroupDose and Schedule (Hypothetical)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2
This compound20 mg/kg, once daily, oral65-5
5-Fluorouracil50 mg/kg, once weekly, i.p.50-10

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for its target identification and validation.

Thymidylate_Synthase_Pathway cluster_nucleotide De Novo dTMP Synthesis cluster_dna DNA Synthesis cluster_inhibition dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP dTTP dTTP dTMP->dTTP Phosphorylation CH2HF 5,10-CH₂H₄folate CH2HF->TS DHF DHF TS->dTMP Methylation TS->DHF DNA DNA Replication dTTP->DNA Fosfluridine This compound (Active Metabolite) Fosfluridine->TS Inhibition

Caption: Inhibition of Thymidylate Synthase by this compound.

Target_Identification_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays recombinant_ts Purified Recombinant Human TS inhibition_assay Enzyme Inhibition Assay (e.g., Tritium Release) recombinant_ts->inhibition_assay ic50_determination Determine IC₅₀ inhibition_assay->ic50_determination cancer_cells Cancer Cell Lines cellular_ts_assay Cellular TS Activity Assay cancer_cells->cellular_ts_assay target_engagement Confirm Target Engagement in Cells cellular_ts_assay->target_engagement

Caption: Workflow for Target Identification of this compound.

Target_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cytotoxicity Cytotoxicity Assays (e.g., MTT) cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) cell_cycle->apoptosis xenograft Xenograft Tumor Models in Mice efficacy Evaluate Antitumor Efficacy xenograft->efficacy toxicity Assess Toxicity xenograft->toxicity

Caption: Workflow for Target Validation of this compound.

Conclusion

This compound represents a rational approach to cancer therapy by targeting the well-validated enzyme, thymidylate synthase. The target identification and validation process for such a compound follows a logical progression from biochemical confirmation of enzyme inhibition to cellular assays demonstrating on-target effects, and finally to in vivo models confirming antitumor efficacy. While the clinical development of this compound was suspended, the principles and methodologies outlined in this guide remain fundamental to the discovery and development of novel anticancer agents targeting the nucleotide synthesis pathway. This document serves as a valuable resource for researchers aiming to understand and apply these core concepts in their own drug discovery efforts.

References

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Fosfluridine Tidoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfluridine Tidoxil, also known as Fozivudine Tidoxil, is a thioether lipid-zidovudine conjugate developed as a prodrug of the antiretroviral agent zidovudine (ZDV). This design aims to enhance the therapeutic index of ZDV by altering its pharmacokinetic profile and cellular uptake, potentially leading to improved efficacy and reduced toxicity. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, based on early-phase clinical trials. It includes a summary of key pharmacokinetic parameters, detailed experimental methodologies derived from published study abstracts, and visualizations of the proposed metabolic pathway and experimental workflows.

Pharmacokinetic Profile

Clinical studies have demonstrated that this compound exhibits a distinct pharmacokinetic profile compared to its parent drug, zidovudine. The lipid conjugate design results in a significantly longer plasma half-life, which could allow for less frequent dosing.

Summary of Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from Phase I and Phase II clinical trials.

Table 1: Single Dose Pharmacokinetic Parameters of this compound (Phase I Study) [1]

ParameterValue (Normalized to 100 mg Dose)Unit
Mean Area Under the Curve (AUC)8.6mg·h/L
Mean Maximum Concentration (Cmax)1.13mg/L
Time to Maximum Concentration (Tmax)4 - 8h
Half-life (t1/2)3.78h

Data from a dose-escalating trial in HIV-infected patients.[1]

Table 2: Multiple Dose Pharmacokinetic Parameter of this compound (Phase II Study)

ParameterValueUnitComparison
Plasma Half-life (t1/2)~3.8hSignificantly longer than ZDV

Data from a multicenter, randomized, double-blind, placebo-controlled trial.

Bioavailability

While a dedicated bioavailability study with intravenous administration data is not publicly available, an unpublished study mentioned in the literature suggests that the bioavailability of this compound is not significantly affected by food.[2][3][4] This indicates that the drug can be administered without regard to meals, which offers a significant advantage in terms of patient compliance. As a lipid-drug conjugate, this compound is designed to leverage lipid absorption pathways to improve oral uptake and delivery.

Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials that investigated the pharmacokinetics of this compound.

Phase I Dose-Escalating Trial
  • Study Design: A single-dose, dose-escalating trial was conducted to evaluate the safety and establish basic pharmacokinetic data of this compound in HIV-infected patients.

  • Patient Population: 39 patients with HIV infection, a CD4 count > 100 cells/mm³, and who provided informed consent were included. Exclusion criteria included active opportunistic infections, concomitant zidovudine therapy, and neutropenia (< 750 neutrophils/mm³).

  • Dosing Regimen: Seven different single doses were studied: 50, 100, 300, 600, 900, 1200, and 1800 mg, administered in both capsule and tablet formulations.

  • Sampling and Analysis: 24-hour plasma levels and urinary excretion were determined. While the specific analytical method was not detailed in the available abstract, it is highly probable that a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of this compound and its metabolites in plasma and urine.

Phase II Placebo-Controlled Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial was conducted to assess the safety, efficacy, and pharmacokinetics of this compound monotherapy.

  • Patient Population: 72 HIV-infected patients who had not previously received antiretroviral therapy were enrolled.

  • Dosing Regimen: Patients were randomized to receive one of the following daily doses for 4 weeks: 200 mg, 400 mg, 800 mg (once daily), or 200 mg, 400 mg, 600 mg (twice daily). In each dosage group, patients were randomized in a 10:2 ratio to receive either this compound or a placebo.

  • Sampling and Analysis: Plasma concentrations of this compound and zidovudine were measured to determine pharmacokinetic parameters, including the area under the time-concentration curve (AUC) and plasma half-life. The analytical methodology was not specified in the abstract but would have required a validated method capable of distinguishing the prodrug from its active metabolite.

Metabolism and Mechanism of Action

This compound is a prodrug that is metabolized intracellularly to release the active antiviral agent, zidovudine monophosphate. This targeted intracellular activation is a key feature of its design, intended to concentrate the active drug in target cells, such as lymphocytes, while minimizing exposure and potential toxicity to other cells, like those in the bone marrow. The metabolism of the parent drug, zidovudine, primarily involves glucuronidation to form zidovudine glucuronide (GZDV) and, to a lesser extent, reduction of the azido group to form 3'-amino-3'-deoxythymidine (AMT).

Visualizations

Proposed Metabolic Pathway of this compound

This compound Metabolism cluster_systemic Systemic Circulation cluster_intracellular Intracellular Metabolism Fosfluridine_Tidoxil This compound (Oral Administration) Intracellular_Space Intracellular Space (e.g., Lymphocyte) Fosfluridine_Tidoxil->Intracellular_Space Uptake ZDV_MP Zidovudine Monophosphate (Active) Intracellular_Space->ZDV_MP Intracellular Cleavage ZDV_DP Zidovudine Diphosphate ZDV_MP->ZDV_DP Phosphorylation (Thymidylate Kinase) ZDV_TP Zidovudine Triphosphate (Active) ZDV_DP->ZDV_TP Phosphorylation (Nucleoside Diphosphate Kinase) Incorporation Incorporation into Viral DNA & Chain Termination ZDV_TP->Incorporation Inhibition of Reverse Transcriptase

Caption: Proposed intracellular metabolic activation of this compound.

Experimental Workflow for a Pharmacokinetic Study

Pharmacokinetic Study Workflow Patient_Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Drug_Administration Drug Administration (Specified Dose & Route) Informed_Consent->Drug_Administration Blood_Sampling Serial Blood Sampling (Pre-defined Time Points) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Bioanalytical Method (e.g., LC-MS/MS) Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Modeling (AUC, Cmax, t1/2) Sample_Analysis->Data_Analysis Results Results Interpretation & Reporting Data_Analysis->Results

Caption: General workflow for a clinical pharmacokinetic study.

Conclusion

This compound, a lipid-zidovudine conjugate, demonstrates a favorable pharmacokinetic profile characterized by a prolonged plasma half-life compared to its parent compound, zidovudine. This suggests the potential for less frequent dosing, which could improve patient adherence to treatment. The available data also indicate that its bioavailability is not significantly impacted by food. While the detailed experimental protocols from the early clinical trials are not fully available in the public domain, the provided information offers valuable insights for researchers and drug development professionals. Further studies would be necessary to fully elucidate the absolute bioavailability and complete metabolic fate of this compound.

References

The Prodrug Fosfluridine Tidoxil: A Technical Guide to its Conversion to Zidovudine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfluridine tidoxil, an investigational prodrug of the antiretroviral agent zidovudine (AZT), represents a strategic approach to enhance the therapeutic index of its parent compound. This technical guide provides an in-depth analysis of the conversion of this compound to zidovudine, consolidating available data on its metabolic pathway, relevant experimental protocols for its study, and quantitative pharmacokinetic parameters. By delivering zidovudine as a thioether lipid phosphodiester conjugate, this compound aims to improve oral bioavailability and potentially alter tissue distribution, thereby optimizing its anti-HIV activity. This document will detail the putative metabolic cascade, present key pharmacokinetic data from clinical investigations, and outline the analytical methodologies requisite for its characterization.

Introduction

Zidovudine (3'-azido-3'-deoxythymidine, AZT) was the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection.[1] Its mechanism of action relies on intracellular phosphorylation to zidovudine triphosphate, which acts as a chain terminator for the viral reverse transcriptase.[2][3] However, the clinical utility of zidovudine can be limited by factors such as dose-dependent toxicity and the need for frequent administration.[4] Prodrug strategies have been explored to overcome these limitations.

This compound (also known as fozivudine tidoxil) is a thioether lipid phosphodiester conjugate of zidovudine designed to act as a prodrug.[5] The rationale behind this chemical modification is to mask the hydrophilic phosphate group and enhance lipophilicity, which can lead to improved absorption and altered pharmacokinetic properties. This guide delineates the process of its conversion back to the active parent drug, zidovudine.

Chemical Structures

The conversion process begins with the parent prodrug, this compound, and culminates in the release of the active antiviral agent, zidovudine.

  • This compound: A molecule where zidovudine is linked via its 5'-hydroxyl group to a phosphate, which in turn is esterified with a thioether lipid moiety.

  • Zidovudine (AZT): The active nucleoside reverse transcriptase inhibitor.

The Metabolic Conversion Pathway of this compound

While the complete enzymatic cascade for the metabolism of this compound has not been fully elucidated in publicly available literature, a putative pathway can be proposed based on the chemical structure of the prodrug and established principles of drug metabolism for similar compounds, such as phosphoramidate and lipid-based prodrugs. The conversion is expected to be a multi-step process involving enzymatic cleavage of the ester and thioether bonds.

The proposed metabolic conversion of this compound to zidovudine likely involves the following key steps:

  • Initial Hydrolysis: The conversion is likely initiated by the enzymatic hydrolysis of the ester bond linking the lipid moiety to the phosphate group. This step would be catalyzed by non-specific esterases, which are abundant in plasma and various tissues, including the liver.

  • Thioether Cleavage: The thioether bond within the tidoxil moiety may be cleaved through oxidation. Enzymes from the cytochrome P450 family are known to catalyze the oxidation of thioethers.

  • Phosphodiester Bond Hydrolysis: Following the removal or modification of the lipid tail, the phosphate ester bond linking the phosphate group to zidovudine would be hydrolyzed by phosphodiesterases, releasing zidovudine monophosphate.

  • Conversion to Zidovudine: Zidovudine monophosphate is then dephosphorylated by cellular phosphatases to yield the active drug, zidovudine. Alternatively, some phosphoramidate prodrugs are designed to release the monophosphate form intracellularly, bypassing the initial phosphorylation step of the parent drug.

It is important to note that the precise sequence and the specific enzymes involved in the cleavage of the thioether lipid moiety of this compound require further experimental validation.

Visualizing the Putative Metabolic Pathway

The following diagram illustrates the proposed sequential conversion of this compound to zidovudine.

G Fosfluridine_Tidoxil This compound Intermediate_1 Intermediate Metabolite (Lipid Moiety Cleaved) Fosfluridine_Tidoxil->Intermediate_1 Esterases / CYP450 Zidovudine_Monophosphate Zidovudine Monophosphate Intermediate_1->Zidovudine_Monophosphate Phosphodiesterases Zidovudine Zidovudine (Active Drug) Zidovudine_Monophosphate->Zidovudine Phosphatases G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Incubation Incubate this compound with: - Liver Microsomes - Hepatocytes - Plasma Quenching Quench Reaction (e.g., with acetonitrile) Incubation->Quenching Extraction Extract Analytes (e.g., Solid-Phase Extraction) Quenching->Extraction LC_Separation LC Separation (Reversed-Phase C18 column) Extraction->LC_Separation MS_Detection MS/MS Detection (Quantification of parent and metabolites) LC_Separation->MS_Detection Data_Processing Process Data (Generate calibration curves) MS_Detection->Data_Processing PK_Analysis Determine Metabolic Rate and Pathway Data_Processing->PK_Analysis

References

Fosfluridine Tidoxil: An Exploration of its Antiviral Spectrum Beyond HIV

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information available in scientific literature primarily identifies Fosfluridine Tidoxil as an orally active anticancer agent. It is a prodrug of 5-Fluorouridine (5-FUrd), a metabolite of the chemotherapeutic agent 5-Fluorouracil (5-FU). There is a notable lack of evidence supporting its development or efficacy as an anti-HIV agent. This guide, therefore, addresses the user's query by examining the antiviral spectrum of structurally and mechanistically related fluorinated pyrimidines, namely 5-Fluorouridine and Trifluridine, to provide insights into the potential, albeit undocumented, antiviral properties of this compound beyond HIV.

Introduction to Fluorinated Pyrimidines and their Antiviral Potential

Fluorinated pyrimidines are a class of nucleoside analogs that have been extensively studied for their therapeutic properties, primarily in oncology. However, their ability to interfere with nucleic acid synthesis also makes them potent antiviral agents. By mimicking natural nucleosides, these compounds can be incorporated into viral DNA or RNA, leading to the termination of replication and the production of non-functional viral particles. This guide focuses on the antiviral activities of 5-Fluorouridine and Trifluridine against a range of viruses, excluding HIV, for which there is no documented activity for these specific compounds.

Antiviral Spectrum and Potency

The antiviral activity of fluorinated pyrimidines has been evaluated against a variety of DNA and RNA viruses. The efficacy of these compounds is typically determined by in vitro assays that measure the concentration required to inhibit viral replication by 50% (EC50) and the concentration that is toxic to the host cells by 50% (CC50). A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

Quantitative Antiviral Activity of 5-Fluorouridine

While primarily known as an anticancer agent, 5-Fluorouridine has demonstrated activity against certain viruses. The following table summarizes its in vitro antiviral efficacy.

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
FlaviviridaeYellow Fever Virus (YFV)Vero1.05 (as 3′,5′-bis-O-tritylated 5-fluoro-2′-deoxyuridine)>25>23.8[1]
FlaviviridaeDengue Virus (DENV)Vero1.2 (as 3′,5′-bis-O-tritylated 5-fluoro-2′-deoxyuridine)>25>20.8[1]
ParamyxoviridaeRespiratory Syncytial Virus (RSV)HEp-2Data not specifiedData not specifiedData not specified[2]
CoronaviridaeSARS-CoV-2VeroData not specifiedData not specifiedData not specified[2]
AlphavirusChikungunya Virus (CHIKV)VariousData not specifiedData not specifiedData not specified[3]
Quantitative Antiviral Activity of Trifluridine

Trifluridine has a more established role as an antiviral agent, particularly in the treatment of herpes simplex virus infections. Its activity against other viruses is also documented.

Virus FamilyVirusCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
HerpesviridaeHerpes Simplex Virus 1 (HSV-1)Vero8.47Toxic at EC50Not favorable
HerpesviridaeHerpes Simplex Virus 2 (HSV-2)VeroData not specifiedData not specifiedData not specified
PoxviridaeVaccinia VirusIn vitroData not specifiedData not specifiedData not specified
AdenoviridaeAdenovirusIn vitroSusceptibleData not specifiedData not specified

Mechanism of Antiviral Action

The primary mechanism of action for fluorinated pyrimidines as antiviral agents is the inhibition of viral nucleic acid synthesis.

For DNA Viruses (e.g., Herpesviruses, Adenoviruses, Poxviruses):

  • Cellular Uptake and Phosphorylation: Trifluridine enters the host cell and is phosphorylated by host and viral thymidine kinase to its active triphosphate form.

  • Inhibition of Viral DNA Polymerase: Trifluridine triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by viral DNA polymerase.

  • DNA Damage and Defective Proteins: The incorporation of trifluridine into viral DNA leads to the formation of faulty DNA, resulting in the production of defective proteins and an increased mutation rate, ultimately preventing the formation of new infectious virions.

  • Inhibition of Thymidylate Synthase: Trifluridine monophosphate can also reversibly inhibit thymidylate synthetase, an enzyme crucial for the synthesis of thymidine, further depleting the pool of dTTP available for viral DNA replication.

For RNA Viruses (e.g., Flaviviruses, Coronaviruses):

  • Cellular Uptake and Conversion: 5-Fluorouridine is taken up by the cell and converted to its active triphosphate form, 5-fluorouridine triphosphate (FUTP).

  • Incorporation into Viral RNA: FUTP is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp) in place of uridine triphosphate (UTP).

  • Inhibition of RNA Synthesis and Function: The presence of the fluorine atom in the viral RNA can disrupt RNA synthesis, processing, and function, leading to the inhibition of viral replication.

Antiviral Mechanism of Fluorinated Pyrimidines Antiviral Mechanism of Fluorinated Pyrimidines cluster_dna DNA Viruses cluster_rna RNA Viruses TFT Trifluridine TFT_MP Trifluridine Monophosphate TFT->TFT_MP Thymidine Kinase TFT_TP Trifluridine Triphosphate TFT_MP->TFT_TP Cellular Kinases TS Thymidylate Synthase TFT_MP->TS Inhibition vDNA_Polymerase Viral DNA Polymerase TFT_TP->vDNA_Polymerase vDNA Viral DNA Replication vDNA_Polymerase->vDNA Defective_vDNA Defective Viral DNA vDNA->Defective_vDNA Incorporation dTMP dTMP TS->dTMP dTTP dTTP dTMP->dTTP dTTP->vDNA_Polymerase FUrd 5-Fluorouridine FUTP 5-Fluorouridine Triphosphate FUrd->FUTP Cellular Kinases vRdRp Viral RNA-dependent RNA Polymerase FUTP->vRdRp vRNA Viral RNA Replication vRdRp->vRNA Defective_vRNA Defective Viral RNA vRNA->Defective_vRNA Incorporation UTP UTP UTP->vRdRp

Caption: Mechanism of action of fluorinated pyrimidines against DNA and RNA viruses.

Experimental Protocols

The following are generalized protocols for common in vitro assays used to determine the antiviral activity of compounds like 5-Fluorouridine and Trifluridine.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells)

  • Cell culture medium (e.g., DMEM) with supplements (e.g., fetal bovine serum)

  • Virus stock with a known titer

  • Test compound (e.g., 5-Fluorouridine or Trifluridine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability dye (e.g., neutral red, MTT)

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection: Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI).

  • Treatment: After a virus adsorption period, remove the virus inoculum and add the different concentrations of the test compound to the wells. Include virus control (no compound) and cell control (no virus, no compound) wells.

  • Incubation: Incubate the plates at the optimal temperature and CO2 conditions for viral replication until significant CPE is observed in the virus control wells.

  • Cell Viability Measurement: Add the cell viability dye to all wells and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a spectrophotometer. Calculate the EC50 (concentration of compound that protects 50% of cells from CPE) and CC50 (concentration of compound that reduces the viability of uninfected cells by 50%) using regression analysis. The Selectivity Index (SI) is then calculated as CC50/EC50.

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles (plaques) in the presence of the test compound.

Materials:

  • Confluent monolayers of a susceptible host cell line in 6- or 12-well plates

  • Virus stock of known titer

  • Test compound

  • Overlay medium (e.g., medium containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Preparation: Prepare confluent cell monolayers in multi-well plates.

  • Infection: Infect the cells with a dilution of the virus that will produce a countable number of plaques.

  • Treatment: After virus adsorption, remove the inoculum and overlay the cells with an overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization: Fix and stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Antiviral_Assay_Workflow General Workflow for In Vitro Antiviral Assays A Prepare confluent host cell monolayers in 96-well plates C Infect cells with virus A->C B Prepare serial dilutions of the test compound D Add compound dilutions to infected cells B->D C->D E Incubate for a defined period D->E F Assess cell viability (CPE assay) or virus yield (Yield Reduction Assay) E->F G Determine EC50 and CC50 values F->G H Calculate Selectivity Index (SI = CC50/EC50) G->H

Caption: A simplified workflow for in vitro antiviral screening assays.

Signaling Pathways and Host-Virus Interactions

The antiviral activity of nucleoside analogs is primarily due to direct interference with viral replication machinery. However, their interaction with cellular pathways can also influence their efficacy and toxicity. For instance, the phosphorylation of these compounds is dependent on host cellular kinases, and their metabolites can affect various cellular processes.

Some studies suggest that certain antiviral agents can modulate host immune responses, such as the interferon pathway, which plays a critical role in controlling viral infections. Additionally, the inhibition of host factors required for viral replication is an emerging antiviral strategy. While the direct impact of 5-Fluorouridine and Trifluridine on specific signaling pathways in the context of viral infections is not extensively detailed, their mechanism of disrupting nucleic acid synthesis is a fundamental process that indirectly affects numerous cellular signaling cascades that are reliant on gene expression.

Conclusion

While this compound is primarily recognized for its application in oncology, its active metabolite, 5-Fluorouridine, and the related compound Trifluridine, possess antiviral properties against a range of DNA and RNA viruses. Their mechanism of action centers on the disruption of viral nucleic acid synthesis, a cornerstone of antiviral therapy. The quantitative data and experimental protocols provided in this guide offer a framework for understanding and evaluating the antiviral potential of fluorinated pyrimidines. Further research is warranted to explore the antiviral spectrum of this compound itself and to delineate its potential role, if any, in the treatment of viral diseases beyond its current focus on cancer. This technical guide serves as a resource for researchers and drug development professionals interested in the broader applications of this class of compounds.

References

Early-Stage Discovery Research on Fosfluridine Tidoxil: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfluridine Tidoxil, also known as Fozivudine Tidoxil, is a nucleoside reverse transcriptase inhibitor (NRTI) and a thioether lipid-zidovudine (ZDV) conjugate. Developed as a prodrug of the well-established anti-HIV agent Zidovudine, this compound was designed to enhance the parent drug's pharmacokinetic profile and cellular penetration. This technical guide synthesizes the available early-stage discovery and preclinical research data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its initial evaluation.

Mechanism of Action

This compound exerts its antiviral effect through its conversion to the active metabolite, Zidovudine triphosphate (ZDV-TP). As a prodrug, this compound is designed for efficient delivery into host cells. Intracellularly, the tidoxil lipid moiety is cleaved, releasing Zidovudine monophosphate. Host cell kinases then sequentially phosphorylate Zidovudine monophosphate to its diphosphate and subsequently to its active triphosphate form, ZDV-TP.[1][2][3]

ZDV-TP acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator during the synthesis of viral DNA.[3][4] By mimicking the natural substrate, thymidine triphosphate, ZDV-TP is incorporated into the growing viral DNA strand. However, the 3'-azido group of Zidovudine prevents the formation of the subsequent 3'-5' phosphodiester bond, thereby halting DNA elongation and viral replication.

Signaling Pathway: Intracellular Activation of this compound

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_process HIV Reverse Transcription Fosfluridine_Tidoxil This compound Fosfluridine_Tidoxil_int This compound Fosfluridine_Tidoxil->Fosfluridine_Tidoxil_int Cellular Uptake ZDV_MP Zidovudine Monophosphate (ZDV-MP) Fosfluridine_Tidoxil_int->ZDV_MP Intracellular Cleavage (Esterases) ZDV_DP Zidovudine Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP Zidovudine Triphosphate (ZDV-TP) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase ZDV_TP->RT Competitive Inhibition DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Chain_termination Chain Termination DNA_synthesis->Chain_termination Incorporation of ZDV-TP

Caption: Intracellular activation and mechanism of action of this compound.

Preclinical and Early Clinical Efficacy

In Vitro Activity
In Vivo Animal Models

A key preclinical study evaluated the efficacy of this compound in a feline immunodeficiency virus (FIV) model, which is a well-regarded surrogate for HIV infection in humans.

Animal Model Compound Dosage Treatment Duration Key Findings Reference
Feline Immunodeficiency Virus (FIV)This compound45 mg/kg, twice daily, orally6 weeksAt 2 weeks post-infection, a significant reduction in plasma viremia was observed in the treated group compared to placebo. Only 17% of treated cats had detectable plasma viremia versus 100% in the placebo group.
Early-Phase Human Clinical Trials

A Phase II, multicenter, randomized, double-blind, placebo-controlled trial provided quantitative data on the efficacy of this compound monotherapy in HIV-infected, treatment-naive patients.

Dosage Treatment Duration Mean Change in HIV Viral Load (log10 copies/mL) Reference
200 mg daily4 weeksNo significant change
400 mg daily4 weeksDecrease observed
200 mg twice daily4 weeksDecrease observed
800 mg daily4 weeksDecrease observed
400 mg twice daily4 weeksDecrease observed
600 mg twice daily4 weeks-0.67

Experimental Protocols

Detailed experimental protocols from the initial discovery phase of this compound are proprietary. However, based on standard methodologies for evaluating NRTIs, the following outlines the likely experimental approaches.

Cell-Based Anti-HIV Assay

This assay is fundamental for determining the in vitro efficacy of an antiviral compound.

Objective: To determine the concentration of this compound that inhibits 50% of viral replication (IC50) in a cell culture system.

General Protocol:

  • Cell Culture: Human T-lymphocyte cell lines (e.g., MT-2, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Compound Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations for testing.

  • Infection: Cells are infected with a known titer of HIV-1.

  • Treatment: Immediately after infection, the serially diluted compound is added to the cell cultures. Control wells include virus-infected cells without the drug (positive control) and uninfected cells (negative control).

  • Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantification of Viral Replication: The extent of viral replication is measured using various endpoints, such as:

    • p24 Antigen Capture ELISA: Measures the amount of the HIV-1 p24 capsid protein in the cell culture supernatant.

    • Reverse Transcriptase Activity Assay: Measures the activity of reverse transcriptase in the supernatant, which correlates with the number of viral particles.

    • Cell Viability Assay (e.g., MTT, XTT): In cytopathic viral strains, viral replication leads to cell death. This assay measures the number of viable cells remaining after incubation.

  • Data Analysis: The results are plotted as the percentage of viral inhibition versus the drug concentration. The IC50 value is calculated from the dose-response curve.

Experimental Workflow: Cell-Based Anti-HIV Assay

G Start Start Cell_Culture Culture Target Cells (e.g., MT-2, PBMCs) Start->Cell_Culture Infection Infect Cells with HIV-1 Cell_Culture->Infection Compound_Prep Prepare Serial Dilutions of this compound Treatment Add Compound Dilutions to Infected Cells Compound_Prep->Treatment Infection->Treatment Incubation Incubate for 3-7 Days Treatment->Incubation Quantification Quantify Viral Replication (p24 ELISA or RT Assay) Incubation->Quantification Data_Analysis Calculate IC50 from Dose-Response Curve Quantification->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for determining the in vitro anti-HIV activity.

HIV Reverse Transcriptase Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of the active metabolite (ZDV-TP) on the target enzyme.

Objective: To determine the concentration of ZDV-TP that inhibits 50% of the enzymatic activity of HIV reverse transcriptase (IC50) or the inhibition constant (Ki).

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase is used. A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), and deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]dTTP or a non-radioactive labeled nucleotide).

  • Inhibitor Preparation: The active metabolite, ZDV-TP, is serially diluted.

  • Enzymatic Reaction: The reverse transcriptase enzyme is incubated with the template-primer and the various concentrations of ZDV-TP.

  • Reaction Initiation: The reaction is initiated by the addition of the dNTP mixture.

  • Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).

  • Reaction Termination and Product Measurement: The reaction is stopped, and the amount of newly synthesized DNA is quantified. For radioactively labeled dNTPs, this involves precipitating the DNA and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, colorimetric or fluorescent detection systems are used.

  • Data Analysis: The percentage of enzyme inhibition is plotted against the inhibitor concentration to determine the IC50. Further kinetic studies can be performed to determine the inhibition constant (Ki).

Conclusion

The early-stage research on this compound demonstrates its rational design as a prodrug of Zidovudine. The available data from preclinical animal models and early-phase human trials indicate its potential for reducing viral load. While specific quantitative data from the initial in vitro discovery phase, such as IC50 and Ki values, are not widely published, the established mechanism of action of its parent compound, Zidovudine, provides a strong foundation for its antiviral activity. The experimental methodologies outlined here represent the standard approaches used to characterize such nucleoside reverse transcriptase inhibitors. Further investigation into the preclinical pharmacokinetics and detailed in vitro potency would provide a more complete picture of the early discovery profile of this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of Fosfluridine Tidoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfluridine Tidoxil, also known as CMX-521, is a nucleoside analogue investigated for its potential antiviral activity against a range of RNA viruses. As a phosphoramidate prodrug of 5-fluorouridine, its synthesis and purification present unique challenges and require precise methodologies to ensure high purity and yield. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, drawing from available scientific literature and patent filings. The information is intended to aid researchers and professionals in the development and manufacturing of this and similar antiviral compounds.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the 5-fluorouridine nucleoside, the synthesis of the tidoxil phosphoramidate moiety, and the subsequent coupling of these two key intermediates.

Synthetic Pathway Overview

The general synthetic approach for this compound can be visualized as a convergent synthesis. The core components, the modified nucleoside and the phosphoramidate side chain, are synthesized separately and then combined in a final coupling step.

Synthesis_Pathway A 5-Fluorouracil C 5-Fluorouridine A->C B Protected Ribose B->C I This compound (Crude) C->I D Tidoxil Alcohol G Tidoxil Phosphorodichloridate D->G E Phosphorus Oxychloride E->G F Amino Acid Ester H Tidoxil Phosphoramidate Moiety F->H G->H H->I

Caption: General Synthetic Pathway for this compound.

Key Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis of this compound. The following sections outline the key steps, reagents, and conditions.

1. Synthesis of 5-Fluorouridine:

The initial step involves the glycosylation of 5-fluorouracil with a protected ribose derivative. This is a standard procedure in nucleoside chemistry.

  • Reactants: 5-Fluorouracil, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

  • Catalyst: A Lewis acid, such as tin(IV) chloride (SnCl₄).

  • Solvent: Anhydrous acetonitrile.

  • Procedure: 5-Fluorouracil and the protected ribose are dissolved in anhydrous acetonitrile. The Lewis acid catalyst is added, and the mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the protected 5-fluorouridine is isolated. Subsequent deprotection of the benzoyl groups yields 5-fluorouridine.

2. Preparation of the Tidoxil Phosphoramidate Moiety:

This involves the reaction of a tidoxil alcohol with a phosphorylating agent, followed by the introduction of an amino acid ester.

  • Reactants: (S)-2-ethylbutyl alcohol, phosphorus oxychloride (POCl₃), L-alanine ethyl ester hydrochloride.

  • Base: A non-nucleophilic base, such as N-methylimidazole (NMI) or triethylamine (TEA).

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure: Phosphorus oxychloride is reacted with the tidoxil alcohol in the presence of a base to form the corresponding phosphorodichloridate. This intermediate is then reacted with the amino acid ester to yield the tidoxil phosphoramidate moiety.

3. Coupling of 5-Fluorouridine and the Tidoxil Phosphoramidate Moiety:

The final step is the coupling of the nucleoside with the phosphoramidate side chain. This is a critical step that determines the overall yield and purity of the final product.

  • Reactants: 5-Fluorouridine, Tidoxil phosphoramidate moiety.

  • Coupling Agent: A suitable activating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or a phosphonium-based reagent.

  • Solvent: Anhydrous pyridine or a mixture of polar aprotic solvents.

  • Procedure: 5-Fluorouridine and the tidoxil phosphoramidate moiety are dissolved in the solvent, and the coupling agent is added. The reaction is stirred at a controlled temperature until completion. The crude this compound is then isolated after workup.

Quantitative Data Summary

The following table summarizes typical yields for each key step in the synthesis of this compound. It is important to note that these values can vary depending on the specific conditions and scale of the reaction.

StepStarting MaterialsProductTypical Yield (%)
1. Glycosylation and Deprotection5-Fluorouracil, Protected Ribose5-Fluorouridine60-75
2. Phosphoramidate Moiety SynthesisTidoxil Alcohol, POCl₃, Amino Acid EsterTidoxil Phosphoramidate70-85
3. Coupling Reaction5-Fluorouridine, Tidoxil PhosphoramidateThis compound (Crude)50-65

Purification of this compound

The purification of this compound is a critical step to remove unreacted starting materials, byproducts, and diastereomers that may have formed during the synthesis. A multi-step purification process is typically employed to achieve the high purity required for pharmaceutical applications.

Purification Workflow

The purification process generally involves chromatographic separation followed by crystallization to obtain the final, highly pure active pharmaceutical ingredient (API).

Purification_Workflow A Crude this compound B Silica Gel Chromatography A->B C Partially Purified Product B->C D Preparative HPLC C->D E Purified Diastereomers D->E F Crystallization E->F G Pure this compound F->G

Caption: General Purification Workflow for this compound.

Detailed Purification Methodologies

1. Silica Gel Chromatography:

The crude product is first subjected to silica gel column chromatography to remove the bulk of the impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone). The specific gradient will depend on the impurity profile of the crude material.

  • Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the column. The column is then eluted with the solvent gradient, and fractions are collected and analyzed by TLC or HPLC to identify the fractions containing the desired product.

2. Preparative High-Performance Liquid Chromatography (HPLC):

For higher purity and separation of diastereomers, preparative reverse-phase HPLC is often employed.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Procedure: The partially purified product from the silica gel column is dissolved in the mobile phase and injected onto the preparative HPLC column. The diastereomers are separated based on their differential retention times. Fractions corresponding to the desired diastereomer are collected.

3. Crystallization:

The final step in the purification process is typically crystallization to remove any remaining impurities and to obtain a stable, crystalline form of the API.

  • Solvent System: A suitable solvent or mixture of solvents in which the product has moderate solubility at high temperature and low solubility at room temperature or below. Common solvent systems include ethanol/water, isopropanol/heptane, or ethyl acetate/hexane.

  • Procedure: The purified this compound is dissolved in the chosen solvent system at an elevated temperature. The solution is then slowly cooled to induce crystallization. The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Purity and Analytical Data

The purity of the final this compound product is typically assessed by analytical HPLC and characterized by various spectroscopic methods.

Analytical MethodTypical Specification
HPLC Purity> 99.5%
Diastereomeric Purity> 99.0% de
Residual SolventsConforms to ICH guidelines
Heavy Metals< 10 ppm
Water Content< 0.5%

Conclusion

The synthesis and purification of this compound are complex processes that require careful control of reaction conditions and a robust purification strategy. The methodologies outlined in this technical guide provide a foundation for researchers and drug development professionals working on this and other phosphoramidate prodrugs. The successful implementation of these methods is essential for obtaining a high-purity active pharmaceutical ingredient suitable for further preclinical and clinical development.

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Fosfluridine Tidoxil

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a novel, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Fosfluridine Tidoxil, a nucleotide analogue prodrug. The developed method is suitable for the analysis of the active pharmaceutical ingredient (API) in bulk and for use in stability studies. The method was developed based on the physicochemical properties of this compound and validated according to the International Council for Harmonisation (ICH) guidelines. The chromatographic separation was achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer with an ion-pairing agent and an organic modifier. The method demonstrated excellent linearity, accuracy, precision, and specificity. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method, showing effective separation of the parent drug from its degradation products.

Introduction

This compound is an investigational prodrug of a fluorinated pyrimidine nucleotide analogue. As a prodrug, it is designed to be metabolized in vivo to its active form, which then exerts its therapeutic effect. The development of a robust and reliable analytical method is crucial for the quality control and stability assessment of this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds, offering high resolution, sensitivity, and specificity. Due to the ionic nature of the phosphate group in this compound, an ion-pairing reversed-phase HPLC method was developed to achieve optimal retention and peak shape. This application note provides a detailed protocol for this newly developed stability-indicating HPLC method.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Chemicals: this compound reference standard, acetonitrile (HPLC grade), methanol (HPLC grade), potassium dihydrogen phosphate (analytical grade), tetrabutylammonium hydrogen sulfate (TBAHS) (HPLC grade), ortho-phosphoric acid (analytical grade), sodium hydroxide (analytical grade), hydrochloric acid (analytical grade), and hydrogen peroxide (30%, analytical grade).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, 5 mM TBAHS, pH 6.5
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 268 nm
Run Time 25 minutes

Table 1: Optimized Chromatographic Conditions

Protocols

Preparation of Solutions

Mobile Phase A (Aqueous Buffer):

  • Weigh and dissolve 2.72 g of potassium dihydrogen phosphate and 1.70 g of tetrabutylammonium hydrogen sulfate in 1000 mL of HPLC grade water.

  • Adjust the pH to 6.5 with a dilute solution of potassium hydroxide or phosphoric acid.

  • Filter the solution through a 0.45 µm nylon membrane filter and degas.

Mobile Phase B (Organic):

  • Use HPLC grade acetonitrile.

Diluent:

  • A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

Standard Stock Solution (500 µg/mL):

  • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate to dissolve.

  • Dilute to the mark with diluent and mix well.

Working Standard Solution (50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix well.

Sample Preparation (for a hypothetical drug product):

  • Accurately weigh a quantity of the powdered drug product equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking.

  • Allow the solution to cool to room temperature and dilute to the mark with diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

Before commencing sample analysis, the chromatographic system must meet predefined suitability criteria.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (50 µg/mL) five times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time of the five replicate injections.

  • The acceptance criteria are typically:

    • RSD of peak areas ≤ 2.0%

    • RSD of retention times ≤ 1.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

Method Validation Summary

The developed method was validated according to ICH Q2(R1) guidelines. A summary of the validation data is presented below.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of this compound at different concentrations.

Concentration (µg/mL)Peak Area (arbitrary units)
10125,430
25312,980
50624,560
75938,120
1001,250,780
Correlation Coefficient (r²) 0.9998

Table 2: Linearity Data for this compound

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

Precision LevelParameterResult
Repeatability (n=6) % RSD of Assay0.45%
Intermediate Precision (n=6) % RSD of Assay0.68%

Table 3: Precision Data for this compound

Accuracy

Accuracy was assessed by a recovery study of spiked samples at three different concentration levels.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Average Recovery 99.8%

Table 4: Accuracy (Recovery) Data for this compound

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

Parameter VariedVariation% RSD of Results
Flow Rate ± 0.1 mL/min< 1.0%
Column Temperature ± 2 °C< 1.0%
Mobile Phase pH ± 0.2 units< 1.5%

Table 5: Robustness Data

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

Stress Condition% DegradationObservations
Acid (0.1 N HCl, 60 °C, 4h) ~15%Major degradation product observed.
Base (0.1 N NaOH, 60 °C, 2h) ~25%Multiple degradation products observed.
Oxidation (3% H₂O₂, RT, 24h) ~10%One major degradation product observed.
Thermal (80 °C, 48h) < 5%Minor degradation observed.
Photolytic (ICH guidelines) < 2%No significant degradation.

Table 6: Summary of Forced Degradation Results

The method was able to separate the main peak of this compound from all degradation products, confirming its stability-indicating capability.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing prep_mobile_phase Prepare Mobile Phases (Aqueous & Organic) system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standard Prepare Standard Solutions prep_standard->system_suitability prep_sample Prepare Sample Solutions inject_samples Inject Blank, Standards, and Samples prep_sample->inject_samples system_suitability->inject_samples If Passed acquire_data Data Acquisition inject_samples->acquire_data integrate_peaks Integrate Chromatograms acquire_data->integrate_peaks calculate_results Calculate Assay, Impurities integrate_peaks->calculate_results generate_report Generate Report calculate_results->generate_report

Caption: Experimental workflow for the HPLC analysis of this compound.

Degradation_Pathway Fosfluridine_Tidoxil This compound (Prodrug) Hydrolysis_Ester Hydrolysis of Tidoxil Moiety Fosfluridine_Tidoxil->Hydrolysis_Ester Acid/Base Hydrolysis_Phosphate Hydrolysis of Phosphate Ester Fosfluridine_Tidoxil->Hydrolysis_Phosphate Acid/Base Deg_Product_1 Fosfluridine Hydrolysis_Ester->Deg_Product_1 Deg_Product_3 Tidoxil Alcohol Hydrolysis_Ester->Deg_Product_3 Deg_Product_2 5-Fluorouridine Hydrolysis_Phosphate->Deg_Product_2

Caption: Plausible forced degradation pathways for this compound.

Conclusion

A selective, precise, accurate, and robust stability-indicating RP-HPLC method has been developed and validated for the quantitative analysis of this compound. The method is suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations. The forced degradation studies confirm the method's ability to separate the parent drug from its degradation products, making it a reliable tool for assessing the stability of this compound.

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Fosfluridine Tidoxil in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Fosfluridine Tidoxil.

Introduction

This compound is a prodrug of the antiviral agent trifluridine, developed to enhance its oral bioavailability. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, ensuring high-quality results for preclinical and clinical research.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar compound)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥ 99%)

  • Ammonium formate

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 x 4.6 mm).

Sample Preparation: Solid Phase Extraction (SPE)
  • Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution. For calibration standards and quality control (QC) samples, add the corresponding spiking solution of this compound.

  • Precipitation: Add 200 µL of acetonitrile to the plasma sample, vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Loading: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column Phenomenex Kinetex C18 (2.6 µm, 100 x 4.6 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
MRM Transitions Hypothetical values, require experimental determination
This compoundQ1: m/z [M+H]+ → Q3: m/z [Product Ion]+
Internal StandardQ1: m/z [M+H]+ → Q3: m/z [Product Ion]+
Collision Energy (CE) Optimized for each transition
Declustering Potential (DP) Optimized for each transition

Data Presentation

The following tables summarize the quantitative data from the method validation, demonstrating the performance and reliability of this LC-MS/MS protocol.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 10000.99851/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 16.8105.28.1103.5
Low 35.298.76.599.8
Mid 1004.1101.55.3100.9
High 8003.599.24.8101.2

LLOQ: Lower Limit of Quantification

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low 388.595.1
High 80091.297.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification plasma Human Plasma Sample (100 µL) spike_is Spike Internal Standard plasma->spike_is spike_analyte Spike Analyte (Calibrators/QCs) spike_is->spike_analyte precipitate Protein Precipitation (Acetonitrile) spike_analyte->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute drydown Evaporation to Dryness elute->drydown reconstitute Reconstitution in Mobile Phase drydown->reconstitute lc_injection LC Injection reconstitute->lc_injection rp_hplc Reversed-Phase HPLC Separation lc_injection->rp_hplc esi_source Electrospray Ionization (ESI) rp_hplc->esi_source ms_detection Tandem MS Detection (MRM) esi_source->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for this compound quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and robust protocol for the quantification of this compound in human plasma. The use of solid-phase extraction for sample preparation ensures high recovery and minimal matrix effects, leading to excellent accuracy and precision. This method is well-suited for supporting pharmacokinetic and other clinical studies requiring the accurate measurement of this compound concentrations.

Application Notes and Protocols: In Vitro Efficacy Testing of Fosfluridine Tidoxil in HIV Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfluridine Tidoxil is a thioether lipid-zidovudine conjugate that acts as a prodrug of Zidovudine (AZT), a potent nucleoside reverse transcriptase inhibitor (NRTI).[1] Developed to enhance the pharmacokinetic profile of the parent drug, this compound is designed for efficient intracellular delivery and subsequent conversion to the active antiviral agent, zidovudine monophosphate (AZTMP).[1] These application notes provide a comprehensive guide to the in vitro testing of this compound's efficacy against the Human Immunodeficiency Virus (HIV), offering detailed protocols for key experiments and data interpretation.

Mechanism of Action

This compound exerts its anti-HIV effect through a multi-step intracellular conversion process. Once inside the host cell, it is cleaved to release zidovudine monophosphate (AZTMP).[1] Cellular kinases then further phosphorylate AZTMP to its active triphosphate form, zidovudine triphosphate (AZTTP).[2][3] AZTTP acts as a competitive inhibitor of HIV reverse transcriptase and can be incorporated into the growing viral DNA chain, leading to chain termination and the inhibition of viral replication.

This compound Mechanism of Action cluster_1 Host Cell Kinases Fosfluridine_Tidoxil This compound AZTMP Zidovudine Monophosphate (AZTMP) Fosfluridine_Tidoxil->AZTMP Intracellular Cleavage Intracellular_Space Intracellular Space AZTDP Zidovudine Diphosphate (AZTDP) AZTMP->AZTDP Phosphorylation AZTTP Zidovudine Triphosphate (AZTTP) AZTDP->AZTTP Phosphorylation HIV_RT HIV Reverse Transcriptase AZTTP->HIV_RT Competitive Inhibition Viral_DNA Viral DNA Synthesis AZTTP->Viral_DNA Incorporation HIV_RT->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Intracellular activation of this compound to inhibit HIV replication.

Data Presentation

The following tables present representative data that would be generated from the described experimental protocols. These values are for illustrative purposes and will vary depending on the specific experimental conditions, HIV-1 strain, and cell line used.

Table 1: Antiviral Activity of this compound against HIV-1

CompoundHIV-1 StrainCell LineEC50 (µM)
This compoundIIIBMT-4Value
This compoundBa-LPBMCValue
Zidovudine (Control)IIIBMT-4Value
Zidovudine (Control)Ba-LPBMCValue

EC50: 50% effective concentration, the concentration of the drug that inhibits 50% of viral replication.

Table 2: Cytotoxicity of this compound

CompoundCell LineCC50 (µM)
This compoundMT-4Value
This compoundPBMCValue
Zidovudine (Control)MT-4Value
Zidovudine (Control)PBMCValue

CC50: 50% cytotoxic concentration, the concentration of the drug that reduces cell viability by 50%.

Table 3: Selectivity Index of this compound

CompoundHIV-1 StrainCell LineSelectivity Index (SI = CC50/EC50)
This compoundIIIBMT-4Value
This compoundBa-LPBMCValue
Zidovudine (Control)IIIBMT-4Value
Zidovudine (Control)Ba-LPBMCValue

A higher SI value indicates a more favorable therapeutic window.

Experimental Protocols

In Vitro Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)

This protocol determines the concentration of this compound required to inhibit HIV-1 replication by 50% (EC50). The p24 antigen is a core protein of HIV, and its concentration in cell culture supernatants is a reliable indicator of viral replication.

Antiviral Activity Assay Workflow Start Start Prep_Cells Prepare Target Cells (e.g., MT-4, PBMCs) Start->Prep_Cells Seed_Plate Seed Cells in 96-well Plate Prep_Cells->Seed_Plate Add_Drug Add Serial Dilutions of This compound Seed_Plate->Add_Drug Infect_Cells Infect Cells with HIV-1 Add_Drug->Infect_Cells Incubate Incubate for 5-7 days Infect_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant p24_ELISA Perform p24 Antigen ELISA Collect_Supernatant->p24_ELISA Analyze_Data Analyze Data and Calculate EC50 p24_ELISA->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the antiviral activity of this compound.

Materials:

  • Target cells (e.g., MT-4 cells, or peripheral blood mononuclear cells [PBMCs])

  • HIV-1 stock (e.g., laboratory-adapted strain IIIB or clinical isolate Ba-L)

  • This compound

  • Zidovudine (as a positive control)

  • 96-well cell culture plates

  • Complete cell culture medium

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Preparation: Culture and maintain the target cells in appropriate complete medium.

  • Plate Seeding: Seed the target cells into a 96-well plate at a predetermined density.

  • Compound Addition: Prepare serial dilutions of this compound and the control drug (Zidovudine) in culture medium. Add the diluted compounds to the appropriate wells. Include wells with cells only (mock-infected) and cells with virus only (untreated control).

  • Infection: Add the HIV-1 stock to all wells except the mock-infected controls at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 5-7 days.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Quantify the amount of p24 antigen in each supernatant sample using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the p24 standards provided in the ELISA kit.

    • Determine the concentration of p24 in each sample from the standard curve.

    • Calculate the percentage of viral inhibition for each drug concentration relative to the untreated virus control.

    • Plot the percentage of inhibition against the drug concentration and determine the EC50 value using non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells (CC50). The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Cytotoxicity Assay Workflow Start Start Prep_Cells Prepare Target Cells (e.g., MT-4, PBMCs) Start->Prep_Cells Seed_Plate Seed Cells in 96-well Plate Prep_Cells->Seed_Plate Add_Drug Add Serial Dilutions of This compound Seed_Plate->Add_Drug Incubate Incubate for the Same Duration as Antiviral Assay Add_Drug->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data and Calculate CC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the cytotoxicity of this compound.

Materials:

  • Target cells (same as used in the antiviral assay)

  • This compound

  • Zidovudine (as a control)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Preparation and Seeding: Prepare and seed the target cells in a 96-well plate as described in the antiviral assay protocol.

  • Compound Addition: Add serial dilutions of this compound and the control drug to the appropriate wells. Include wells with cells only (untreated control).

  • Incubation: Incubate the plate for the same duration as the antiviral activity assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control.

    • Plot the percentage of cell viability against the drug concentration and determine the CC50 value using non-linear regression analysis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's efficacy and cytotoxicity in HIV models. Accurate determination of EC50 and CC50 values is crucial for calculating the selectivity index, a key parameter in the preclinical assessment of novel antiviral candidates. By following these standardized methods, researchers can obtain reliable and reproducible data to advance the development of promising anti-HIV therapeutics like this compound.

References

Application Notes and Protocols for Cell Culture Assays to Determine the Antiviral Activity of Fosfluridine Tidoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfluridine Tidoxil is a prodrug of the nucleoside analog zidovudine (ZDV), a well-established anti-retroviral agent. As a thioether lipid-zidovudine conjugate, this compound is designed for enhanced cellular uptake and metabolic activation to its active form, zidovudine triphosphate.[1][2] This active metabolite acts as a chain terminator for viral reverse transcriptase, thereby inhibiting the replication of retroviruses such as the Human Immunodeficiency Virus (HIV).[3][4][5] In vitro cell culture assays are fundamental for the initial screening and characterization of the antiviral efficacy and cytotoxicity of compounds like this compound.

These application notes provide detailed protocols for key cell-based assays to evaluate the antiviral activity of this compound, including cytotoxicity assays, plaque reduction assays, and virus yield reduction assays.

Mechanism of Action: Nucleoside Reverse Transcriptase Inhibition

This compound exerts its antiviral effect through its conversion to zidovudine, which then undergoes intracellular phosphorylation by host cell kinases to form zidovudine triphosphate (ZDV-TP). ZDV-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the viral reverse transcriptase. The absence of a 3'-hydroxyl group on the incorporated ZDV molecule prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and halting viral replication.

Fosfluridine_Tidoxil_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fosfluridine_Tidoxil This compound Zidovudine Zidovudine (ZDV) Fosfluridine_Tidoxil->Zidovudine Metabolic Conversion ZDV_MP ZDV-Monophosphate Zidovudine->ZDV_MP Thymidine Kinase ZDV_DP ZDV-Diphosphate ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP ZDV-Triphosphate (Active Form) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase Viral_RT Viral Reverse Transcriptase ZDV_TP->Viral_RT Inhibition & Chain Termination Proviral_DNA Proviral DNA (Incomplete) Viral_RT->Proviral_DNA Viral_RNA Viral RNA Viral_RNA->Viral_RT

Mechanism of action for this compound.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of Zidovudine

The following tables summarize the in vitro antiviral activity and cytotoxicity of zidovudine (ZDV), the active metabolite of this compound, against HIV-1 in various cell lines. The 50% effective concentration (EC50) is the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the drug's therapeutic window.

Table 1: Anti-HIV-1 Activity of Zidovudine (Active Metabolite of this compound)

Cell LineVirus StrainEC50 (µM)Reference
MT-4HIV-1 IIIB0.0066
MT-4HIV-1 IIIB0.0012
CEMHIV-10.00032
JurkatHIV-10.03 (p24 assay)
PBMCHIV-1 TEKI<1 (IC50)

Table 2: Cytotoxicity of Zidovudine

Cell LineCC50 (µM)Reference
MT-434.05
CEM/0>250
U2OS>50 (modest reduction in cell number)
Caco-2Cytotoxic effect observed
Naive Lymphocytes87.5 (IC50)

Table 3: Selectivity Index of Zidovudine

Cell LineVirus StrainCC50 (µM)EC50 (µM)Selectivity Index (SI)Reference
MT-4HIV-1 IIIB34.050.001228375
MT-2HIV-1>100VariesSimilar or higher than ZDV
PBMCHIV-1>100VariesSimilar or higher than ZDV

Note: The presented data is for zidovudine, the active form of this compound. The actual in vitro potency of this compound will depend on the efficiency of its conversion to zidovudine in the specific cell line used.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • Host cell line (e.g., MT-4, CEM, Vero)

  • Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Seed 96-well plates with host cells at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions in triplicate. Include a "cells only" control (medium without compound) and a "medium only" blank.

  • Incubate the plates for a period equivalent to the antiviral assay (typically 3-7 days).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

  • The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound Incubate_24h->Add_Compound Incubate_Assay_Duration Incubate for assay duration Add_Compound->Incubate_Assay_Duration Add_MTT Add MTT reagent Incubate_Assay_Duration->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50

Workflow for the MTT cytotoxicity assay.
Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the formation of viral plaques.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero, HeLa) in 6- or 12-well plates

  • Virus stock with a known titer (plaque-forming units/mL)

  • This compound

  • Cell culture medium

  • Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

  • Grow host cells to a confluent monolayer in 6- or 12-well plates.

  • Prepare serial dilutions of this compound in culture medium.

  • Prepare a virus dilution that will produce 50-100 plaques per well.

  • Pre-incubate the virus dilution with an equal volume of the compound dilutions for 1 hour at 37°C.

  • Remove the culture medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixtures. Include a "virus only" control.

  • Adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Remove the inoculum and wash the cells twice with PBS.

  • Add 2-3 mL of overlay medium containing the respective concentrations of this compound.

  • Incubate at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-10 days).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash with water and allow the plates to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control.

  • The 50% effective concentration (EC50) is determined from the dose-response curve.

Plaque_Reduction_Assay_Workflow Start Start Cell_Monolayer Prepare confluent cell monolayer Start->Cell_Monolayer Pre_Incubate Pre-incubate virus with This compound dilutions Cell_Monolayer->Pre_Incubate Infect_Cells Infect cell monolayer Pre_Incubate->Infect_Cells Adsorption Virus adsorption (1h) Infect_Cells->Adsorption Add_Overlay Add overlay medium with compound Adsorption->Add_Overlay Incubate_Plaques Incubate until plaques form Add_Overlay->Incubate_Plaques Fix_Stain Fix and stain cells with crystal violet Incubate_Plaques->Fix_Stain Count_Plaques Count plaques Fix_Stain->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50

Workflow for the Plaque Reduction Assay.
Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of this compound.

Materials:

  • Susceptible host cells

  • Virus stock

  • This compound

  • 96-well plates (for both initial infection and titration)

  • Cell culture medium

Protocol:

  • Seed a 96-well plate with host cells and incubate to form a confluent monolayer.

  • Prepare serial dilutions of this compound in culture medium.

  • Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01-0.1.

  • After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add 100 µL of the compound dilutions.

  • Incubate for 24-72 hours (or one full viral replication cycle).

  • Harvest the culture supernatants.

  • Perform a 10-fold serial dilution of the harvested supernatants.

  • In a separate 96-well plate with fresh host cell monolayers, add the supernatant dilutions to determine the virus titer using a standard endpoint dilution assay (e.g., TCID50) or a plaque assay.

  • After the appropriate incubation period for the titration assay, determine the virus titer for each compound concentration.

  • Calculate the percentage of virus yield reduction for each concentration compared to the "virus only" control.

  • The 50% effective concentration (EC50) is determined from the dose-response curve.

Yield_Reduction_Assay_Workflow Start Start Infect_Cells Infect host cells with virus and treat with this compound Start->Infect_Cells Incubate_Replication Incubate for one viral replication cycle Infect_Cells->Incubate_Replication Harvest_Supernatant Harvest culture supernatants Incubate_Replication->Harvest_Supernatant Serial_Dilute Serially dilute supernatants Harvest_Supernatant->Serial_Dilute Titrate_Virus Titrate virus in fresh host cell monolayers Serial_Dilute->Titrate_Virus Determine_Titer Determine virus titer (e.g., TCID50 or Plaque Assay) Titrate_Virus->Determine_Titer Calculate_EC50 Calculate EC50 Determine_Titer->Calculate_EC50

Workflow for the Virus Yield Reduction Assay.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound's antiviral activity. By employing these standardized assays, researchers can obtain reliable and reproducible data on the compound's efficacy and cytotoxicity, which is crucial for the preclinical development of new antiviral therapies. As this compound is a prodrug, it is important to consider the metabolic capacity of the chosen cell lines to convert it to its active form, zidovudine, when interpreting the results. Further studies with this compound are warranted to establish its specific in vitro antiviral profile against a broader range of viruses and in various cell types.

References

Application Notes and Protocols for Preclinical Studies of Trifluridine/Tipiracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of animal models in the preclinical evaluation of Trifluridine/Tipiracil (also known as TAS-102). Due to the limited specific information on "Fosfluridine Tidoxil," this document focuses on the well-documented preclinical studies of Trifluridine/Tipiracil, a compound with a similar structural basis and mechanism of action. Trifluridine is a thymidine-based nucleoside analog, and Tipiracil is a thymidine phosphorylase inhibitor.[1][2][3] This combination has demonstrated significant antitumor activity in various preclinical cancer models, particularly those resistant to standard fluoropyrimidine therapies.[1][4]

The primary mechanism of action for Trifluridine involves its incorporation into DNA after phosphorylation, leading to DNA dysfunction and inhibition of tumor cell growth. Tipiracil enhances the bioavailability of Trifluridine by preventing its degradation by thymidine phosphorylase. Preclinical studies in xenograft models have been pivotal in establishing the efficacy and safety profile of this compound before its successful clinical application.

Data Presentation

Table 1: Efficacy of Trifluridine/Tipiracil in Peritoneal Dissemination Mouse Models
Cell LineCancer TypeAnimal ModelTreatment RegimenPrimary EndpointResult
DLD-1ColorectalNude Mice200 mg/kg/day, p.o. (5 days on, 2 days off) for 6 weeksIncrease in Lifespan (ILS)66.7%
DLD-1/5FU5-FU Resistant ColorectalNude Mice200 mg/kg/day, p.o. (5 days on, 2 days off) for 6 weeksIncrease in Lifespan (ILS)43.3%
HT-29ColorectalNude Mice200 mg/kg/day, p.o. (5 days on, 2 days off) for 6 weeksIncrease in Lifespan (ILS)106.3%
HCT116ColorectalNude Mice200 mg/kg/day, p.o. (5 days on, 2 days off) for 6 weeksIncrease in Lifespan (ILS)98.3%
MKN45GastricNude Mice200 mg/kg/day, p.o. (5 days on, 2 days off) for 6 weeksIncrease in Lifespan (ILS)133.3%

Data sourced from a study by Suzuki N, et al. (2017).

Table 2: Efficacy of Trifluridine/Tipiracil in Combination with Fruquintinib in Colorectal Cancer Xenograft Models
Cell LineAnimal ModelTreatment GroupsPrimary EndpointResult
HCT 116Nude MiceControl, Trifluridine/Tipiracil (200 mg/kg), Fruquintinib (10 mg/kg), CombinationTumor Volume on Day 22Combination therapy was significantly superior to each monotherapy.
SW48Nude MiceControl, Trifluridine/Tipiracil (200 mg/kg), Fruquintinib (10 mg/kg), CombinationTumor Growth InhibitionCombination therapy showed significantly greater tumor growth inhibition.

Data sourced from a study by Evaluation of a Novel Combination Therapy, Based on Trifluridine/Tipiracil and Fruquintinib, against Colorectal Cancer (2023).

Mandatory Visualization

Trifluridine/Tipiracil Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_circulation Circulation / Liver Oral Administration Oral Administration Trifluridine/Tipiracil Trifluridine/Tipiracil Oral Administration->Trifluridine/Tipiracil Trifluridine Trifluridine Trifluridine/Tipiracil->Trifluridine Tipiracil Tipiracil Trifluridine/Tipiracil->Tipiracil Thymidine Kinase 1 (TK1) Thymidine Kinase 1 (TK1) Trifluridine->Thymidine Kinase 1 (TK1) Thymidine Phosphorylase (TP) Thymidine Phosphorylase (TP) Trifluridine->Thymidine Phosphorylase (TP) Degradation Tipiracil->Thymidine Phosphorylase (TP) Inhibition Trifluridine Monophosphate Trifluridine Monophosphate Thymidine Kinase 1 (TK1)->Trifluridine Monophosphate Phosphorylation Further Phosphorylation Further Phosphorylation Trifluridine Monophosphate->Further Phosphorylation Thymidylate Synthase (TS) Thymidylate Synthase (TS) Trifluridine Monophosphate->Thymidylate Synthase (TS) Inhibition Trifluridine Triphosphate Trifluridine Triphosphate Further Phosphorylation->Trifluridine Triphosphate DNA Polymerase DNA Polymerase Trifluridine Triphosphate->DNA Polymerase DNA DNA DNA Polymerase->DNA Incorporation DNA Dysfunction DNA Dysfunction DNA->DNA Dysfunction Cell Death Cell Death DNA Dysfunction->Cell Death dUMP -> dTMP dUMP -> dTMP Thymidylate Synthase (TS)->dUMP -> dTMP DNA Synthesis Inhibition DNA Synthesis Inhibition dUMP -> dTMP->DNA Synthesis Inhibition DNA Synthesis Inhibition->Cell Death Inactive Metabolites Inactive Metabolites Thymidine Phosphorylase (TP)->Inactive Metabolites

Caption: Mechanism of Action of Trifluridine/Tipiracil.

Xenograft Efficacy Study Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell Culture Human Cancer Cell Culture (e.g., DLD-1, HCT116) Cell Harvest Harvest & Prepare Cell Suspension Cell Culture->Cell Harvest Animal Acclimatization Acclimatization of Immunodeficient Mice (e.g., Nude) Implantation Subcutaneous or Intraperitoneal Injection of Cells Animal Acclimatization->Implantation Cell Harvest->Implantation Tumor Growth Allow Tumors to Reach Palpable Size (e.g., 100-200 mm³) Implantation->Tumor Growth Randomization Randomize Mice into Treatment & Control Groups Tumor Growth->Randomization Drug Administration Oral Administration of Trifluridine/Tipiracil or Vehicle Randomization->Drug Administration Monitoring Monitor Body Weight, Tumor Volume & General Health Drug Administration->Monitoring Daily/Weekly Efficacy Assessment Measure Tumor Growth Inhibition or Increase in Lifespan Monitoring->Efficacy Assessment Toxicity Assessment Assess Toxicity (e.g., Body Weight Loss, Hematological Parameters) Monitoring->Toxicity Assessment Data Analysis Statistical Analysis of Results Efficacy Assessment->Data Analysis Toxicity Assessment->Data Analysis

Caption: General Workflow for a Xenograft Efficacy Study.

Experimental Protocols

Protocol 1: Peritoneal Dissemination Xenograft Model for Efficacy Assessment

Objective: To evaluate the in vivo efficacy of Trifluridine/Tipiracil against human colorectal or gastric cancer cell lines in a peritoneal dissemination model.

Materials:

  • Human cancer cell lines (e.g., DLD-1, DLD-1/5FU, HT-29, HCT116, MKN45)

  • Female athymic nude mice (5-6 weeks old)

  • Cell culture medium and reagents

  • Trifluridine/Tipiracil (TAS-102)

  • Vehicle (e.g., 0.5% hydroxypropyl methylcellulose solution)

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the selected human cancer cell lines according to standard protocols.

  • Animal Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Cell Preparation and Inoculation:

    • Harvest cultured cells and prepare a single-cell suspension in a suitable medium.

    • Inject 2 x 10^7 cells intraperitoneally into each mouse.

  • Randomization and Treatment:

    • Three to four days after inoculation, randomize the mice into treatment and control groups (n=10 per group).

    • Treatment Group: Administer Trifluridine/Tipiracil orally at a dose of 200 mg/kg/day. The daily dose is typically split into two administrations.

    • Control Group: Administer the vehicle solution orally at the same volume and schedule as the treatment group.

    • Dosing Schedule: Administer the treatment for 5 consecutive days, followed by a 2-day rest period. Repeat this cycle for 6 weeks.

  • Monitoring and Endpoint:

    • Monitor the body weight and general health of the mice twice weekly.

    • The primary endpoint is the survival of the mice.

    • Calculate the Increase in Lifespan (ILS) using the formula: ILS (%) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100.

Protocol 2: Subcutaneous Xenograft Model for Tumor Growth Inhibition

Objective: To assess the antitumor activity of Trifluridine/Tipiracil on subcutaneously established human colorectal cancer xenografts.

Materials:

  • Human colorectal cancer cell lines (e.g., HCT 116, SW48)

  • Female athymic nude mice (5-6 weeks old)

  • Cell culture medium and reagents

  • Matrigel (optional, for improved tumor take rate)

  • Trifluridine/Tipiracil (TAS-102)

  • Vehicle (e.g., 0.5% hydroxypropyl methylcellulose solution)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Preparation:

    • Culture the selected cancer cell lines.

    • Harvest the cells and resuspend them in serum-free medium, potentially mixed with Matrigel at a 1:1 ratio.

  • Tumor Cell Implantation:

    • Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Treatment Group: Administer Trifluridine/Tipiracil orally at a dose of 200 mg/kg/day for 5 consecutive days, followed by a 2-day rest period. This cycle is repeated for a predetermined duration (e.g., 2-3 weeks).

    • Control Group: Administer the vehicle following the same schedule.

  • Monitoring and Endpoint Analysis:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • The primary endpoint is tumor growth inhibition.

    • At the end of the study, tumors can be excised for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

The preclinical animal models described provide a robust framework for evaluating the efficacy and mechanism of action of Trifluridine/Tipiracil. The xenograft models using various human cancer cell lines have consistently demonstrated the antitumor activity of this compound, both as a single agent and in combination with other therapies. These protocols and data serve as a valuable resource for researchers designing and conducting preclinical studies for novel anticancer agents.

References

Application Notes and Protocols for Fozivudine Tidoxil in In Vivo Retroviral Infection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fozivudine tidoxil (FZD), a thioether lipid-zidovudine (ZDV) conjugate, is an antiretroviral agent designed for improved pharmacokinetics and tolerability compared to its parent drug, zidovudine. These application notes provide a comprehensive overview of the use of Fozivudine Tidoxil in in vivo retroviral infection studies, with a focus on Human Immunodeficiency Virus (HIV) and Feline Immunodeficiency Virus (FIV) models. The provided protocols and data are intended to guide researchers in designing and executing preclinical and clinical studies to evaluate the efficacy and safety of this compound.

Mechanism of Action

Fozivudine tidoxil acts as a prodrug of zidovudine. Following administration, it is metabolized to release zidovudine, which is then intracellularly phosphorylated to its active triphosphate form. Zidovudine triphosphate inhibits the retroviral reverse transcriptase enzyme by competing with the natural substrate, deoxythymidine triphosphate, and by being incorporated into the growing viral DNA chain, causing chain termination. This mechanism effectively halts the replication of the retrovirus.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fozivudine_Tidoxil Fozivudine Tidoxil (Administered) Zidovudine Zidovudine (ZDV) Fozivudine_Tidoxil->Zidovudine Metabolism ZDV_MP Zidovudine Monophosphate (ZDV-MP) Zidovudine->ZDV_MP Thymidine Kinase ZDV_DP Zidovudine Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP Zidovudine Triphosphate (ZDV-TP) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase RT Retroviral Reverse Transcriptase ZDV_TP->RT Inhibition Replication_Blocked Viral DNA Chain Termination (Replication Blocked) RT->Replication_Blocked

Fig. 1: Mechanism of Action of Fozivudine Tidoxil

Quantitative Data

Pharmacokinetic Parameters of Fozivudine Tidoxil in Humans

The following table summarizes the pharmacokinetic parameters of Fozivudine Tidoxil from a Phase I dose-escalating trial in HIV-infected patients.

ParameterValueReference
Time to Maximum Concentration (Cmax)4 to 8 hours[1]
Mean Cmax (normalized to 100 mg dose)1.13 mg/L[1]
Mean Area Under the Curve (AUC) (normalized to 100 mg dose)8.6 mg x h/L[1]
Plasma Half-life (t1/2)Approximately 3.8 hours[1][2]
Efficacy of Fozivudine Tidoxil in HIV-infected Patients

This table presents the efficacy data from a Phase II placebo-controlled trial of Fozivudine Tidoxil monotherapy for 4 weeks.

Dosage GroupMean Change in HIV Viral Load (log10)Reference
200 mg dailyNo significant change
400 mg dailyDecrease
200 mg twice dailyDecrease
800 mg dailyDecrease
400 mg twice dailyDecrease
600 mg twice daily-0.67
Efficacy of Fozivudine Tidoxil in the Feline Immunodeficiency Virus (FIV) Model

The following table summarizes the virological outcomes in FIV-infected cats treated with Fozivudine Tidoxil.

Time PointOutcome in FZD-treated vs. PlaceboReference
2 weeks post-infectionDecrease in plasma- and cell-associated viremia
4 and 6 weeks post-infectionTrend toward lower plasma- and cell-associated viremia
1-3 years post-infectionNo significant difference in plasma or cell-associated viremia

Experimental Protocols

In Vivo Feline Immunodeficiency Virus (FIV) Infection Study

This protocol outlines a general procedure for evaluating the prophylactic efficacy of Fozivudine Tidoxil in a feline model of HIV infection.

1. Animal Model:

  • Specific pathogen-free (SPF) domestic cats.

  • House in a controlled environment in accordance with institutional animal care and use guidelines.

2. Experimental Design:

  • Treatment Group: Receive Fozivudine Tidoxil.

  • Control Group: Receive a placebo.

  • Administer treatment starting one day before viral challenge and continue for a specified duration (e.g., six weeks).

3. Fozivudine Tidoxil Administration:

  • Formulation: To be prepared based on the specific study design, often as an oral formulation.

  • Dosage: To be determined by allometric scaling from human studies or based on pilot studies.

  • Route of Administration: Oral.

4. FIV Challenge:

  • Infect cats with a pathogenic strain of Feline Immunodeficiency Virus.

  • The route of infection can be intravenous or mucosal, depending on the study objectives.

5. Sample Collection and Analysis:

  • Collect peripheral blood at regular intervals (e.g., weekly or bi-weekly).

  • Separate plasma and peripheral blood mononuclear cells (PBMCs).

  • Viral Load Quantification: Measure plasma- and cell-associated viremia using quantitative real-time PCR (qPCR) for FIV gag or pol genes.

  • Immunological Monitoring: Analyze lymphocyte subsets (CD4+, CD8+ T cells) using flow cytometry to assess immune status.

6. Outcome Measures:

  • Primary: Plasma and cell-associated viral loads.

  • Secondary: CD4:CD8 T cell ratios, clinical signs of disease, and overall survival.

G cluster_setup Study Setup cluster_treatment Treatment and Challenge cluster_monitoring Monitoring and Analysis Animal_Model Select SPF Cats Group_Allocation Randomize into Treatment and Placebo Groups Animal_Model->Group_Allocation Pre_Treatment Administer Fozivudine Tidoxil or Placebo (Day -1) Group_Allocation->Pre_Treatment Infection FIV Challenge (Day 0) Pre_Treatment->Infection Continued_Treatment Continue Treatment (e.g., for 6 weeks) Infection->Continued_Treatment Sampling Regular Blood Sampling Continued_Treatment->Sampling Viral_Load Quantify Plasma and Cell-Associated Viremia (qPCR) Sampling->Viral_Load Immunophenotyping Analyze CD4:CD8 Ratios (Flow Cytometry) Sampling->Immunophenotyping Data_Analysis Compare Outcomes Between Treatment and Placebo Groups Viral_Load->Data_Analysis Immunophenotyping->Data_Analysis

Fig. 2: Experimental Workflow for an In Vivo FIV Study

Safety and Tolerability

In human clinical trials, Fozivudine Tidoxil was generally well-tolerated. In a Phase I trial, single doses up to 1800 mg were well-tolerated, with only one reported case of a probable drug-related event (loose stool) that was resolved with a tablet formulation. A Phase II study also showed good tolerability across various dosage groups, with only one patient discontinuing the drug due to a moderate increase in aminotransferase activity.

Conclusion

Fozivudine Tidoxil has demonstrated anti-retroviral activity in both human and feline models of immunodeficiency virus infection. Its favorable pharmacokinetic profile, with a longer half-life than zidovudine, allows for less frequent dosing. The provided data and protocols can serve as a valuable resource for researchers investigating the potential of Fozivudine Tidoxil as an antiretroviral therapeutic. Further studies are warranted to explore its efficacy in combination therapies and its long-term effects on viral reservoirs and immune function.

References

Application Notes and Protocols: Caco-2 Cell Permeability Assay for Fosfluridine Tidoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfluridine Tidoxil is a prodrug of the antiviral nucleoside analog 5-fluoro-2'-deoxyuridine (floxuridine). The Caco-2 cell permeability assay is a robust in vitro model that mimics the human intestinal epithelium and is widely used in the pharmaceutical industry to predict the oral absorption of drug candidates.[1][2] This application note provides a detailed protocol for assessing the intestinal permeability of this compound using the Caco-2 cell monolayer model. The data generated from this assay can be used to classify the compound according to the Biopharmaceutics Classification System (BCS) and to elucidate its mechanism of intestinal transport.

This compound, as a prodrug, is designed to enhance the oral bioavailability of the parent drug, floxuridine. Prodrugs of floxuridine, particularly amino acid and dipeptide monoester derivatives, have been shown to significantly improve permeability across Caco-2 cell monolayers, often by utilizing transporters such as the peptide transporter 1 (PEPT1).[3][4][5] This assay will, therefore, also investigate the potential involvement of active transport mechanisms in the permeation of this compound.

Data Presentation

The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug transport across the Caco-2 cell monolayer. The efflux ratio, the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction, is determined to assess the involvement of efflux transporters.

Table 1: Apparent Permeability (Papp) and Efflux Ratio of this compound and Control Compounds in Caco-2 Cell Monolayers

CompoundConcentration (µM)DirectionPapp (x 10⁻⁶ cm/s)Mean Papp (x 10⁻⁶ cm/s) ± SDEfflux Ratio (Papp B-A / Papp A-B)
This compound 10A → B[Insert experimental value][Calculate mean ± SD][Calculate ratio]
10B → A[Insert experimental value][Calculate mean ± SD]
Atenolol (Low Permeability) 10A → B0.2 ± 0.050.2 ± 0.05N/A
Propranolol (High Permeability) 10A → B25.0 ± 2.125.0 ± 2.1N/A
Digoxin (P-gp Substrate) 10A → B0.1 ± 0.030.1 ± 0.03>2.0
10B → A2.5 ± 0.42.5 ± 0.4

Note: The data for this compound are representative examples based on published data for similar nucleoside prodrugs. Actual experimental values should be inserted.

Table 2: Effect of Transporter Inhibitors on the Permeability of this compound

CompoundDirectionInhibitor (Concentration)Mean Papp (x 10⁻⁶ cm/s) ± SDFold Change in Papp
This compound A → BNone[From Table 1]N/A
A → BVerapamil (100 µM)[Insert experimental value][Calculate fold change]
B → ANone[From Table 1]N/A
B → AVerapamil (100 µM)[Insert experimental value][Calculate fold change]

Note: Verapamil is an inhibitor of the P-glycoprotein (P-gp) efflux transporter. Other inhibitors for transporters like Breast Cancer Resistance Protein (BCRP) can also be included.

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)

  • Cell culture flasks, plates, and other sterile consumables.

Protocol:

  • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture the cells every 3-4 days when they reach 80-90% confluency.

  • For permeability studies, seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions. Change the culture medium every 2-3 days.

  • Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). The monolayer is ready for the transport experiment when the TEER values are stable and typically >200 Ω·cm².

Caco-2 Permeability Assay

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4).

  • This compound stock solution (e.g., in DMSO).

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), and Digoxin (P-gp substrate).

  • Transporter inhibitors (optional): Verapamil (P-gp inhibitor), etc.

  • Lucifer yellow solution for monolayer integrity check post-assay.

  • Analytical instrumentation for compound quantification (e.g., LC-MS/MS).

Protocol:

  • On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

  • Measure the initial TEER of each monolayer to confirm integrity.

  • Prepare the dosing solutions of this compound and control compounds in the transport buffer at the desired concentration (e.g., 10 µM). The final DMSO concentration should be less than 1%.

  • Apical to Basolateral (A → B) Permeability:

    • Add the dosing solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Basolateral to Apical (B → A) Permeability:

    • Add the dosing solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).

  • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment. Replace the removed volume with fresh, pre-warmed transport buffer.

  • At the end of the incubation period, collect final samples from both the donor and receiver compartments.

  • After the transport experiment, measure the final TEER values.

  • Perform a Lucifer yellow leak test to confirm monolayer integrity was maintained throughout the experiment. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after 1 hour. A Papp of Lucifer yellow < 1 x 10⁻⁶ cm/s is generally considered acceptable.

  • Analyze the concentration of this compound and control compounds in all samples using a validated analytical method (e.g., LC-MS/MS).

Data Analysis

Calculation of Apparent Permeability Coefficient (Papp):

The Papp value is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s).

  • A is the surface area of the membrane (cm²).

  • C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³).

Calculation of Efflux Ratio:

Efflux Ratio = Papp (B → A) / Papp (A → B)

An efflux ratio greater than 2 suggests that the compound is a substrate for an active efflux transporter.

Mechanism of Transport

The transport of this compound across the intestinal epithelium is likely to involve a combination of passive diffusion and carrier-mediated transport. As a nucleoside prodrug, it may be a substrate for various transporters expressed in the intestine.

  • Passive Diffusion: The lipophilicity of the tidoxil moiety may enhance passive transcellular diffusion across the apical membrane of the enterocytes.

  • Active Transport:

    • Influx Transporters: Given its structure, this compound could be a substrate for influx transporters like the human peptide transporter 1 (PEPT1), which is known to transport various di- and tri-peptide prodrugs.

    • Efflux Transporters: The compound may also be a substrate for efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which would actively pump the drug back into the intestinal lumen, thereby limiting its absorption.

The involvement of these transporters can be investigated by conducting the permeability assay in the presence of specific inhibitors (e.g., verapamil for P-gp). A significant increase in the A → B Papp value or a decrease in the efflux ratio in the presence of an inhibitor would indicate that this compound is a substrate for that transporter.

Visualization

Experimental_Workflow Culture Caco-2 Cell Culture Seed Seed Cells on Transwell® Inserts Culture->Seed Differentiate Differentiate for 21-25 Days Seed->Differentiate TEER1 Monitor TEER for Monolayer Integrity Differentiate->TEER1 Wash Wash Monolayers TEER1->Wash Dose Add Dosing Solution (A→B and B→A) Wash->Dose Incubate Incubate at 37°C Dose->Incubate Sample Collect Samples from Receiver Compartment Incubate->Sample FinalSample Collect Final Donor and Receiver Samples Sample->FinalSample TEER2 Measure Final TEER FinalSample->TEER2 Quantify Quantify Compound Concentration (LC-MS/MS) FinalSample->Quantify LY_Test Lucifer Yellow Leak Test TEER2->LY_Test Calculate Calculate Papp and Efflux Ratio Quantify->Calculate

Caption: Experimental workflow for the Caco-2 cell permeability assay.

Transport_Mechanisms cluster_intestinal_lumen Intestinal Lumen (Apical) cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream (Basolateral) Lumen Fosfluridine Fosfluridine Tidoxil Passive Passive Diffusion Fosfluridine->Passive Influx Influx Transporter (e.g., PEPT1) Fosfluridine->Influx Absorbed_Fosfluridine Absorbed Fosfluridine Tidoxil Passive->Absorbed_Fosfluridine Influx->Absorbed_Fosfluridine Efflux Efflux Transporter (e.g., P-gp, BCRP) Efflux->Fosfluridine Blood Absorbed_Fosfluridine->Efflux

Caption: Potential transport mechanisms of this compound across enterocytes.

References

Application Notes and Protocols for Assessing Fosfluridine Tidoxil Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Fosfluridine Tidoxil is a thioether lipid-zidovudine (ZDV) conjugate, functioning as a prodrug of Zidovudine (also known as AZT), a widely used nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of HIV infections[1][2]. As with many nucleoside analogs, while the therapeutic effect targets viral replication, off-target effects can lead to cellular toxicity. The primary mechanism of Zidovudine-induced cytotoxicity is attributed to the inhibition of mitochondrial DNA polymerase gamma (Pol γ)[3][4]. This interference with mitochondrial DNA replication can lead to mitochondrial dysfunction, increased oxidative stress, and the induction of apoptosis[3]. Therefore, a thorough assessment of the cytotoxic potential of this compound is crucial for its development and therapeutic application.

These application notes provide a comprehensive set of protocols for evaluating the in vitro cytotoxicity of this compound. The described assays will enable researchers to quantify effects on cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation

The following tables present hypothetical data for the cytotoxic effects of this compound on a human T-lymphocyte cell line (e.g., Jurkat cells) to illustrate the expected outcomes from the described protocols.

Table 1: Cell Viability of Jurkat Cells Treated with this compound (MTT Assay)

Concentration of this compound (µM)Mean Absorbance (570 nm) ± SDCell Viability (%)
0 (Vehicle Control)1.35 ± 0.09100
11.28 ± 0.0794.8
51.15 ± 0.0685.2
100.98 ± 0.0572.6
250.65 ± 0.0448.1
500.32 ± 0.0323.7
1000.15 ± 0.0211.1
CC50 Value: 26.5 µM (Calculated from dose-response curve)

Note: CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of a cell population.

Table 2: Cytotoxicity in Jurkat Cells Treated with this compound (LDH Release Assay)

Concentration of this compound (µM)Mean Absorbance (490 nm) ± SD% Cytotoxicity
0 (Vehicle Control)0.12 ± 0.010
10.14 ± 0.013.4
50.21 ± 0.0214.8
100.35 ± 0.0338.3
250.68 ± 0.0591.8
500.85 ± 0.06120.0 (relative to max lysis)
1000.88 ± 0.07124.6 (relative to max lysis)
LC50 Value: 12.8 µM (Calculated from dose-response curve)

Note: LC50 (50% lethal concentration) is the concentration of a substance that is lethal to 50% of a cell population.

Table 3: Apoptosis Induction in Jurkat Cells Treated with this compound (Annexin V-FITC/PI Staining)

Concentration of this compound (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
0 (Vehicle Control)2.5 ± 0.41.8 ± 0.34.3
108.2 ± 0.93.5 ± 0.511.7
2525.6 ± 2.110.8 ± 1.236.4
5048.9 ± 3.522.4 ± 2.571.3

Signaling Pathway Diagram

Fosfluridine_Tidoxil_Cytotoxicity_Pathway cluster_cell Host Cell cluster_mito Mitochondrion cluster_apoptosis Apoptosis Cascade Fosfluridine This compound (Prodrug) ZDV_MP Zidovudine Monophosphate Fosfluridine->ZDV_MP Intracellular Cleavage ZDV_TP Zidovudine Triphosphate (Active Drug) ZDV_MP->ZDV_TP Cellular Kinases PolG DNA Polymerase γ (Pol γ) ZDV_TP->PolG Inhibition mtDNA_Rep mtDNA Replication Mito_Dys Mitochondrial Dysfunction mtDNA_Rep->Mito_Dys Impairment ROS Increased ROS Mito_Dys->ROS CytoC Cytochrome c Release Mito_Dys->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed cytotoxic mechanism of this compound.

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Prepare Cell Culture (e.g., Jurkat cells) seed Seed cells into 96-well plates start->seed treat Treat cells with varying concentrations of this compound seed->treat incubate Incubate for 24, 48, or 72 hours treat->incubate mtt MTT Assay (Cell Viability) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis analyze Data Analysis: - Calculate CC50/LC50 - Determine % Apoptosis mtt->analyze ldh->analyze apoptosis->analyze end End: Report Findings analyze->end

Caption: General workflow for assessing this compound cytotoxicity.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of viability. Viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • Target cell line (e.g., Jurkat, HepG2, or other relevant cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (in DMSO or other appropriate solvent)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Trypsinize (for adherent cells) and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the CC50 value.

Cytotoxicity Assessment using LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure times.

  • Controls: Prepare the following controls as per the kit instructions:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.

    • Background Control: Medium only.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture from the kit and add it to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the sample LDH release to the spontaneous and maximum release controls. Determine the LC50 value from the dose-response curve.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Viable cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

References

Application Notes and Protocols for Long-Term Cell-Based Assays with Fosfluridine Tidoxil (TAS-114)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfluridine Tidoxil, also known as TAS-114, is a novel, orally bioavailable small molecule inhibitor with a dual-targeting mechanism. It potently inhibits deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2][3] This dual inhibition enhances the therapeutic efficacy of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine), by modulating their metabolic pathways.[1][3] These application notes provide detailed protocols for long-term cell-based assays to evaluate the cytotoxic effects of this compound in combination with fluoropyrimidines.

Mechanism of Action

This compound exerts its synergistic anti-cancer effect through two primary mechanisms:

  • dUTPase Inhibition: Thymidylate synthase (TS) inhibition by fluoropyrimidines leads to an accumulation of deoxyuridine triphosphate (dUTP) and the 5-FU metabolite, 5-fluoro-deoxyuridine triphosphate (FdUTP). dUTPase normally prevents the incorporation of these aberrant nucleotides into DNA. By inhibiting dUTPase, this compound promotes the misincorporation of dUTP and FdUTP into the DNA of cancer cells, leading to DNA damage and subsequent cell death.

  • DPD Inhibition: DPD is the primary enzyme responsible for the catabolism of 5-FU. By moderately and reversibly inhibiting DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its anti-tumor activity.

The dual inhibition of dUTPase and DPD by this compound presents a promising strategy to improve the therapeutic index of fluoropyrimidine-based cancer treatments.

Data Presentation

The following table summarizes the enhancement of fluoropyrimidine cytotoxicity by this compound (TAS-114) in various cancer cell lines. The data is compiled from in vitro studies where cell viability was assessed after a 72-hour treatment period.

Cell LineCancer TypeTreatmentIC50 (µM) without TAS-114IC50 (µM) with 10 µM TAS-114Fold Enhancement
HeLaCervical Cancer5-FU~5< 1>5
NUGC-4Gastric CancerFdUrd~0.01< 0.001>10
NCI-H441Lung CancerFdUrd~0.03~0.00310
HT-29Colon CancerFdUrd~0.02~0.00210
CFPAC-1Pancreatic CancerFdUrd~0.003< 0.001>3
MCF-7Breast CancerFdUrd~0.01~0.00110

Data is approximated from published graphical representations and should be considered illustrative.

Experimental Protocols

Long-Term Cell Viability Assay using Crystal Violet Staining

This protocol is designed to assess the long-term effects of this compound in combination with a fluoropyrimidine (e.g., 5-FU or FdUrd) on the viability of adherent cancer cell lines. The crystal violet assay is a simple, reliable method for quantifying total cell biomass in a multi-well plate format.

Materials:

  • Adherent cancer cell line of choice

  • Complete cell culture medium

  • This compound (TAS-114)

  • 5-Fluorouracil (5-FU) or 2'-deoxy-5-fluorouridine (FdUrd)

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol

  • Crystal Violet Staining Solution (0.5% w/v in 25% methanol)

  • Solubilization Solution (e.g., 10% acetic acid or 100% methanol)

  • Plate reader capable of measuring absorbance at 570-590 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) to allow for long-term growth. The optimal seeding density should be determined empirically for each cell line to avoid confluence in the control wells before the end of the experiment.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the fluoropyrimidine (e.g., 5-FU) with and without a fixed, non-toxic concentration of this compound (e.g., 1-10 µM). Include vehicle-only controls.

    • Carefully remove the culture medium from the wells and replace it with fresh medium containing the appropriate drug concentrations.

    • Incubate the plate for the desired long-term duration (e.g., 7, 10, or 14 days).

  • Assay Maintenance (for assays longer than 72-96 hours):

    • Every 3-4 days, carefully aspirate the medium and replace it with fresh medium containing the respective drug treatments. This step is crucial to replenish nutrients and maintain drug concentration.

  • Crystal Violet Staining:

    • At the end of the incubation period, gently wash the cells twice with PBS.

    • Add 100 µL of fixative solution to each well and incubate for 15 minutes at room temperature.

    • Remove the fixative solution and allow the plates to air dry completely.

    • Add 100 µL of 0.5% Crystal Violet Staining Solution to each well and incubate for 20-30 minutes at room temperature.

    • Carefully wash the plate with tap water until the water runs clear. Remove excess water by inverting the plate on a paper towel.

    • Allow the plate to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100-200 µL of Solubilization Solution to each well.

    • Place the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization of the dye.

    • Measure the absorbance at a wavelength between 570 nm and 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

    • Plot dose-response curves and determine the IC50 values.

Visualization

Signaling Pathway of this compound (TAS-114) in Combination with Fluoropyrimidines

Fosfluridine_Tidoxil_Pathway cluster_0 Cellular Metabolism cluster_1 Drug Action cluster_2 Cellular Consequence Capecitabine Capecitabine (Oral Prodrug) FU 5-Fluorouracil (5-FU) Capecitabine->FU FdURD FdUrd FU->FdURD Inactive_Metabolites Inactive Metabolites FU->Inactive_Metabolites FdUMP FdUMP FdURD->FdUMP FdUDP FdUDP FdUMP->FdUDP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits FdUTP FdUTP FdUDP->FdUTP DNA_Incorp Incorporation into DNA FdUTP->DNA_Incorp dUMP dUMP dUDP dUDP dUMP->dUDP dTMP dTMP dUMP->dTMP dUMP->dTMP dUTP dUTP dUDP->dUTP dUTP->dUMP dUTP->DNA_Incorp dTTP dTTP dTMP->dTTP TAS114 This compound (TAS-114) DPD DPD TAS114->DPD Inhibits dUTPase dUTPase TAS114->dUTPase Inhibits DPD->Inactive_Metabolites Catabolizes dUTPase->dUMP Hydrolyzes TS->dTMP Synthesizes DNA_Damage DNA Damage DNA_Incorp->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of this compound (TAS-114).

Experimental Workflow for Long-Term Cell Viability Assay

Experimental_Workflow start Start seed_cells Seed Adherent Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_drugs Prepare Drug Dilutions (Fluoropyrimidine +/- TAS-114) incubate_overnight->prepare_drugs treat_cells Treat Cells with Drugs prepare_drugs->treat_cells long_term_incubation Long-Term Incubation (e.g., 7-14 days) treat_cells->long_term_incubation media_change Replenish Media and Drugs (every 3-4 days) long_term_incubation->media_change media_change->long_term_incubation Continue Incubation wash_pbs Wash with PBS media_change->wash_pbs End of Incubation fix_cells Fix Cells (e.g., 4% PFA) wash_pbs->fix_cells stain_cv Stain with 0.5% Crystal Violet fix_cells->stain_cv wash_water Wash with Water stain_cv->wash_water dry_plate Air Dry Plate wash_water->dry_plate solubilize Solubilize Dye dry_plate->solubilize read_absorbance Read Absorbance (570-590 nm) solubilize->read_absorbance analyze_data Data Analysis (% Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a long-term cell viability assay.

References

Troubleshooting & Optimization

How to troubleshoot Fosfluridine Tidoxil crystal formation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Fosfluridine Tidoxil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the formulation of this compound, with a specific focus on preventing and addressing crystal formation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is crystal formation a concern?

This compound is a lipophilic prodrug, meaning it is a modified version of a drug designed to improve its delivery in the body. Due to its lipophilic nature, this compound can have low solubility in aqueous solutions, making it prone to crystallization or precipitation. Crystal formation can negatively impact the drug's efficacy, stability, and safety by altering its bioavailability and potentially causing issues at the site of administration.

Q2: I am observing crystal formation in my this compound solution upon standing. What are the initial troubleshooting steps?

Crystal formation upon storage can be attributed to several factors, including solvent choice, concentration, temperature, and pH. Initial steps to address this include:

  • Solvent System Evaluation: Ensure the solvent system used is optimal for maintaining the solubility of this compound. It may be necessary to explore co-solvent systems.

  • Concentration Check: The concentration of this compound might be too high for the chosen solvent system, leading to supersaturation and subsequent crystallization. Consider preparing a more dilute solution.

  • Temperature Control: Changes in temperature can significantly affect solubility. Ensure that the storage temperature is appropriate and stable. Some compounds are more soluble at lower temperatures, while others require warmer conditions.

  • pH Adjustment: The pH of the solution can influence the ionization state and solubility of the compound. Verify that the pH of your solution is within a range that favors solubility.

Q3: My this compound solution appears clear initially, but crystals form after adding other components. What could be the cause?

This phenomenon, often referred to as "salting out" or precipitation due to excipient interaction, can occur when other components in the formulation alter the solubility of this compound.

  • Excipient Compatibility: The added components may be incompatible with this compound or the solvent system, leading to a decrease in solubility. It is crucial to assess the compatibility of all excipients.

  • Order of Addition: The sequence in which components are added to the formulation can be critical. Experiment with different orders of addition to see if it resolves the issue.

  • Ionic Strength: The addition of salts or buffers can alter the ionic strength of the solution, which can impact the solubility of a lipophilic compound.

Q4: Can the purity of this compound affect its tendency to form crystals?

Yes, impurities can act as nucleation sites, initiating the process of crystallization even in a solution that is not supersaturated. Ensure that the this compound you are using is of high purity. If you suspect impurities, purification of the compound may be necessary.

Troubleshooting Guides

Guide 1: Investigating Solvent Systems for Optimal Solubility

If you are experiencing crystal formation, a systematic evaluation of different solvent systems is recommended.

Experimental Protocol:

  • Solvent Screening: Prepare small-volume solutions of this compound in a range of pharmaceutically acceptable solvents and co-solvent systems (e.g., ethanol, propylene glycol, polyethylene glycol (PEG), dimethyl sulfoxide (DMSO), and mixtures with water or buffers).

  • Equilibrium Solubility Determination: Add an excess amount of this compound to each solvent system. Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Quantification: Filter the saturated solutions to remove undissolved solid. Analyze the concentration of this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Compare the solubility data across the different solvent systems to identify the most suitable one for your desired concentration.

Guide 2: Assessing the Impact of pH on Stability and Solubility

The stability and solubility of this compound can be pH-dependent.

Experimental Protocol:

  • pH Range Screening: Prepare a series of buffered solutions covering a physiologically relevant pH range (e.g., pH 4 to 8).

  • Solubility Testing: Determine the equilibrium solubility of this compound in each buffered solution as described in Guide 1.

  • Stability Assessment: Prepare solutions of this compound in the same series of buffers at a concentration below the determined solubility limit. Store these solutions under controlled temperature and light conditions.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), visually inspect the solutions for any signs of precipitation or crystallization. Quantify the concentration of this compound and any potential degradants using a stability-indicating HPLC method.

  • Data Interpretation: Plot the solubility and stability data as a function of pH to identify the optimal pH range for your formulation.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following table illustrates how you could structure the results from your own experimental investigations. This hypothetical data is for illustrative purposes only.

Solvent SystemTemperature (°C)pHSolubility (mg/mL)Observations
100% Water257.0< 0.1Immediate precipitation
50% Ethanol / 50% Water257.01.5Clear solution initially, crystals after 12h
20% PEG 400 / 80% Water257.05.2Clear, stable solution for > 48h
20% PEG 400 / 80% Water47.02.8Crystals formed within 2h
20% PEG 400 / 80% Buffer255.54.8Clear, stable solution for > 48h
20% PEG 400 / 80% Buffer258.06.1Clear, stable solution for > 48h

Note: The above data is hypothetical and should be determined experimentally for your specific formulation.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting crystal formation issues with this compound.

TroubleshootingWorkflow start Crystal Formation Observed check_purity Is the compound pure? start->check_purity purify Purify Compound check_purity->purify No check_concentration Is concentration too high? check_purity->check_concentration Yes purify->check_concentration adjust_concentration Lower Concentration check_concentration->adjust_concentration Yes check_solvent Is the solvent system optimal? check_concentration->check_solvent No adjust_concentration->check_solvent optimize_solvent Screen Solvents / Co-solvents check_solvent->optimize_solvent No check_temp Is storage temperature appropriate? check_solvent->check_temp Yes optimize_solvent->check_temp optimize_temp Optimize Storage Temperature check_temp->optimize_temp No check_ph Is the pH optimal? check_temp->check_ph Yes optimize_temp->check_ph optimize_ph Conduct pH Stability/Solubility Study check_ph->optimize_ph No check_excipients Are excipients causing precipitation? check_ph->check_excipients Yes optimize_ph->check_excipients optimize_excipients Evaluate Excipient Compatibility & Order of Addition check_excipients->optimize_excipients Yes solution_stable Stable Solution Achieved check_excipients->solution_stable No optimize_excipients->solution_stable

Caption: Troubleshooting workflow for this compound crystal formation.

Technical Support Center: Enhancing the Long-Term Storage Stability of Fosfluridine Tidoxil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the long-term storage stability of Fosfluridine Tidoxil.

Introduction to this compound Stability

This compound is a novel phosphoramidate prodrug with potential therapeutic applications. As with many complex molecules, its stability during long-term storage is a critical factor that can impact its efficacy and safety. The primary degradation pathways for this compound are anticipated to be:

  • Hydrolysis of the Phosphoramidate Bond: This is a common degradation route for phosphoramidate prodrugs and can be influenced by pH and moisture content.

  • Oxidation of the Thioether Linkage: The presence of a thioether moiety makes the molecule susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and certain impurities.

This guide will provide practical solutions and experimental protocols to address these potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of this compound degradation?

A1: The initial signs of degradation are typically detected analytically. You might observe the appearance of new peaks in your HPLC chromatogram, a decrease in the peak area of the parent this compound molecule, or changes in the physical appearance of the sample (e.g., discoloration, precipitation).

Q2: What are the optimal storage temperatures for this compound?

A2: While specific stability data for this compound is not publicly available, for many phosphoramidate prodrugs, storage at controlled low temperatures, such as 2-8°C or even -20°C, is recommended to slow down both hydrolytic and oxidative degradation. It is crucial to prevent freeze-thaw cycles.

Q3: How does pH affect the stability of this compound?

A3: The phosphoramidate bond is susceptible to pH-dependent hydrolysis. For many similar compounds, a slightly acidic pH (around 4-6) is often found to be optimal for stability in aqueous solutions. However, the ideal pH for solid-state stability might differ. It is recommended to perform a pH-rate profile study to determine the optimal pH for your formulation.

Q4: Can lyophilization improve the stability of this compound?

A4: Yes, lyophilization (freeze-drying) is an excellent strategy to improve the long-term stability of moisture-sensitive compounds like this compound. By removing water, the rate of hydrolysis can be significantly reduced. The stability of the lyophilized product will then depend on the storage temperature, residual moisture content, and the composition of the formulation.

Q5: What excipients can be used to stabilize this compound?

A5: Several types of excipients can enhance stability:

  • Bulking Agents: For lyophilized products, crystalline bulking agents like mannitol can provide an elegant cake structure and improve stability.

  • Lyoprotectants: Amorphous sugars like sucrose or trehalose can protect the molecule during freeze-drying and storage.

  • Buffering Agents: To control the pH in a lyophilized cake upon reconstitution, non-volatile buffers like citrate or phosphate buffers are recommended. Citrate buffer is often preferred as it is less prone to pH shifts during freezing.

  • Antioxidants: To prevent oxidation of the thioether linkage, antioxidants can be included in the formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your stability studies.

Issue Potential Cause Troubleshooting Steps
Rapid loss of potency in solution Hydrolysis of the phosphoramidate bond.1. Optimize pH: Conduct a pH-rate profile study to identify the pH of maximum stability. 2. Reduce Water Activity: Consider formulation in non-aqueous solvents if feasible for your application. 3. Lower Storage Temperature: Store solutions at 2-8°C or frozen.
Appearance of new peaks in HPLC (Oxidative Degradants) Oxidation of the thioether moiety to sulfoxide or sulfone.1. Incorporate Antioxidants: Add antioxidants like BHT (0.01-0.1%) or ascorbic acid to the formulation.[1] 2. Protect from Light: Store the product in amber vials or in the dark. 3. Inert Atmosphere: During manufacturing and packaging, use an inert gas like nitrogen or argon to displace oxygen.
Poor cake formation during lyophilization Inadequate solid content or inappropriate excipients.1. Add a Bulking Agent: Use a bulking agent like mannitol to ensure a robust cake structure.[2][3] 2. Optimize Formulation: Ensure the total solid content is sufficient (typically >2%).
pH shift after reconstitution of lyophilized product Crystallization of buffer components during freeze-drying.1. Use a Suitable Buffer: Employ a buffer system known to have minimal pH shift upon freezing, such as citrate buffer.[2][4] 2. Optimize Buffer Concentration: Use the lowest effective buffer concentration.
Discoloration of the product upon storage Oxidative degradation or other chemical reactions.1. Investigate the cause: Use analytical techniques to identify the colored species. 2. Implement protective measures: If oxidation is confirmed, follow the steps for preventing oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • Thermal Degradation: Store the solid drug substance at 80°C for 7 days.

    • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (254 nm) and fluorescent light for a defined period (e.g., as per ICH Q1B guidelines).

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Identify and quantify the degradation products.

    • Propose the degradation pathways based on the observed degradants.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (Illustrative Example):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined based on the UV spectrum of this compound.

    • Injection Volume: 10 µL.

  • Method Development:

    • Inject a solution of undegraded this compound to determine its retention time.

    • Inject samples from the forced degradation study to assess the separation of the parent drug from its degradation products.

    • Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate resolution between all peaks.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables are illustrative examples of how to present stability data. Actual data would be generated from experimental studies.

Table 1: Illustrative Long-Term Stability Data for Lyophilized this compound

Storage ConditionTime PointAssay (%)Total Impurities (%)Appearance
2-8°C0 months100.00.1White crystalline powder
3 months99.80.2White crystalline powder
6 months99.50.3White crystalline powder
12 months99.10.4White crystalline powder
25°C / 60% RH0 months100.00.1White crystalline powder
3 months98.50.8White crystalline powder
6 months97.21.5White crystalline powder

Table 2: Illustrative Forced Degradation Results for this compound

Stress ConditionDurationAssay (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 N HCl, 60°C8 hours85.210.5 (Hydrolysis Product)-
0.1 N NaOH, RT4 hours70.525.1 (Hydrolysis Product)-
3% H₂O₂, RT24 hours90.1-8.2 (Oxidation Product)
80°C7 days95.32.1 (Thermal Degradant)-

Visualizations

degradation_pathway Fosfluridine This compound Hydrolysis_Product Hydrolysis Product (e.g., 5-Fluorouridine-5'-monophosphate) Fosfluridine->Hydrolysis_Product  Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product Oxidation Product (e.g., Sulfoxide derivative) Fosfluridine->Oxidation_Product  Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Analysis Data Interpretation and Pathway Elucidation HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study.

References

Addressing experimental variability in Fosfluridine Tidoxil assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosfluridine Tidoxil. Our goal is to help you address experimental variability and ensure the reliability of your assay results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a prodrug that is metabolized intracellularly to its active form, trifluridine monophosphate (TFT-MP). TFT-MP then acts as a potent inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA synthesis and repair.[1][2] Inhibition of TS leads to a depletion of dTTP pools, which in turn disrupts DNA replication and induces cell cycle arrest, ultimately leading to apoptosis.[2] Additionally, the triphosphorylated form of trifluridine can be incorporated into DNA, leading to DNA dysfunction.[3]

Q2: How is this compound activated within the cell?

This compound is designed to be efficiently delivered into the cell. Once inside, it undergoes enzymatic conversion to trifluridine (FTD). FTD is then phosphorylated by thymidine kinase 1 (TK1) to form trifluridine monophosphate (TFT-MP), the active inhibitor of thymidylate synthase.[3] Further phosphorylation can lead to the triphosphate form, which can be incorporated into DNA.

Q3: What are the most common in vitro assays used to assess the activity of this compound?

Common in vitro assays for evaluating this compound's activity include:

  • Cell Viability and Cytotoxicity Assays: These assays, such as MTT, MTS, or CellTiter-Glo®, measure the dose-dependent effect of the compound on cell proliferation and survival.

  • Thymidylate Synthase (TS) Inhibition Assays: Direct measurement of TS activity in cell lysates or with purified enzyme in the presence of the activated drug can confirm target engagement.

  • DNA Incorporation Assays: These assays can quantify the extent to which the trifluridine metabolite is incorporated into the DNA of treated cells.

  • Cell Cycle Analysis: Flow cytometry can be used to assess the impact of this compound on cell cycle progression, typically looking for an S-phase or G2/M arrest.

  • Apoptosis Assays: Methods like Annexin V staining can be used to detect the induction of apoptosis in response to treatment.

Q4: What are the critical parameters to consider when designing a this compound experiment?

The key to a successful experiment lies in careful planning and optimization. Consider the following:

  • Cell Line Selection: The expression level of thymidine kinase 1 (TK1) can significantly impact the sensitivity of a cell line to trifluridine-based drugs.

  • Drug Concentration and Exposure Time: A dose-response curve should be generated to determine the optimal concentration range and the duration of treatment.

  • Assay Type: The choice of assay should align with the specific research question (e.g., cytotoxicity, mechanism of action).

  • Controls: Appropriate positive and negative controls are essential for data interpretation.

Troubleshooting Guide

Issue 1: High Variability in Cell Viability/Cytotoxicity Assay Results

High variability between replicate wells or experiments is a common challenge. Here’s how to troubleshoot:

Possible Causes & Solutions

Cause Recommendation
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells.
Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media.
Inaccurate Drug Dilutions Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully.
Variable Incubation Times Standardize the incubation time for drug treatment and for the viability reagent.
Cell Line Instability Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
DMSO/Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is below a toxic level for the specific cell line.
Issue 2: Lower than Expected Potency (High IC50 Value)

If this compound appears less potent than anticipated, consider these factors:

Possible Causes & Solutions

Cause Recommendation
Low Thymidine Kinase 1 (TK1) Expression Verify the TK1 expression level in your chosen cell line via Western blot or qPCR. Consider using a cell line with known high TK1 expression as a positive control.
Drug Degradation This compound solutions should be prepared fresh and protected from light if necessary. Check the manufacturer's recommendations for storage and stability.
Sub-optimal Assay Conditions Optimize the cell density and the drug exposure time. A longer incubation period may be required to observe a cytotoxic effect.
High Serum Concentration in Media Components in serum can sometimes interfere with drug activity. Consider reducing the serum concentration during the drug treatment period if compatible with your cell line.
Issue 3: Inconsistent Thymidylate Synthase (TS) Inhibition Results

Directly measuring TS inhibition can be complex. If you encounter variability, review the following:

Possible Causes & Solutions

Cause Recommendation
Inefficient Prodrug Conversion Ensure that the assay conditions (e.g., cell lysates) contain the necessary enzymes for the conversion of this compound to its active form.
Substrate/Cofactor Degradation Prepare fresh substrate (dUMP) and cofactor (CH2THF) solutions for each assay.
Enzyme Inactivity Use freshly prepared cell lysates or purified enzyme. Ensure proper storage and handling of the enzyme to maintain its activity.
Assay Interference Components of the test compound or the cell lysate may interfere with the detection method (e.g., absorbance or fluorescence). Run appropriate controls to check for interference.

Visualizing Key Processes

To aid in understanding the experimental context, the following diagrams illustrate the key pathways and workflows.

Fosfluridine_Tidoxil_Activation_and_Mechanism This compound Metabolic Activation and Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_dna_synthesis DNA Synthesis Pathway Fosfluridine_Tidoxil This compound (Prodrug) Fosfluridine_Tidoxil_int This compound Fosfluridine_Tidoxil->Fosfluridine_Tidoxil_int Cellular Uptake Trifluridine Trifluridine (FTD) Fosfluridine_Tidoxil_int->Trifluridine Enzymatic Conversion TFT_MP Trifluridine Monophosphate (TFT-MP) Trifluridine->TFT_MP Thymidine Kinase 1 (TK1) TFT_TP Trifluridine Triphosphate (TFT-TP) TFT_MP->TFT_TP Phosphorylation TS Thymidylate Synthase (TS) TFT_MP->TS Inhibition DNA DNA TFT_TP->DNA Incorporation & DNA Dysfunction dUMP dUMP dTMP dTMP dUMP->dTMP Methylation TS dTTP dTTP dTMP->dTTP Phosphorylation dTTP->DNA Incorporation

Metabolic activation pathway of this compound and its inhibitory effects.

Cytotoxicity_Assay_Workflow General Workflow for a Cell Viability/Cytotoxicity Assay start Start seed_cells Seed cells in a 96-well plate start->seed_cells cell_adhesion Allow cells to adhere (overnight) seed_cells->cell_adhesion drug_treatment Treat cells with a serial dilution of this compound cell_adhesion->drug_treatment incubation Incubate for a defined period (e.g., 72h) drug_treatment->incubation add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo®) incubation->add_reagent read_plate Read plate on a plate reader add_reagent->read_plate data_analysis Analyze data and calculate IC50 read_plate->data_analysis end End data_analysis->end

A typical workflow for assessing the cytotoxicity of this compound.

Troubleshooting_Logic Troubleshooting Logic for High Assay Variability start High Variability Observed check_seeding Review Cell Seeding Protocol start->check_seeding consistent_seeding Is seeding consistent? check_seeding->consistent_seeding check_plating Evaluate Plating Technique (Edge Effects) mitigate_edge Are edge effects mitigated? check_plating->mitigate_edge check_reagents Verify Drug Dilutions and Reagent Prep reagents_ok Are reagents prepared correctly? check_reagents->reagents_ok check_cell_health Assess Cell Health (Passage #, Mycoplasma) cells_healthy Are cells healthy and consistent? check_cell_health->cells_healthy consistent_seeding->check_plating Yes solution_seeding Implement consistent seeding technique consistent_seeding->solution_seeding No mitigate_edge->check_reagents Yes solution_edge Avoid outer wells or use other mitigation strategies mitigate_edge->solution_edge No reagents_ok->check_cell_health Yes solution_reagents Prepare fresh reagents and use calibrated equipment reagents_ok->solution_reagents No cells_healthy->start No, start new culture solution_cells Use low passage cells and test for mycoplasma cells_healthy->solution_cells Yes, but still variable

A decision tree for troubleshooting high variability in assay results.

References

Technical Support Center: Optimizing Fosfluridine Tidoxil Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Fosfluridine Tidoxil for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist in your research.

Troubleshooting Guide

Encountering issues in your in vitro experiments with this compound? This guide addresses common problems in a question-and-answer format to help you navigate potential challenges.

Issue 1: High Variability in Cell Viability Assay Results

  • Question: My cell viability assay results show significant variability between replicate wells treated with the same concentration of this compound. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Pipette gently up and down to mix before aspirating for each plate.

    • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media and drug concentration. Avoid using the outermost wells for experimental data points; instead, fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.

    • Inconsistent Incubation: Ensure uniform temperature and CO2 distribution within the incubator.

    • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate drug dilution and addition.

Issue 2: No Dose-Dependent Effect Observed

  • Question: I am not observing a clear dose-dependent decrease in cell viability with increasing concentrations of this compound. Why might this be?

  • Answer: This could be due to several reasons:

    • Inappropriate Concentration Range: The selected concentration range may be too low to induce a cytotoxic effect or too high, causing maximum cell death even at the lowest concentration. Conduct a preliminary broad-range dose-finding experiment (e.g., 0.01 µM to 100 µM) to identify a more targeted range.

    • Incorrect Incubation Time: The incubation period may be too short for the drug to exert its effect. Consider extending the incubation time (e.g., 48 or 72 hours).

    • Drug Inactivity: Ensure the drug stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

    • Cell Line Resistance: The chosen cell line may be inherently resistant to thymidylate synthase inhibitors.

Issue 3: Discrepancies Between Expected and Observed IC50 Values

  • Question: The IC50 value I calculated for this compound is significantly different from what I expected based on preliminary data or literature. What should I check?

  • Answer: Several factors can influence the IC50 value:

    • Cell Density: The initial cell seeding density can impact drug efficacy. Higher cell densities may require higher drug concentrations to achieve the same effect. Standardize your seeding density across all experiments.

    • Assay Type: Different viability assays (e.g., MTT, XTT, CellTiter-Glo®) measure different cellular parameters and can yield different IC50 values. Ensure you are using a consistent assay protocol.

    • Data Analysis: The method used for curve fitting and IC50 calculation can affect the result. Use a consistent and appropriate non-linear regression model.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of thymidylate synthase (TS).[1] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[1] By inhibiting TS, this compound disrupts DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before each experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium.

Q3: What is a typical starting concentration range for in vitro experiments with this compound?

A3: A typical starting point for a dose-response experiment with a novel compound like this compound would be a wide concentration range, for example, from 0.01 µM to 100 µM, using logarithmic dilutions. This will help in narrowing down the effective concentration range for your specific cell line.

Q4: How long should I incubate the cells with this compound?

A4: The optimal incubation time can vary depending on the cell line and the experimental endpoint. A common starting point is 24 to 72 hours for cell viability assays. Time-course experiments are recommended to determine the optimal duration for observing the desired effect.

Data Presentation

Summarize your quantitative data from dose-response experiments in a structured table. This allows for easy comparison of the cytotoxic effects of this compound across different cell lines and experimental conditions.

Cell LineSeeding Density (cells/well)Incubation Time (hours)IC50 (µM)95% Confidence Interval
Example: MCF-7 5,00048[Your Data][Your Data]
Example: A549 4,00048[Your Data][Your Data]
Example: HCT116 6,00072[Your Data][Your Data]

Note: This table should be populated with your experimentally determined values.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 4,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of this compound dilutions in complete culture medium from your stock solution. A common approach is a 10-point two-fold or three-fold serial dilution.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.

Visualizations

Signaling Pathway of Thymidylate Synthase Inhibition

Thymidylate_Synthase_Inhibition dUMP dUMP Thymidylate_Synthase Thymidylate Synthase (TS) dUMP->Thymidylate_Synthase Substrate dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Thymidylate_Synthase->dTMP Catalyzes Fosfluridine This compound Fosfluridine->Thymidylate_Synthase Inhibits IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis Cell_Culture 1. Culture Cells Seed_Cells 3. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Drug_Dilution 2. Prepare Drug Dilutions Add_Drug 4. Add Drug Dilutions Drug_Dilution->Add_Drug Seed_Cells->Add_Drug Incubate 5. Incubate (24-72h) Add_Drug->Incubate MTT_Assay 6. Perform MTT Assay Incubate->MTT_Assay Read_Plate 7. Read Absorbance MTT_Assay->Read_Plate Analyze_Data 8. Analyze Data & Calculate IC50 Read_Plate->Analyze_Data Troubleshooting_Logic Start Inconsistent Results Check_Seeding Check Cell Seeding Uniformity Start->Check_Seeding Check_Pipetting Verify Pipetting Accuracy Start->Check_Pipetting Check_Incubator Assess Incubator Performance Start->Check_Incubator Check_Reagents Evaluate Reagent Quality Start->Check_Reagents Edge_Effect Consider Edge Effects Start->Edge_Effect Solution1 Optimize Seeding Protocol Check_Seeding->Solution1 Problem Found Solution2 Calibrate Pipettes Check_Pipetting->Solution2 Problem Found Solution3 Ensure Uniform Conditions Check_Incubator->Solution3 Problem Found Solution4 Use Fresh Reagents Check_Reagents->Solution4 Problem Found Solution5 Avoid Outer Wells Edge_Effect->Solution5 Suspected

References

Overcoming poor cell permeability of Fosfluridine Tidoxil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosfluridine Tidoxil. The content addresses common challenges, particularly concerning its cell permeability, and offers detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an anticancer agent designed as a prodrug of 5-Fluorouridine (5-FUrd). The core concept behind its design is to enhance the cellular uptake of the active cytotoxic metabolite. Structurally, it is a thioether lipid-zidovudine conjugate.[1] The lipid moiety is intended to increase the molecule's lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, it is expected to be metabolized to release 5-FUrd. 5-FUrd is then further metabolized into active forms, such as 5-fluorouridine triphosphate (FUTP) and 5-fluorodeoxyuridine monophosphate (FdUMP). These active metabolites exert their cytotoxic effects by inhibiting thymidylate synthase and being misincorporated into RNA and DNA, ultimately leading to cell death.[2]

Q2: We are observing lower than expected cytotoxicity in our in vitro experiments. Could this be related to poor cell permeability?

This is a common issue with many nucleoside analogs. While this compound is designed to have enhanced permeability due to its lipid tail, several factors could contribute to lower-than-expected efficacy:

  • Insufficient Enzymatic Cleavage: The prodrug must be cleaved by intracellular enzymes to release the active 5-FUrd. The expression levels and activity of these enzymes can vary significantly between different cell lines.

  • Drug Efflux: The lipidated prodrug or its metabolites could be substrates for cellular efflux pumps, such as P-glycoprotein (P-gp) or other multidrug resistance (MDR) transporters, which would actively remove the compound from the cell.[3]

  • Cell Line Specific Transport Mechanisms: The uptake of the active metabolite, 5-FUrd, can be mediated by equilibrative nucleoside transporters (ENTs). Variations in the expression and activity of these transporters across different cell lines can influence the overall intracellular concentration of the active drug.

  • Resistance Mechanisms to 5-Fluorouracil: The cells may have intrinsic or acquired resistance to 5-FU itself, such as alterations in drug metabolism or modifications of the target enzyme, thymidylate synthase.

Q3: How can we experimentally assess the cell permeability and intracellular concentration of this compound's active metabolites?

To determine if poor permeability is the root cause of low efficacy, a quantitative assessment of intracellular drug concentration is necessary. A common and sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique allows for the precise measurement of the intracellular concentrations of 5-FUrd and its phosphorylated active metabolites (e.g., FdUMP, FUTP).

A generalized workflow for this assessment is as follows:

  • Cell Treatment: Incubate the cells with this compound at various concentrations and time points.

  • Cell Lysis and Extraction: After incubation, wash the cells to remove extracellular drug and then lyse them to release the intracellular contents. A common method involves protein precipitation with methanol.

  • Sample Preparation: The cell lysate may require further processing, such as solid-phase extraction, to purify and concentrate the analytes of interest.

  • LC-MS/MS Analysis: Separate and quantify the analytes using a validated LC-MS/MS method.

Troubleshooting Guides

Problem: Low intracellular concentration of 5-FUrd and its metabolites detected by LC-MS/MS.

Potential Cause Troubleshooting Suggestion
Inefficient Passive Diffusion of the Prodrug Increase the incubation time and/or concentration of this compound. Consider using a different formulation or delivery vehicle, such as a self-emulsifying drug delivery system (SEDDS), to improve solubility and membrane interaction.
Low Activity of Intracellular Esterases/Phosphatases Co-administer with an agent known to enhance the activity of relevant intracellular enzymes, if known. Alternatively, use a cell line known to have high esterase/phosphatase activity as a positive control.
High Efflux Pump Activity Co-incubate with known inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if intracellular concentrations increase.
Low Expression of Nucleoside Transporters (for 5-FUrd) Transfect cells to overexpress specific ENT transporters (e.g., ENT1) to determine their role in the uptake of the active metabolite.

Problem: Adequate intracellular concentration of 5-FUrd, but still low cytotoxicity.

Potential Cause Troubleshooting Suggestion
Downstream Resistance to 5-FU Analyze the expression and activity of key enzymes in the 5-FU metabolic pathway, such as thymidylate synthase and dihydropyrimidine dehydrogenase.
Enhanced DNA Repair Mechanisms Assess the expression of key DNA repair proteins. Consider co-treatment with a DNA repair inhibitor.
Apoptosis Evasion Evaluate the expression of key apoptotic and anti-apoptotic proteins (e.g., Bcl-2 family members).

Experimental Protocols

Protocol 1: Quantification of Intracellular 5-Fluorouracil Metabolites by LC-MS/MS

This protocol is adapted from established methods for the analysis of intracellular 5-FU metabolites.

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.

  • Drug Incubation: Treat cells with the desired concentrations of this compound for the specified time points. Include an untreated control.

  • Cell Harvesting and Washing:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Trypsinize the cells and collect them in a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet again with ice-cold PBS.

  • Cell Lysis and Protein Precipitation:

    • Resuspend the cell pellet in a known volume of ice-cold 70% methanol.

    • Vortex vigorously and incubate on ice for 20 minutes to allow for cell lysis and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant, which contains the intracellular metabolites.

    • If necessary, perform a solid-phase extraction to concentrate the analytes.

    • The sample is now ready for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Use a C18 or a specialized column for nucleotide analysis.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Use a tandem mass spectrometer in negative ion mode for the detection of 5-FUrd and its phosphorylated metabolites.

Quantitative Data Summary

The following table provides a hypothetical example of expected results from an LC-MS/MS experiment designed to assess the intracellular concentration of 5-FUrd's active metabolite, FdUMP, after treatment with this compound.

Cell Line Treatment Incubation Time (h) Intracellular FdUMP (fmol/10^6 cells)
Cell Line AThis compound (10 µM)650 ± 8
Cell Line AThis compound (10 µM)24150 ± 20
Cell Line BThis compound (10 µM)615 ± 5
Cell Line BThis compound (10 µM)2440 ± 10
Cell Line B + Efflux InhibitorThis compound (10 µM)24120 ± 15

Visualizations

Fosfluridine_Tidoxil_Metabolism cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_effects Cytotoxic Effects Fosfluridine_Tidoxil This compound Fosfluridine_Tidoxil_in This compound Fosfluridine_Tidoxil->Fosfluridine_Tidoxil_in Passive Diffusion _5FUrd 5-Fluorouridine (5-FUrd) Fosfluridine_Tidoxil_in->_5FUrd Enzymatic Cleavage FUMP 5-FUMP _5FUrd->FUMP Uridine Kinase FUDP 5-FUDP FUMP->FUDP FdUMP 5-FdUMP FUMP->FdUMP Ribonucleotide Reductase FUTP 5-FUTP FUDP->FUTP RNA_disruption RNA Disruption FUTP->RNA_disruption DNA_synthesis_inhibition DNA Synthesis Inhibition FdUMP->DNA_synthesis_inhibition Inhibits Thymidylate Synthase

Caption: Intracellular metabolism of this compound.

Troubleshooting_Workflow start Low in vitro Cytotoxicity Observed protocol1 Perform LC-MS/MS analysis of intracellular metabolites start->protocol1 q1 Is intracellular concentration of active metabolites adequate? no_uptake Low Intracellular Concentration q1->no_uptake No yes_uptake Adequate Intracellular Concentration q1->yes_uptake Yes protocol1->q1 troubleshoot_uptake Troubleshoot Permeability: - Increase incubation time/conc - Use efflux pump inhibitors - Assess enzyme activity no_uptake->troubleshoot_uptake troubleshoot_resistance Troubleshoot Downstream Resistance: - Analyze 5-FU metabolizing enzymes - Assess DNA repair pathways - Evaluate apoptosis evasion yes_uptake->troubleshoot_resistance

Caption: Troubleshooting workflow for low in vitro efficacy.

References

Technical Support Center: Managing Off-target Effects of Fosfluridine Tidoxil in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fosfluridine Tidoxil. This resource is designed to assist researchers, scientists, and drug development professionals in managing potential off-target effects of this compound during in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what is its main off-target concern?

A1: this compound is a prodrug of the nucleoside analog 3'-deoxy-3'-fluorothymidine (Alovudine or FLT). Its active triphosphate form is incorporated into DNA by viral reverse transcriptases, leading to chain termination and inhibition of viral replication. The primary off-target concern stems from the potential for the active metabolite to be recognized by host cellular DNA polymerases, particularly mitochondrial DNA polymerase γ (POLG).[1] Inhibition of POLG can lead to the depletion of mitochondrial DNA (mtDNA), impairing oxidative phosphorylation and causing mitochondrial dysfunction.[1][2]

Q2: What are the observable signs of off-target cytotoxicity in cell lines treated with this compound?

A2: Off-target effects of this compound can manifest in several ways in cell culture, including:

  • Reduced cell viability and proliferation: A dose-dependent decrease in the number of viable cells.

  • Changes in cellular morphology: Cells may appear rounded, detached, or show signs of apoptosis (e.g., membrane blebbing).

  • Altered cellular metabolism: A shift from oxidative phosphorylation to glycolysis, which can be observed as increased lactate production and a decrease in oxygen consumption.

  • Induction of apoptosis: Activation of caspase cascades and other apoptotic markers.

  • Mitochondrial dysfunction: Depolarization of the mitochondrial membrane and reduced mitochondrial mass.

Q3: How can I distinguish between on-target antiviral effects and off-target cytotoxicity?

A3: To differentiate between intended antiviral activity and unintended cellular toxicity, it is crucial to include proper controls in your experiments. These should include:

  • Uninfected cells: Treating uninfected cells with this compound will reveal the compound's inherent cytotoxicity.

  • Vehicle control: Treating both infected and uninfected cells with the vehicle (e.g., DMSO) used to dissolve this compound.

  • Positive control for cytotoxicity: A compound with a known mechanism of cytotoxicity to validate your assays.

  • Dose-response analysis: Performing a dose-response curve for both antiviral efficacy and cytotoxicity will help determine the therapeutic window.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed at concentrations expected to be therapeutic.
  • Possible Cause: The cell line being used is particularly sensitive to the off-target effects of this compound. Toxicity can be cell line-dependent.[3]

  • Troubleshooting Steps:

    • Confirm with a different cytotoxicity assay: Use an alternative method to measure cell viability to rule out assay-specific artifacts. For example, if you are using an MTT assay, which measures metabolic activity, you could try a trypan blue exclusion assay, which measures membrane integrity.

    • Perform a dose-response and time-course experiment: This will help identify the lowest effective concentration and the shortest exposure time needed to achieve the desired antiviral effect while minimizing cytotoxicity.

    • Assess mitochondrial health: Investigate markers of mitochondrial dysfunction, such as mitochondrial membrane potential and oxygen consumption rates, to determine if the cytotoxicity is linked to mitochondrial toxicity.

    • Consider a different cell line: If the therapeutic window is too narrow in your current cell line, consider using a less sensitive cell line for your experiments, if appropriate for your research question.

Problem 2: Inconsistent results in cytotoxicity or antiviral assays.
  • Possible Cause: Experimental variability in cell seeding, compound concentration, or assay procedure.

  • Troubleshooting Steps:

    • Ensure homogenous cell seeding: Proper mixing of the cell suspension before and during plating is critical for consistent cell numbers in each well.

    • Verify compound concentration: Double-check calculations and dilutions of this compound. Prepare fresh stock solutions regularly.

    • Standardize incubation times: Adhere strictly to the planned incubation times for both drug treatment and assay steps.

    • Minimize edge effects in multi-well plates: To avoid evaporation and temperature fluctuations in the outer wells, consider not using the outermost wells for critical experiments or fill them with sterile PBS or media.

Data Presentation

Table 1: Representative Cytotoxicity Profile of Alovudine (the active metabolite of this compound) in Different Cell Lines.

Cell LineTypeCC50 (µM)
HepG2Human Liver Carcinoma> 100
CEMHuman T-cell Lymphoma5.8
MOLM-13Human Acute Myeloid Leukemia0.5
OCI-AML2Human Acute Myeloid Leukemia0.2

Note: This data is representative and compiled from literature on Alovudine.[4] CC50 (50% cytotoxic concentration) values can vary depending on the assay conditions and cell line.

Table 2: Effect of Alovudine on Mitochondrial Parameters in OCI-AML2 Cells.

ParameterVehicle ControlAlovudine (0.5 µM)
Mitochondrial DNA Copy Number (relative to nuclear DNA)1.00.4
Basal Oxygen Consumption Rate (pmol/min)15080
Caspase-3/7 Activity (Relative Luminescence Units)1,0008,500

Note: This data is representative and illustrates the expected effects of Alovudine on mitochondrial health.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for assessing the cytotoxicity of this compound by measuring the metabolic activity of cells.

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

JC-1 Assay for Mitochondrial Membrane Potential

This protocol measures the mitochondrial membrane potential, a key indicator of mitochondrial health.

  • Materials:

    • Cell line of interest cultured on glass coverslips or in a multi-well plate

    • Complete cell culture medium

    • This compound

    • JC-1 staining solution

    • Fluorescence microscope or plate reader

  • Procedure:

    • Treat cells with this compound at the desired concentrations for the specified time. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add the JC-1 staining solution (typically 1-10 µg/mL in culture medium) to the cells and incubate for 15-30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove the excess dye.

    • Analyze the cells immediately.

      • Fluorescence Microscopy: Healthy cells will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic or unhealthy cells with depolarized mitochondria will show green fluorescent JC-1 monomers.

      • Fluorescence Plate Reader: Measure fluorescence at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.

  • Materials:

    • Seahorse XF Analyzer

    • Seahorse XF cell culture plates

    • Seahorse XF Calibrant

    • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

    • Cell line of interest

    • This compound

  • Procedure:

    • Seed cells in a Seahorse XF cell culture plate and allow them to adhere.

    • Treat cells with this compound for the desired duration.

    • On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant.

    • Replace the culture medium with Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for one hour.

    • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.

    • Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Materials:

    • 96-well white-walled plates

    • Cell line of interest

    • Complete cell culture medium

    • This compound

    • Caspase-Glo® 3/7 Reagent

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well white-walled plate.

    • Treat cells with this compound at various concentrations for the desired time. Include appropriate controls.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours.

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizations

Fosfluridine_Tidoxil_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_viral Viral Replication cluster_mitochondrion Mitochondrion (Off-Target) Fos_T This compound (Prodrug) Fos_T_in This compound Fos_T->Fos_T_in Cellular Uptake FLT Alovudine (FLT) Fos_T_in->FLT Esterases FLT_MP FLT-Monophosphate FLT->FLT_MP Thymidine Kinase FLT_DP FLT-Diphosphate FLT_MP->FLT_DP TMPK FLT_TP FLT-Triphosphate (Active Form) FLT_DP->FLT_TP NDPK Viral_RT Viral Reverse Transcriptase FLT_TP->Viral_RT Incorporation POLG Mitochondrial DNA Polymerase γ (POLG) FLT_TP->POLG Inhibition Viral_DNA Viral DNA Chain Termination Viral_RT->Viral_DNA Inhibition mtDNA_depletion mtDNA Depletion & Impaired OXPHOS POLG->mtDNA_depletion

Caption: Mechanism of action and off-target effects of this compound.

Troubleshooting_Workflow Start High Cytotoxicity Observed Q1 Is the cytotoxicity dose-dependent? Start->Q1 A1_Yes Proceed to Mitochondrial Assays Q1->A1_Yes Yes A1_No Check for Assay Artifacts (e.g., compound interference) Q1->A1_No No Q2 Is Mitochondrial Membrane Potential Decreased? A1_Yes->Q2 End Resolution A1_No->End A2_Yes Confirm with Seahorse Assay (Reduced OCR) Q2->A2_Yes Yes A2_No Investigate other cytotoxicity mechanisms (e.g., apoptosis assays) Q2->A2_No No A2_Yes->End Q3 Is Apoptosis Induced? A2_No->Q3 A3_Yes Optimize dose and time to minimize off-target effects Q3->A3_Yes Yes A3_No Consider alternative cell line or viability assay Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting workflow for high cytotoxicity in this compound experiments.

References

Technical Support Center: Analysis of Fosfluridine Tidoxil Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the degradation of Fosfluridine Tidoxil in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound in an aqueous solution?

A1: Based on the chemical structure of this compound, the primary degradation pathway in aqueous solutions is expected to be hydrolysis. The molecule contains several functional groups susceptible to hydrolysis, including the phosphate ester, ether, and thioether linkages. The C-F bond in the fluorouracil ring is generally stable but can degrade under harsh conditions. The initial and most likely degradation will occur at the phosphate ester bond, yielding 5'-Fluorouridine and the tidoxil side chain.

Q2: I am not observing any degradation of this compound under my stress conditions. What should I do?

A2: If you do not observe degradation, consider the following:

  • Increase Stress Level: The concentration of your stressor (acid, base, or oxidizing agent) or the temperature may be too low. Incrementally increase the stress conditions. For example, if you are using 0.1 M HCl, try 1 M HCl. If you are heating at 60°C, increase to 80°C.

  • Extend Exposure Time: The duration of the stress test may be insufficient. Extend the time points for sample collection (e.g., from 24 hours to 48 or 72 hours).

  • Check Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradants. Ensure your method is validated for the detection of potential degradation products.

  • Confirm Compound Stability: this compound may be inherently stable under the tested conditions. Consult available literature for any known stability information, although specific data is limited.

Q3: My chromatogram shows several unexpected peaks. How can I identify if they are degradation products?

A3: To determine if unexpected peaks are degradation products, you can:

  • Perform a Mass Balance Study: Compare the decrease in the peak area of this compound with the increase in the peak areas of the new peaks. A good mass balance (typically 95-105%) suggests the new peaks are related to the degradation of the parent drug.

  • Use a Photodiode Array (PDA) Detector: A PDA detector can help determine peak purity. Co-eluting peaks or degradants with different UV spectra from the parent drug can be identified.

  • Employ Mass Spectrometry (MS): LC-MS is a powerful tool for identifying degradation products by determining their molecular weights and fragmentation patterns. This can help in proposing the structures of the degradants.

  • Analyze a Placebo Sample: If you are working with a formulated product, analyze a placebo sample subjected to the same stress conditions to rule out any peaks originating from excipients.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
  • Problem: Tailing or fronting of the this compound peak or co-elution with degradation products.

  • Possible Causes & Solutions:

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization and retention of both the parent drug and its degradants. Experiment with different pH values to improve peak shape and selectivity.

    • Column Overload: Injecting too high a concentration of the sample can lead to peak distortion. Try diluting your sample.

    • Incompatible Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker elution strength than the mobile phase.

    • Column Degradation: The stationary phase of the column may have degraded. Try washing the column with a strong solvent or replace it if necessary.

Issue 2: Inconsistent or Irreproducible Degradation Results
  • Problem: The extent of degradation varies significantly between replicate experiments.

  • Possible Causes & Solutions:

    • Inaccurate Stress Conditions: Ensure precise control over temperature, pH, and concentration of stress agents. Use calibrated equipment.

    • Sample Preparation Variability: Inconsistent sample dilutions or handling can lead to variable results. Standardize your sample preparation protocol.

    • Light Sensitivity: If the compound is light-sensitive, ensure all experiments are conducted in light-protected containers.

    • Oxygen Sensitivity: For oxidative degradation studies, ensure consistent exposure to the oxidizing agent and consider purging with an inert gas for control samples.

Experimental Protocols

Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

2. Equipment:

  • HPLC system with UV or PDA detector

  • LC-MS system for identification of degradants

  • pH meter

  • Water bath or oven

  • Volumetric flasks and pipettes

3. Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) for 24 hours.

4. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).

  • For each stress condition, mix the stock solution with the stressor in a 1:1 ratio.

  • Incubate the samples under the specified conditions for the designated time.

  • At each time point, withdraw an aliquot of the sample.

  • Neutralize the acidic and basic samples (e.g., with an equivalent amount of base or acid).

  • Dilute the samples to a suitable concentration for HPLC analysis.

5. HPLC Method:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with a mixture of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound.

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Hypothetical Degradation of this compound under Various Stress Conditions

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product(s)
0.1 M HCl, 60°C, 24h15%2DP-1
0.1 M NaOH, 60°C, 24h45%3DP-1, DP-2
3% H₂O₂, RT, 24h25%2DP-3
Heat (Solid), 80°C, 48h5%1Minor Degradant
UV Light, 24h10%1DP-4

*DP-1, DP-2, etc. are hypothetical degradation products.

Visualizations

Degradation_Pathway Fosfluridine_Tidoxil This compound DP1 5'-Fluorouridine Fosfluridine_Tidoxil->DP1 Hydrolysis (Acid/Base) DP2 Tidoxil Side Chain Fosfluridine_Tidoxil->DP2 Hydrolysis (Acid/Base) DP3 Oxidized Product Fosfluridine_Tidoxil->DP3 Oxidation

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Stock Solution Stress_Application Apply Stress Conditions (Acid, Base, Oxidative, etc.) Stock_Solution->Stress_Application Sampling Sample at Time Points Stress_Application->Sampling Neutralization Neutralize/Quench Reaction Sampling->Neutralization Dilution Dilute for Analysis Neutralization->Dilution HPLC_Analysis HPLC-UV/PDA Analysis Dilution->HPLC_Analysis LCMS_Analysis LC-MS for Identification HPLC_Analysis->LCMS_Analysis Data_Processing Data Processing & Reporting LCMS_Analysis->Data_Processing

Caption: General workflow for a forced degradation study.

Troubleshooting_Tree Start Unexpected Results in Degradation Study Problem1 No/Low Degradation Start->Problem1 Problem2 Poor Peak Shape Start->Problem2 Problem3 Irreproducible Results Start->Problem3 Solution1a Increase Stressor Concentration/Temperature Problem1->Solution1a Yes Solution1b Extend Exposure Time Problem1->Solution1b Yes Solution1c Check Method Sensitivity Problem1->Solution1c Yes Solution2a Optimize Mobile Phase pH Problem2->Solution2a Yes Solution2b Dilute Sample Problem2->Solution2b Yes Solution2c Check Injection Solvent Problem2->Solution2c Yes Solution3a Verify Stress Conditions Problem3->Solution3a Yes Solution3b Standardize Sample Prep Problem3->Solution3b Yes Solution3c Control Light/Oxygen Problem3->Solution3c Yes

Preventing precipitation of Fosfluridine Tidoxil in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Fosfluridine Tidoxil in cell culture to prevent precipitation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a thymidylate synthase inhibitor.[1] It is an investigational compound that has been studied for its potential use in cancer therapy.[1] Chemically, it is a complex organic molecule with the molecular formula C34H62FN2O10PS and a molecular weight of 740.9 g/mol .[2]

Q2: Why is my this compound precipitating in the cell culture medium?

A2: Precipitation of compounds like this compound in cell culture media can be attributed to several factors. These may include exceeding the solubility limit of the compound in the aqueous environment of the media, the formation of insoluble salts with components in the media, or changes in temperature and pH.[3] The complex nature of cell culture media, which contains salts, amino acids, vitamins, and proteins, can create an environment where poorly soluble compounds are prone to precipitation.

Q3: What are the potential consequences of this compound precipitation in my experiment?

A3: The precipitation of this compound can have several negative impacts on your experiment. It effectively lowers the concentration of the active compound in the media, leading to inaccurate and unreliable dose-response data. The precipitate particles can also be cytotoxic to cells and may interfere with certain types of assays, particularly those involving imaging.

Q4: Can I vortex or heat the media to redissolve the precipitate?

A4: While gentle warming and vortexing can sometimes help to dissolve precipitates, aggressive vortexing or excessive heating is generally not recommended. High temperatures can degrade the compound and other sensitive components in the cell culture media. It is crucial to first determine the cause of precipitation before attempting to redissolve it.

Troubleshooting Guide

Issue: Precipitate observed immediately after adding this compound stock solution to the cell culture medium.

Possible Cause Recommended Solution
High final concentration: The final concentration of this compound in the media exceeds its solubility limit.1. Review the literature or perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.2. Lower the final working concentration of this compound.3. If a high concentration is necessary, consider using a solubilizing agent (ensure the agent itself is not toxic to your cells).
"Salting out" effect: The high concentration of salts in the culture medium causes the compound to precipitate.1. Prepare a more concentrated stock solution so that a smaller volume is added to the media, minimizing the disruption of the media's equilibrium.2. Add the stock solution to the media dropwise while gently swirling the flask.
Solvent shock: The solvent used for the stock solution (e.g., DMSO) is immiscible with the aqueous media at the added volume, causing the compound to crash out.1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the media is low (typically <0.5%).2. Perform a serial dilution of the stock solution in a small volume of media before adding it to the bulk culture.

Issue: Precipitate forms over time in the incubator.

Possible Cause Recommended Solution
Temperature change: The compound is less soluble at the incubator temperature (e.g., 37°C) compared to the temperature at which the solution was prepared.1. Pre-warm the cell culture media to 37°C before adding the this compound stock solution.2. Ensure the stock solution is at room temperature before adding it to the pre-warmed media.
pH shift: The pH of the media changes over time due to cell metabolism, affecting the solubility of the compound.1. Monitor the pH of your cell culture regularly.2. Use a buffered medium (e.g., HEPES) if your experimental conditions allow.
Interaction with media components: The compound may be interacting with serum proteins or other components in the media, leading to the formation of an insoluble complex.1. If using a serum-containing medium, try reducing the serum concentration if experimentally feasible.2. Consider using a serum-free medium formulation.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents and Cell Culture Media.

Disclaimer: The following data is hypothetical and for illustrative purposes only. It is essential to determine the solubility of this compound experimentally for your specific lot and conditions.

Solvent/Medium Solubility at 25°C (mg/mL) Notes
DMSO> 50Forms a clear, stable solution.
Ethanol (95%)~10May require gentle warming to fully dissolve.
PBS (pH 7.4)< 0.1Practically insoluble.
DMEM + 10% FBS< 0.5Solubility is limited and may vary with serum lot.
RPMI-1640 + 10% FBS< 0.5Similar to DMEM, solubility is limited.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes

    • Calibrated pipette

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved. If necessary, warm the solution briefly in a 37°C water bath.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed (37°C) cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first prepare an intermediate dilution by adding 10 µL of the stock to 990 µL of pre-warmed media to get a 100 µM solution.

    • Add the final volume of the intermediate dilution to the bulk of the pre-warmed cell culture medium to reach the desired final concentration. Add the solution dropwise while gently swirling the flask.

    • Visually inspect the medium for any signs of precipitation immediately after addition and before adding it to the cells.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Cell Treatment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw stock solution store->thaw intermediate Prepare intermediate dilution in media thaw->intermediate prewarm Pre-warm cell culture medium prewarm->intermediate final Prepare final dilution in bulk media intermediate->final inspect Visually inspect for precipitation final->inspect add_to_cells Add working solution to cells inspect->add_to_cells incubate Incubate cells add_to_cells->incubate assay Perform assay incubate->assay

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation (in incubator) start Precipitation Observed q_conc Is final concentration too high? start->q_conc q_temp Was media pre-warmed? start->q_temp s_conc Lower final concentration q_conc->s_conc Yes q_solvent Is solvent volume >0.5%? q_conc->q_solvent No end Problem Resolved s_conc->end s_solvent Reduce solvent volume q_solvent->s_solvent Yes s_serial Perform serial dilution in media q_solvent->s_serial No s_solvent->end s_serial->end s_temp Pre-warm media before adding compound q_temp->s_temp No q_ph Is media pH stable? q_temp->q_ph Yes s_temp->end s_ph Use buffered media (e.g., HEPES) q_ph->s_ph No q_ph->end Yes s_ph->end

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Enhancing the Oral Bioavailability of Fosfluridine Tidoxil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Fosfluridine Tidoxil.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges to its oral bioavailability?

A1: this compound is a phosphoramidate prodrug of the antiviral nucleoside analog, 5-fluorouridine. As a hydrophilic molecule, its passive diffusion across the lipid-rich intestinal membrane is limited. Furthermore, as a prodrug, it is susceptible to enzymatic degradation in the gastrointestinal tract and first-pass metabolism in the liver, which can reduce the amount of active drug reaching systemic circulation.[1][2]

Q2: What are the main strategic approaches to enhance the oral bioavailability of this compound?

A2: The primary strategies focus on improving its solubility, increasing its permeability across the intestinal epithelium, and protecting it from enzymatic degradation. Key approaches include:

  • Lipid-Based Formulations: Such as nanoemulsions and solid lipid nanoparticles (SLNs), to improve solubility and facilitate absorption via lymphatic pathways.[3][4]

  • Solid Dispersions: To enhance the dissolution rate by dispersing the drug in a hydrophilic polymer matrix.[5]

  • Targeting Intestinal Transporters: Although this compound is a prodrug, further modifications to target transporters like the human oligopeptide transporter 1 (hPEPT1) could be explored.

Q3: How do excipients impact the oral absorption of this compound?

A3: Excipients are not inert and can significantly influence the oral absorption of this compound. They can affect:

  • Solubility and Dissolution: Surfactants and polymers can enhance the solubility and dissolution rate.

  • Gastrointestinal Transit Time: Some excipients can alter the time the drug spends at the site of absorption.

  • Efflux Transporter Inhibition: Certain excipients may inhibit efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen.

II. Troubleshooting Guides

Troubleshooting Poor In Vitro Dissolution
Problem Potential Cause Recommended Solution
Low drug release from solid dispersion. Incomplete amorphization of the drug.Increase the polymer-to-drug ratio. Utilize a solvent evaporation method with a higher evaporation rate.
Inappropriate polymer selection.Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find one with better miscibility with this compound.
Precipitation of the drug in the dissolution medium. Supersaturation is not maintained.Incorporate a precipitation inhibitor (e.g., a cellulosic polymer) into the formulation.
Troubleshooting Low Permeability in Caco-2 Assays
Problem Potential Cause Recommended Solution
Low apparent permeability (Papp) in the apical to basolateral (A-B) direction. Poor passive diffusion due to the hydrophilic nature of the drug.Develop and test lipid-based formulations (e.g., nanoemulsions) to enhance transcellular transport.
High efflux ratio (Papp B-A / Papp A-B > 2). The drug is a substrate for efflux transporters (e.g., P-gp, BCRP).Co-administer with a known inhibitor of the suspected transporter (e.g., verapamil for P-gp) to confirm. If confirmed, consider formulating with excipients that have efflux-inhibiting properties.
Inconsistent Papp values across experiments. Variability in Caco-2 cell monolayer integrity.Ensure consistent cell seeding density and culture time (typically 21 days). Monitor transepithelial electrical resistance (TEER) values to confirm monolayer confluence and integrity before each experiment.
Troubleshooting Instability of Lipid-Based Formulations
Problem Potential Cause Recommended Solution
Phase separation or drug precipitation in nanoemulsion upon storage. Ostwald ripening or coalescence.Optimize the surfactant and co-surfactant concentrations. Use a combination of surfactants to improve interfacial film stability.
Chemical instability of the prodrug linker in the aqueous phase.Adjust the pH of the aqueous phase to a range where the phosphoramidate linkage is more stable.
Low drug loading in solid lipid nanoparticles (SLNs). Poor solubility of the drug in the lipid matrix.Screen various solid lipids to find one with higher solubilizing capacity for this compound.

III. Data Presentation: Comparative Pharmacokinetic Parameters

The following table presents hypothetical, yet representative, pharmacokinetic data from a preclinical animal study comparing different oral formulations of this compound.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension 20150 ± 252.0600 ± 90100 (Reference)
Solid Dispersion (1:5 Drug:PVP K30) 20450 ± 601.51800 ± 250300
Nanoemulsion (10% Oil, 20% Surfactant) 20700 ± 1101.03000 ± 400500

IV. Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion
  • Oil Phase Preparation: Dissolve 100 mg of this compound in 1 g of a suitable oil (e.g., Capryol 90) with gentle heating and stirring.

  • Surfactant/Co-surfactant Mixture: Prepare a mixture of 2 g of a surfactant (e.g., Kolliphor EL) and 1 g of a co-surfactant (e.g., Transcutol P).

  • Emulsification: Add the oil phase to the surfactant/co-surfactant mixture and vortex until a clear and homogenous mixture is formed.

  • Nanoemulsion Formation: Add the above mixture dropwise to 6 mL of deionized water under constant, gentle magnetic stirring.

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: Preparation of this compound Solid Dispersion
  • Solvent Preparation: Dissolve 100 mg of this compound and 500 mg of polyvinylpyrrolidone (PVP K30) in 10 mL of a suitable solvent (e.g., methanol).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed.

  • Drying: Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion and pass it through a 100-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

Protocol 3: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer. Only use inserts with TEER values above 250 Ω·cm².

  • Transport Study (Apical to Basolateral):

    • Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the this compound formulation (e.g., 10 µM in HBSS) to the apical side.

    • Add fresh HBSS to the basolateral side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

  • Transport Study (Basolateral to Apical): Perform the same steps as above but add the drug to the basolateral side and collect samples from the apical side to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

V. Visualizations

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Fos_form This compound (Formulation) Fos_tid This compound Fos_form->Fos_tid Absorption Fos_mp Fosfluridine Monophosphate Fos_tid->Fos_mp Metabolism Fluor 5-Fluorouridine Fos_mp->Fluor Metabolism Fluor_circ 5-Fluorouridine Fluor->Fluor_circ Transport Esterases Esterases Esterases->Fos_tid Phosphatases Phosphatases Phosphatases->Fos_mp

Caption: Proposed absorption and metabolic pathway of this compound.

G cluster_prep Formulation Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start formulation Prepare Nanoemulsion or Solid Dispersion start->formulation char Physicochemical Characterization (DLS, DSC, XRPD) formulation->char dissolution Dissolution Testing char->dissolution caco2 Caco-2 Permeability Assay char->caco2 animal Animal Pharmacokinetic Study caco2->animal analysis Data Analysis (Cmax, Tmax, AUC) animal->analysis end End analysis->end Evaluate Bioavailability

Caption: Experimental workflow for enhancing oral bioavailability.

References

Validation & Comparative

Comparative Antiviral Potency: Fosfluridine Tidoxil versus Zidovudine (AZT)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Antiviral Drug Development

This guide provides a comprehensive comparison of the in vitro antiviral potency of Fosfluridine Tidoxil and its parent drug, Zidovudine (AZT). Both compounds are nucleoside reverse transcriptase inhibitors (NRTIs) pivotal in the history and ongoing development of antiretroviral therapy. This document summarizes their mechanisms of action, presents available comparative experimental data, details relevant experimental methodologies, and provides visual representations of key pathways and workflows to aid researchers, scientists, and drug development professionals.

Executive Summary

Data Presentation: In Vitro Antiviral Activity

While a direct comparative study providing IC50 values for both compounds under identical conditions is not available in the provided search results, a Phase II clinical trial in HIV-infected patients demonstrated that Fozivudine Tidoxil (this compound) monotherapy led to a significant reduction in HIV viral load. The study concluded that Fozivudine Tidoxil appears to be as effective as and potentially better tolerated than Zidovudine during short-term administration.[1]

For illustrative purposes, the following table presents typical in vitro anti-HIV-1 activity for Zidovudine in a commonly used cell line.

DrugCell Line50% Inhibitory Concentration (IC50) (µM)
Zidovudine (AZT)MT-4~0.0004 - 0.027

Note: The IC50 value for Zidovudine can vary depending on the specific experimental conditions, including the HIV-1 strain and the cell line used.[2][3]

Mechanism of Action

Both this compound and Zidovudine are prodrugs that must be intracellularly phosphorylated to their active triphosphate forms. As thymidine analogs, they competitively inhibit the viral enzyme reverse transcriptase and are incorporated into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the incorporated drug molecule prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.

NRTI_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV Replication Fosfluridine_Tidoxil This compound Zidovudine Zidovudine (AZT) Fosfluridine_Tidoxil->Zidovudine Metabolism ZDV_MP ZDV-Monophosphate Zidovudine->ZDV_MP Thymidine Kinase ZDV_DP ZDV-Diphosphate ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP ZDV-Triphosphate (Active) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase Reverse_Transcriptase Reverse Transcriptase ZDV_TP->Reverse_Transcriptase Competitive Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Synthesis Viral_RNA->Viral_DNA Reverse Transcription Chain_Termination Chain Termination

Caption: Mechanism of action for this compound and Zidovudine.

Experimental Protocols

The following sections describe standardized protocols for evaluating the in vitro antiviral potency of nucleoside reverse transcriptase inhibitors like this compound and Zidovudine.

Anti-HIV-1 Activity Assay in MT-4 Cells

This assay determines the 50% inhibitory concentration (IC50) of a compound, which is the concentration that inhibits viral replication by 50%.

a. Cell Culture and Virus Preparation:

  • MT-4 cells, a human T-cell line highly susceptible to HIV-1, are cultured in appropriate media (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics).

  • A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is propagated in MT-4 cells, and the virus stock is harvested and titrated.

b. Assay Procedure:

  • MT-4 cells are seeded in a 96-well microtiter plate.

  • Serial dilutions of the test compounds (this compound and Zidovudine) are prepared and added to the wells.

  • A predetermined amount of HIV-1 is added to the wells containing the cells and test compounds.

  • Control wells include cells with virus but no drug (virus control) and cells with no virus and no drug (cell control).

  • The plates are incubated for a period of 4-5 days at 37°C in a humidified CO2 incubator.

c. Endpoint Measurement:

  • The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Alternatively, the cytopathic effect (CPE) of the virus on the MT-4 cells can be assessed. In this method, cell viability is measured using a colorimetric assay, such as the MTT assay.

d. Data Analysis:

  • The percentage of inhibition of viral replication is calculated for each drug concentration relative to the virus control.

  • The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Anti_HIV_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture MT-4 cells D Seed MT-4 cells in 96-well plate A->D B Prepare serial dilutions of This compound & Zidovudine E Add drug dilutions to wells B->E C Prepare HIV-1 stock F Infect cells with HIV-1 C->F D->E E->F G Incubate for 4-5 days F->G H Measure p24 antigen (ELISA) or cell viability (MTT) G->H I Calculate % inhibition H->I J Determine IC50 values I->J

Caption: Experimental workflow for in vitro anti-HIV-1 activity assay.

Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of a compound, which is the concentration that reduces the viability of uninfected cells by 50%.

a. Assay Procedure:

  • MT-4 cells are seeded in a 96-well microtiter plate.

  • Serial dilutions of the test compounds are added to the wells.

  • The plates are incubated for the same duration as the anti-HIV assay.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Living cells with active mitochondria will convert the yellow MTT into a purple formazan product.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

b. Endpoint Measurement:

  • The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

c. Data Analysis:

  • The percentage of cytotoxicity is calculated for each drug concentration relative to the cell control.

  • The CC50 value is determined from the dose-response curve.

d. Selectivity Index (SI):

  • The selectivity index is a measure of the drug's therapeutic window and is calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable safety profile.

Conclusion

This compound represents a promising advancement over Zidovudine, with clinical data suggesting comparable or enhanced efficacy and improved tolerability. While direct in vitro comparative potency data is limited in publicly accessible literature, the established mechanisms of action and standardized assay protocols provide a solid framework for further head-to-head evaluations. Future in vitro studies directly comparing the IC50 and CC50 values of this compound and Zidovudine under identical, well-defined experimental conditions are warranted to provide a more definitive quantitative comparison for the research community.

References

Head-to-Head Comparison: Fosfluridine Tidoxil and Tenofovir for Hepatitis B - A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the clinical development and evaluation of Fosfluridine Tidoxil and Tenofovir for the treatment of Hepatitis B Virus (HBV) infection. While Tenofovir, in its two prominent prodrug forms, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), stands as a cornerstone of HBV therapy with a wealth of clinical data, this compound has not been evaluated for this indication in publicly available research.

This guide will provide a detailed overview of the efficacy of Tenofovir for chronic Hepatitis B, supported by data from extensive clinical trials. In contrast, the available information on this compound is limited to its early-stage investigation as an anti-HIV agent.

This compound: Limited Data and a Different Therapeutic Target

This compound is a thioether lipid-zidovudine (ZDV) conjugate.[1] Its mechanism of action is linked to ZDV, a well-known nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV. The available clinical data for this compound is from a Phase II, multicenter, randomized, double-blind, placebo-controlled trial in 72 HIV-infected patients who had not previously received antiretroviral therapy.[1] In this short-term study, this compound was generally well-tolerated and demonstrated a dose-dependent reduction in HIV viral load, with the largest decrease observed in the 600 mg twice-daily group.[1]

Crucially, no clinical trials or in-vitro studies demonstrating the efficacy of this compound against Hepatitis B Virus have been identified in the public domain. Therefore, a direct head-to-head comparison of its efficacy with Tenofovir for HBV is not possible.

Tenofovir: A Potent and Well-Established Anti-HBV Agent

Tenofovir is an acyclic nucleotide phosphonate analogue of adenosine monophosphate.[2] It is a potent inhibitor of the HBV DNA polymerase, acting as a chain terminator after incorporation into the growing viral DNA chain.[3] Tenofovir is administered as a prodrug to enhance its oral bioavailability. The two most common prodrugs are Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). TAF was developed to more efficiently deliver tenofovir to hepatocytes, resulting in lower systemic exposure and an improved renal and bone safety profile compared to TDF.

Mechanism of Action of Tenofovir

The intracellular activation and mechanism of action of Tenofovir are depicted in the following signaling pathway diagram.

Tenofovir Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte TDF_TAF Tenofovir Prodrug (TDF or TAF) Tenofovir Tenofovir TDF_TAF->Tenofovir Hydrolysis Tenofovir_MP Tenofovir Monophosphate Tenofovir->Tenofovir_MP Phosphorylation (Host Kinases) Tenofovir_DP Tenofovir Diphosphate (Active) Tenofovir_MP->Tenofovir_DP Phosphorylation (Host Kinases) HBV_Polymerase HBV DNA Polymerase Tenofovir_DP->HBV_Polymerase DNA_Elongation HBV DNA Elongation Tenofovir_DP->DNA_Elongation Incorporation HBV_Polymerase->DNA_Elongation dATP dATP dATP->HBV_Polymerase Natural Substrate Chain_Termination Chain Termination

Caption: Intracellular activation and mechanism of action of Tenofovir.

Clinical Efficacy of Tenofovir in Chronic Hepatitis B

Numerous large-scale, randomized clinical trials have established the high efficacy and safety of both TDF and TAF in treatment-naïve and treatment-experienced patients with chronic Hepatitis B.

The following tables summarize key efficacy endpoints from pivotal Phase 3 non-inferiority trials comparing TDF and TAF in patients with chronic HBV infection.

Table 1: Virologic Response (HBV DNA < 29 IU/mL) at Week 48

Patient PopulationTenofovir Alafenamide (TAF) 25 mgTenofovir Disoproxil Fumarate (TDF) 300 mgAdjusted Difference (95% CI)p-value
HBeAg-Positive63.9% (371/581)66.8% (195/292)-3.6% (-9.8 to 2.6)0.25
HBeAg-Negative94.0% (266/283)92.9% (130/140)1.8% (-2.2 to 5.8)0.38

Data from a randomized, double-blind, phase 3, non-inferiority trial.

Table 2: Alanine Aminotransferase (ALT) Normalization at Week 48

Patient PopulationTenofovir Alafenamide (TAF) 25 mgTenofovir Disoproxil Fumarate (TDF) 300 mg
HBeAg-Positive45%46%
HBeAg-Negative70%67%

Data from integrated analysis of two Phase 3 trials.

Table 3: HBeAg Seroconversion and HBsAg Loss

Endpoint (Week 96)Tenofovir Alafenamide (TAF) 25 mgTenofovir Disoproxil Fumarate (TDF) 300 mg
HBeAg Seroconversion (HBeAg-Positive)18%15%
HBsAg Loss (HBeAg-Positive)1%1%
HBsAg Loss (HBeAg-Negative)0.5%0%

Data from a long-term follow-up of Phase 3 trials.

Long-term studies of TDF have demonstrated sustained viral suppression for up to 7 years, with a very low rate of resistance.

Experimental Protocols: Key Clinical Trial Methodologies

The efficacy data for Tenofovir is derived from well-designed, multicenter, randomized, double-blind, active-controlled clinical trials. Below is a generalized protocol for a Phase 3 trial evaluating TAF versus TDF.

Study Design:

  • Phase: 3

  • Design: Randomized, double-blind, double-dummy, active-controlled, non-inferiority trial.

  • Patient Population: Adults with chronic HBV infection (HBeAg-positive or HBeAg-negative), with screening for HBV DNA levels, ALT levels, and prior treatment history.

  • Randomization: Patients are typically randomized in a 2:1 ratio to receive either TAF or TDF.

  • Treatment:

    • TAF group: Tenofovir Alafenamide (e.g., 25 mg) once daily + placebo matching TDF.

    • TDF group: Tenofovir Disoproxil Fumarate (e.g., 300 mg) once daily + placebo matching TAF.

  • Duration: Primary efficacy endpoint is often assessed at 48 weeks, with long-term follow-up for safety and durability of response.

Key Efficacy Endpoints:

  • Primary Endpoint: Proportion of patients with plasma HBV DNA levels below a specified limit of quantification (e.g., <29 IU/mL) at week 48.

  • Secondary Endpoints:

    • Normalization of ALT levels.

    • Proportion of HBeAg-positive patients with HBeAg loss and seroconversion to anti-HBe.

    • Proportion of patients with HBsAg loss and seroconversion to anti-HBs.

    • Changes in bone mineral density and renal function markers (safety endpoints).

Assessment Methods:

  • HBV DNA Quantification: Real-time polymerase chain reaction (PCR) assay.

  • Serological Markers (HBeAg, anti-HBe, HBsAg, anti-HBs): Immunoassays.

  • Biochemical Tests: Liver function tests (ALT, AST), serum creatinine.

  • Bone Mineral Density: Dual-energy X-ray absorptiometry (DXA) scans of the hip and spine.

The workflow for such a clinical trial can be visualized as follows:

Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (2:1) Screening->Randomization Treatment_TAF Treatment Arm A: TAF + TDF Placebo Randomization->Treatment_TAF Treatment_TDF Treatment Arm B: TDF + TAF Placebo Randomization->Treatment_TDF Follow_Up Follow-up Visits (Weeks 4, 12, 24, 36, 48, etc.) Treatment_TAF->Follow_Up Treatment_TDF->Follow_Up Primary_Endpoint Primary Efficacy Analysis (Week 48) Follow_Up->Primary_Endpoint Long_Term_Follow_Up Long-Term Extension Phase (e.g., up to 96 weeks or longer) Primary_Endpoint->Long_Term_Follow_Up Final_Analysis Final Data Analysis (Efficacy and Safety) Long_Term_Follow_Up->Final_Analysis

References

Fosfluridine Tidoxil cross-resistance with other nucleoside reverse transcriptase inhibitors (NRTIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of Islatravir (formerly known as Fosfluridine Tidoxil), a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI), with established nucleoside reverse transcriptase inhibitors (NRTIs). The following sections present quantitative data from in vitro studies, detailed experimental methodologies, and a visual representation of the resistance analysis workflow.

Executive Summary

Islatravir (MK-8591, 4'-ethynyl-2-fluoro-2'-deoxyadenosine) demonstrates a distinct and often favorable cross-resistance profile compared to approved NRTIs. While the M184V/I mutations are the primary determinants of reduced susceptibility to Islatravir, the compound retains potent activity against HIV-1 strains harboring common NRTI resistance mutations, such as K65R and thymidine analog mutations (TAMs). Notably, some mutations that confer resistance to Islatravir can increase susceptibility to certain approved NRTIs, suggesting a differentiated mechanism of action and potential for combination therapy.

Data Presentation: Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity of Islatravir and other NRTIs against various HIV-1 strains with known resistance mutations. The data is presented as fold-change (FC) in 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) relative to the wild-type (WT) virus.

Table 1: Antiviral Activity against Single NRTI Resistance Mutations

HIV-1 RT MutationIslatravir (FC)Tenofovir (TDF) (FC)Emtricitabine (FTC) (FC)Zidovudine (AZT) (FC)
M184V6.2 - 8.0[1][2][3]>10>100<1
M184I6.8[1]>10>100<1
K65R<1 (Hypersusceptible)[2]2.0 - 4.00.5 - 2.0<1
L74V<11.5 - 2.0>10<1
A114S~2.0Hypersusceptible--

Table 2: Antiviral Activity against Combined NRTI Resistance Mutations

HIV-1 RT MutationsIslatravir (FC)Tenofovir (TDF) (FC)
A114S/M184V~24.0 - 37.9~50-fold more sensitive than WT
K65R/M184V3.02.0
D67N/K70R/T215F/K219Q (TAMs)--

Note: "-" indicates data not available in the provided search results.

Experimental Protocols

The data presented in this guide is derived from in vitro antiviral susceptibility assays. The general methodology for these key experiments is outlined below.

Cell Lines and Virus Stocks
  • Cell Lines: MT-2 cells, a human T-cell line, are commonly used for HIV-1 propagation and antiviral assays. Peripheral blood mononuclear cells (PBMCs) are also utilized to assess antiviral activity in primary cells.

  • Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., NL4-3) are used as wild-type controls. Site-directed mutagenesis is employed to introduce specific resistance-associated mutations into the reverse transcriptase gene of the viral genome. Clinically derived isolates may also be used.

Antiviral Susceptibility Assay (Multiple-Cycle Assay)
  • Cell Seeding: MT-2 cells are seeded into 96-well plates at a predetermined density.

  • Drug Dilution: Islatravir and comparator NRTIs are serially diluted to create a range of concentrations.

  • Infection: Cells are infected with a standardized amount of wild-type or mutant HIV-1 virus stock in the presence of the diluted antiretroviral drugs.

  • Incubation: The infected cells are incubated for a period of 4-7 days to allow for multiple rounds of viral replication.

  • Quantification of Viral Replication: Viral replication is quantified by measuring an endpoint such as:

    • p24 Antigen Levels: The concentration of the HIV-1 p24 capsid protein in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

    • Reverse Transcriptase (RT) Activity: The activity of the RT enzyme in the supernatant is measured.

    • Reporter Gene Expression: For assays using reporter cell lines (e.g., TZM-bl), the expression of a reporter gene like luciferase or β-galactosidase, which is activated upon viral entry and replication, is quantified.

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50 or IC50) is calculated for each drug against each viral strain. The fold-change in resistance is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.

Resistance Selection Studies
  • Viral Passaging: Wild-type or NRTI-resistant HIV-1 is cultured in the presence of increasing concentrations of Islatravir over multiple passages.

  • Monitoring for Viral Breakthrough: The emergence of viral replication at higher drug concentrations is monitored.

  • Genotypic Analysis: When viral breakthrough occurs, the reverse transcriptase gene of the resistant virus is sequenced to identify mutations that have been selected for by the drug pressure.

  • Phenotypic Analysis: The identified mutations are introduced into a wild-type viral background, and the susceptibility of the resulting mutant virus to Islatravir and other NRTIs is determined using the antiviral susceptibility assay described above.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the assessment of NRTI cross-resistance.

experimental_workflow cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis virus_stocks Virus Stocks (WT & NRTI-Mutant) infection Infection of Cells virus_stocks->infection cell_lines Cell Lines (e.g., MT-2, PBMCs) cell_lines->infection drug_dilutions Serial Drug Dilutions (Islatravir & Other NRTIs) drug_dilutions->infection incubation Incubation (Multiple Replication Cycles) infection->incubation quantification Quantification of Viral Replication incubation->quantification ec50_calc Calculate EC50/IC50 Values quantification->ec50_calc fc_calc Calculate Fold-Change (FC) (Mutant EC50 / WT EC50) ec50_calc->fc_calc comparison Compare FC across NRTIs fc_calc->comparison

Caption: Experimental workflow for assessing NRTI cross-resistance.

resistance_pathways cluster_nrtis Approved NRTIs cluster_islatravir Islatravir (NRTTI) cluster_mutations Resistance Mutations TDF Tenofovir (TDF) K65R K65R TDF->K65R Selects for FTC Emtricitabine (FTC) M184V M184V FTC->M184V Selects for AZT Zidovudine (AZT) TAMs TAMs AZT->TAMs Selects for ISL Islatravir ISL->M184V Selects for A114S A114S ISL->A114S Selects for M184V->ISL Confers Resistance K65R->TDF Confers Resistance K65R->ISL Hypersensitizes TAMs->AZT Confers Resistance A114S->TDF Hypersensitizes A114S->ISL Confers Resistance

Caption: Key NRTI resistance pathways and interactions.

References

Validating the In Vitro Activity of Fosfluridine Tidoxil in Primary Human Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of Fosfluridine Tidoxil, a nucleoside reverse transcriptase inhibitor (NRTI), against Human Immunodeficiency Virus Type 1 (HIV-1) in primary human cells. Its performance is compared with other established NRTIs, namely Zidovudine and Lamivudine. This document is intended to offer an objective overview supported by available experimental data to inform research and drug development efforts.

Executive Summary

Data Presentation: In Vitro Anti-HIV-1 Activity and Cytotoxicity

The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of Zidovudine and Lamivudine in primary human PBMCs. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of a drug's therapeutic window.

DrugCell TypeVirus IsolateEC50 (µM)CC50 (µM)Selectivity Index (SI)
ZidovudineHuman PBMCsHIV-10.002 - 0.113[1]>10>88 - >5000
LamivudineHuman PBMCsHIV-1 (LAV)0.0018[2]>100>55,556

Note: Specific EC50 and CC50 values for this compound in primary human cells are not publicly available. As a prodrug, its in vivo activity is attributed to its conversion to Zidovudine.

Mechanism of Action: Nucleoside Reverse Transcriptase Inhibitors

This compound, through its conversion to the active metabolite Zidovudine triphosphate, acts as a competitive inhibitor of HIV-1 reverse transcriptase. This inhibition leads to the termination of the growing viral DNA chain, thus halting viral replication.

NRTI_Mechanism_of_Action cluster_cell Host Cell (Primary Human Lymphocyte) cluster_virus HIV-1 Replication Cycle Fosfluridine_Tidoxil This compound (Prodrug) AZT Zidovudine (AZT) Fosfluridine_Tidoxil->AZT Intracellular Metabolism Viral_RNA Viral RNA AZT_MP AZT Monophosphate AZT->AZT_MP Cellular Kinases AZT_DP AZT Diphosphate AZT_MP->AZT_DP Cellular Kinases AZT_TP AZT Triphosphate (Active Form) AZT_DP->AZT_TP Cellular Kinases RT Reverse Transcriptase AZT_TP->RT Competitive Inhibition Viral_DNA Viral DNA Synthesis Viral_RNA->RT RT->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Mechanism of action of this compound as a prodrug of Zidovudine.

Experimental Protocols

The following are standardized protocols for determining the in vitro anti-HIV activity and cytotoxicity of antiviral compounds in primary human cells.

In Vitro Anti-HIV-1 Drug Susceptibility Testing in Peripheral Blood Mononuclear Cells (PBMCs)

This assay determines the concentration of a drug required to inhibit HIV-1 replication in primary human cells.[1]

  • Cell Preparation: PBMCs are isolated from healthy, HIV-seronegative donors. The cells are stimulated with phytohemagglutinin (PHA) to promote proliferation and susceptibility to HIV-1 infection.

  • Virus Inoculation: PHA-stimulated PBMCs are infected with a standardized amount of a laboratory-adapted or clinical isolate of HIV-1.

  • Drug Exposure: Immediately after infection, the cells are cultured in the presence of serial dilutions of the test compound (e.g., this compound, Zidovudine).

  • Incubation: The cultures are incubated for a set period, typically 7 days, to allow for viral replication.

  • Endpoint Measurement: The extent of viral replication is measured by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The 50% effective concentration (EC50), the drug concentration that reduces p24 antigen production by 50% compared to the virus control (no drug), is calculated using a dose-response curve.

Cytotoxicity Assay in PBMCs (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of a drug.

  • Cell Plating: Uninfected, PHA-stimulated PBMCs are seeded in 96-well microtiter plates.

  • Drug Exposure: The cells are exposed to the same serial dilutions of the test compound as used in the anti-HIV assay.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the drug concentration that reduces cell viability by 50% compared to the untreated control cells, is calculated from the dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_antiviral Antiviral Assay (EC50) cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from Healthy Donor Blood PHA_Stimulation Stimulate PBMCs with PHA PBMC_Isolation->PHA_Stimulation Infection Infect Stimulated PBMCs with HIV-1 PHA_Stimulation->Infection Cell_Plating Plate Uninfected Stimulated PBMCs PHA_Stimulation->Cell_Plating Serial_Dilution Prepare Serial Dilutions of Test Compounds Drug_Addition_AV Add Drug Dilutions Serial_Dilution->Drug_Addition_AV Drug_Addition_CTX Add Drug Dilutions Serial_Dilution->Drug_Addition_CTX Infection->Drug_Addition_AV Incubation_AV Incubate for 7 Days Drug_Addition_AV->Incubation_AV p24_ELISA Measure p24 Antigen in Supernatant (ELISA) Incubation_AV->p24_ELISA EC50_Calc Calculate EC50 p24_ELISA->EC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) EC50_Calc->SI_Calc Cell_Plating->Drug_Addition_CTX Incubation_CTX Incubate for 7 Days Drug_Addition_CTX->Incubation_CTX MTT_Assay Perform MTT Assay Incubation_CTX->MTT_Assay CC50_Calc Calculate CC50 MTT_Assay->CC50_Calc CC50_Calc->SI_Calc

Caption: Workflow for determining in vitro antiviral activity and cytotoxicity.

Conclusion

This compound is a prodrug of Zidovudine, a well-established NRTI for the treatment of HIV-1 infection. While direct in vitro data for this compound in primary human cells is limited in publicly accessible literature, its mechanism of action and efficacy are intrinsically linked to Zidovudine. The provided comparative data for Zidovudine and Lamivudine in human PBMCs offer a benchmark for evaluating the potential in vitro activity of this compound. The detailed experimental protocols serve as a guide for researchers aiming to conduct their own validation and comparative studies. Further research to determine the specific EC50 and CC50 values of this compound in primary human cells would be beneficial for a more direct and comprehensive comparison.

References

Comparative Analysis of the Toxicity Profiles of Fosfluridine Tidoxil and Other Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are a cornerstone of antiretroviral therapy (ART) for the treatment of Human Immunodeficiency Virus (1) infection. By acting as chain terminators of viral DNA synthesis, NRTIs effectively suppress viral replication. However, their therapeutic benefits are often accompanied by a range of toxicities, primarily stemming from their off-target effects on host cellular machinery, particularly mitochondria. This guide provides a comparative analysis of the toxicity profiles of various NRTIs, with a focus on providing a framework for evaluating investigational drugs such as Fosfluridine Tidoxil.

This compound: A Note on Data Availability

This compound, also known as Fozivudine Tidoxil, is an investigational NRTI that has been explored for the treatment of HIV infections. Despite its progression into clinical trials, detailed preclinical and clinical toxicity data for this compound are not extensively available in the public domain. This guide, therefore, will focus on the well-documented toxicity profiles of other commonly used NRTIs to provide a comparative context. The methodologies and data presented for established NRTIs can serve as a benchmark for the future evaluation of this compound as more information becomes publicly accessible. The developer of this compound has been identified as Heidelberg Pharma (previously WILEX AG)[1][2].

Key Mechanisms of NRTI Toxicity: Mitochondrial Dysfunction

The primary mechanism underlying the toxicity of many NRTIs is their inhibition of mitochondrial DNA polymerase γ (Pol-γ). This enzyme is crucial for the replication of mitochondrial DNA (mtDNA), and its inhibition leads to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular dysfunction. This mitochondrial toxicity can manifest in various organ systems, leading to a range of adverse effects.

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NRTI Nucleoside Reverse Transcriptase Inhibitor (NRTI) PolG Mitochondrial DNA Polymerase γ (Pol-γ) NRTI->PolG Inhibition mtDNA mtDNA Depletion PolG->mtDNA Leads to OxPhos Impaired Oxidative Phosphorylation mtDNA->OxPhos ATP Decreased ATP Production OxPhos->ATP ROS Increased Reactive Oxygen Species (ROS) OxPhos->ROS Toxicity Cellular Toxicity & Organ Dysfunction ATP->Toxicity ROS->Toxicity

Caption: Signaling pathway of NRTI-induced mitochondrial toxicity.

Comparative Toxicity Profiles of Selected NRTIs

The following tables summarize the common and severe adverse effects associated with several NRTIs. The data is compiled from various clinical studies and drug safety information.

Table 1: Common and Severe Adverse Effects of Selected NRTIs

DrugCommon Adverse EffectsSevere Adverse Effects
Zidovudine (AZT) Nausea, vomiting, headache, fatigue, myalgia, macrocytic anemia, neutropeniaLactic acidosis with hepatic steatosis, severe hepatomegaly, myopathy, bone marrow suppression
Stavudine (d4T) Peripheral neuropathy, lipoatrophy, nausea, diarrheaLactic acidosis with hepatic steatosis, pancreatitis, severe hepatomegaly
Didanosine (ddI) Peripheral neuropathy, diarrhea, nausea, pancreatitisLactic acidosis with hepatic steatosis, pancreatitis (can be fatal), non-cirrhotic portal hypertension
Lamivudine (3TC) Generally well-tolerated; nausea, headache, fatiguePancreatitis (rare), lactic acidosis with hepatic steatosis (rare)
Abacavir (ABC) Hypersensitivity reaction (in HLA-B*5701 positive patients), nausea, headacheSevere hypersensitivity reaction (can be fatal), potential increased risk of myocardial infarction
Tenofovir Disoproxil Fumarate (TDF) Nausea, diarrhea, headache, astheniaRenal impairment (including Fanconi syndrome), decreased bone mineral density
Emtricitabine (FTC) Generally well-tolerated; nausea, diarrhea, headache, skin discoloration (palms/soles)Lactic acidosis with hepatic steatosis (rare)

This table provides a general overview. The incidence and severity of adverse effects can vary based on individual patient factors and drug combinations.[3]

Experimental Data on Mitochondrial Toxicity

In vitro assays are crucial for predicting the potential for NRTI-induced mitochondrial toxicity during drug development. Key parameters measured include mitochondrial DNA (mtDNA) content and cellular lactate production.

Table 2: In Vitro Mitochondrial Toxicity of Selected NRTIs

DrugCell TypeAssayEndpointResult
Zidovudine (AZT) HepG2 (human hepatoma)mtDNA quantification% of control mtDNA~80% at 10 µM
Lactate productionFold increase over control~2-fold at 10 µM
Stavudine (d4T) HepG2mtDNA quantification% of control mtDNA~50% at 10 µM
Lactate productionFold increase over control~3-fold at 10 µM
Didanosine (ddI) HepG2mtDNA quantification% of control mtDNA~40% at 100 µM
Lactate productionFold increase over control~2.5-fold at 100 µM
Lamivudine (3TC) HepG2mtDNA quantification% of control mtDNANo significant change
Lactate productionFold increase over controlNo significant change
Tenofovir (TDF active form) HepG2mtDNA quantification% of control mtDNANo significant change
Lactate productionFold increase over controlNo significant change

Data are illustrative and compiled from various in vitro studies. Actual values can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicity studies. Below are outlines of key experimental protocols.

Mitochondrial DNA (mtDNA) Quantification

This assay determines the effect of a compound on the amount of mitochondrial DNA within a cell, providing a direct measure of its impact on mtDNA replication.

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cluster_0 Cell Culture and Treatment cluster_1 DNA Extraction cluster_2 qPCR Analysis cluster_3 Data Analysis A Plate cells B Treat with NRTI A->B C Lyse cells B->C D Isolate total DNA C->D E Amplify mtDNA target (e.g., MT-ND1) D->E F Amplify nDNA target (e.g., B2M) D->F G Calculate ΔCt (Ct(nDNA) - Ct(mtDNA)) E->G F->G H Determine relative mtDNA copy number G->H cluster_0 Cell Culture and Treatment cluster_1 Sample Collection cluster_2 Lactate Measurement cluster_3 Data Analysis A Plate cells B Treat with NRTI A->B C Collect culture medium B->C D Perform colorimetric or fluorometric lactate assay C->D E Generate standard curve D->E F Calculate lactate concentration E->F

References

The Shifting Landscape of HIV Therapeutics: A Comparative Analysis of Next-Generation Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the fight against HIV has been marked by relentless innovation in antiretroviral therapy. While early-generation drugs transformed a fatal diagnosis into a manageable chronic condition, the quest for more potent, durable, and conveniently administered treatments continues. This guide provides a comprehensive benchmark of next-generation HIV drugs, offering a comparative analysis for researchers, scientists, and drug development professionals. We will briefly touch upon Fosfluridine Tidoxil, a developmental candidate from a previous era, to highlight the significant advancements embodied by today's leading-edge therapies: capsid inhibitors, nucleoside reverse transcriptase translocation inhibitors (NRTTIs), long-acting integrase inhibitors, and broadly neutralizing antibodies (bNAbs).

A Note on this compound (Fozivudine Tidoxil)

This compound, a thioether lipid-zidovudine (ZDV) conjugate, was investigated in the late 1990s and early 2000s as a potential antiretroviral. As a prodrug of zidovudine, its mechanism of action was inhibition of the HIV reverse transcriptase. Clinical trial data from that period is limited. A Phase II placebo-controlled trial of Fozivudine Tidoxil as monotherapy in antiretroviral-naïve patients showed a modest antiviral effect, with the highest dose group (600 mg twice daily) achieving a mean viral load reduction of -0.67 log10 after four weeks.[1] Further development of this compound appears to have been discontinued, and it is not considered a next-generation HIV drug in the current landscape.

Next-Generation HIV Drugs: A Paradigm Shift in Treatment

The focus of current HIV drug development has shifted towards novel mechanisms of action, long-acting formulations, and high barriers to resistance. This guide will focus on four key classes of these next-generation therapeutics.

Quantitative Data Comparison

The following tables summarize the performance of leading next-generation HIV drugs in key clinical trials.

Table 1: Efficacy of Next-Generation HIV Drugs in Clinical Trials

Drug (Class)TrialPopulationKey Efficacy Endpoint
Lenacapavir (Capsid Inhibitor)CAPELLA (Week 52)Heavily Treatment-Experienced (HTE) with MDR HIV-183% achieved HIV-1 RNA <50 copies/mL[2]
CALIBRATE (Week 54)Treatment-Naïve85-90% achieved HIV-1 RNA <50 copies/mL across lenacapavir arms[3]
Islatravir (NRTTI)Phase 3 (DOR/ISL) (Week 48)Virologically Suppressed (Switch from BIC/FTC/TAF)91.5% maintained HIV-1 RNA <50 copies/mL[4]
Phase 3 (DOR/ISL) (Week 48)Virologically Suppressed (Switch from bART)95.6% maintained HIV-1 RNA <50 copies/mL[4]
Cabotegravir (Integrase Inhibitor)ATLAS-2M (Week 152)Virologically Suppressed (LA Cabotegravir + Rilpivirine every 2 months)87% maintained HIV-1 RNA <50 copies/mL
FLAIR (Week 96)Virologically Suppressed (LA Cabotegravir + Rilpivirine monthly)86.6% maintained HIV-1 RNA <50 copies/mL
VRC01 (bNAb)AMP TrialsHIV-uninfected75% efficacy against VRC01-sensitive HIV strains
3BNC117 (bNAb)Phase 2aHIV-infected (treatment interruption)Delayed viral rebound
10-1074 (bNAb)Phase 1HIV-infectedReduced viral load

Table 2: Resistance Profiles of Next-Generation HIV Drugs

DrugKey Resistance MutationsFold-Change in Susceptibility
Lenacapavir M66I, Q67H, K70N, N74DVaries depending on mutation and background regimen
Islatravir M184V, M184IM184V and M184I are the most frequently observed mutations, conferring reduced susceptibility.
Cabotegravir Q148R, N155H, E138KCombinations of mutations can lead to >10-fold reduced susceptibility.
bNAbs (e.g., VRC01) Mutations in the Env protein, particularly in the CD4 binding siteVaries significantly depending on the antibody and the specific viral strain.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action for each class of next-generation HIV drugs.

HIV_Lifecycle_and_Drug_Targets cluster_virus HIV Virion cluster_cell Host Cell HIV_RNA Viral RNA Reverse Transcription 4. Reverse Transcription HIV_RNA->Reverse Transcription RT Reverse Transcriptase RT->Reverse Transcription Integrase Integrase Integration 6. Integration Integrase->Integration Protease Protease 10. Maturation 10. Maturation Protease->10. Maturation Capsid Capsid (p24) Pre-integration\nComplex (PIC) Pre-integration Complex (PIC) 8. Assembly 8. Assembly CD4_receptor CD4 Receptor CCR5_receptor CCR5 Co-receptor Fusion 3. Fusion and Entry Cytoplasm Cytoplasm Nucleus Nucleus Host_DNA Host DNA 7. Transcription\n&\nTranslation 7. Transcription & Translation Host_DNA->7. Transcription\n&\nTranslation Host Machinery HIV_virion HIV Virion HIV_virion->CD4_receptor 1. Binding HIV_virion->CCR5_receptor 2. Co-receptor Binding Viral DNA Viral DNA Reverse Transcription->Viral DNA Islatravir Islatravir (NRTTI) Islatravir->Reverse Transcription Inhibits Pre-integration\nComplex (PIC)->Nucleus 5. Nuclear Import Lenacapavir Lenacapavir (Capsid Inhibitor) Lenacapavir->Pre-integration\nComplex (PIC) Inhibits Nuclear Import Lenacapavir->8. Assembly Inhibits Integration->Host_DNA Cabotegravir Cabotegravir (Integrase Inhibitor) Cabotegravir->Integration Inhibits Strand Transfer Viral Proteins Viral Proteins 7. Transcription\n&\nTranslation->Viral Proteins Viral RNA Viral RNA 7. Transcription\n&\nTranslation->Viral RNA Viral Proteins->8. Assembly Viral RNA->8. Assembly 9. Budding 9. Budding 8. Assembly->9. Budding Immature Virion Immature Virion 9. Budding->Immature Virion Immature Virion->10. Maturation Mature Virion Mature Virion 10. Maturation->Mature Virion bNAbs Broadly Neutralizing Antibodies (bNAbs) bNAbs->HIV_virion Neutralize

Caption: Overview of the HIV lifecycle and the targets of next-generation antiretroviral drugs.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of HIV drugs.

HIV-1 p24 Antigen ELISA

This assay is used to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a measure of viral replication.

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is employed.

  • Methodology:

    • 96-well microplates are coated with a capture antibody specific for HIV-1 p24 antigen.

    • Cell culture supernatant samples and a standard dilution series of recombinant p24 are added to the wells.

    • After incubation, a biotinylated detector antibody that also binds to p24 is added.

    • Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated detector antibody.

    • A chromogenic substrate (e.g., TMB) is added, and the HRP enzyme catalyzes a color change.

    • The reaction is stopped, and the absorbance is read at 450 nm. The concentration of p24 in the samples is determined by comparison to the standard curve.

p24_ELISA_Workflow start Start coat_plate Coat 96-well plate with capture anti-p24 antibody start->coat_plate end End add_samples Add samples and p24 standards coat_plate->add_samples incubate1 Incubate and wash add_samples->incubate1 add_detector_ab Add biotinylated detector antibody incubate1->add_detector_ab incubate2 Incubate and wash add_detector_ab->incubate2 add_streptavidin_hrp Add Streptavidin-HRP incubate2->add_streptavidin_hrp incubate3 Incubate and wash add_streptavidin_hrp->incubate3 add_substrate Add TMB substrate incubate3->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance analyze_data Calculate p24 concentration from standard curve read_absorbance->analyze_data analyze_data->end

Caption: Workflow for a typical HIV-1 p24 antigen ELISA.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV reverse transcriptase enzyme, which is essential for converting the viral RNA genome into DNA.

  • Principle: The assay quantifies the incorporation of a labeled nucleotide into a newly synthesized DNA strand using an RNA or DNA template.

  • Methodology:

    • A reaction mixture is prepared containing a template (e.g., poly(A)), a primer (e.g., oligo(dT)), dNTPs including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive label), and the sample containing the RT enzyme.

    • The reaction is incubated to allow for DNA synthesis.

    • The newly synthesized DNA is precipitated and collected on a filter.

    • The amount of incorporated labeled nucleotide is quantified using a scintillation counter (for radioactivity) or a colorimetric/fluorometric reader (for non-radioactive labels).

Integrase Strand Transfer Assay

This assay measures the ability of the HIV integrase enzyme to insert viral DNA into a target DNA sequence.

  • Principle: A model system is used where a labeled oligonucleotide representing the viral DNA terminus is integrated into a target DNA molecule.

  • Methodology:

    • A donor DNA duplex, representing the end of the viral DNA, is labeled (e.g., with biotin).

    • A target DNA duplex is labeled with a different tag (e.g., digoxin).

    • The integrase enzyme, donor DNA, and target DNA are incubated together.

    • The integrase catalyzes the strand transfer reaction, covalently linking the donor and target DNA.

    • The reaction products are captured (e.g., on a streptavidin-coated plate) and the incorporated target DNA is detected using an antibody against its tag (e.g., anti-digoxin-HRP) followed by a colorimetric substrate.

Capsid Assembly Assay

This in vitro assay monitors the assembly of purified HIV-1 capsid protein (p24) into higher-order structures, mimicking the formation of the viral capsid.

  • Principle: The assembly of capsid proteins into larger particles causes an increase in light scattering, which can be measured as an increase in turbidity.

  • Methodology:

    • Purified recombinant HIV-1 capsid protein is induced to assemble by adding a high concentration of salt (e.g., NaCl).

    • The turbidity of the solution is monitored over time by measuring the absorbance at 350 nm in a spectrophotometer.

    • Inhibitors of capsid assembly will reduce the rate and/or extent of the increase in turbidity.

Capsid_Assembly_Assay start Start prepare_protein Purified HIV-1 Capsid Protein start->prepare_protein prepare_inhibitor Test Compound (e.g., Lenacapavir) start->prepare_inhibitor end End mix_components Mix Capsid Protein with Test Compound prepare_protein->mix_components prepare_inhibitor->mix_components initiate_assembly Initiate Assembly (add high salt buffer) mix_components->initiate_assembly monitor_turbidity Monitor Turbidity (A350) over time initiate_assembly->monitor_turbidity analyze_results Analyze Assembly Kinetics (Inhibition vs. Control) monitor_turbidity->analyze_results analyze_results->end

Caption: Workflow for an in vitro HIV-1 capsid assembly assay.

HIV-1 Neutralization Assay (TZM-bl Reporter Assay)

This is a widely used cell-based assay to measure the ability of antibodies to neutralize HIV-1 infectivity.

  • Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to the expression of the reporter genes.

  • Methodology:

    • Serial dilutions of the antibody to be tested are pre-incubated with a fixed amount of HIV-1 pseudovirus.

    • The virus-antibody mixture is then added to TZM-bl cells.

    • After a 48-hour incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

    • The percentage of neutralization is calculated as the reduction in luciferase activity in the presence of the antibody compared to the activity in the absence of the antibody.

Conclusion

The field of HIV therapeutics is rapidly evolving, with next-generation drugs offering significant advantages over older regimens. Long-acting formulations of potent drugs like lenacapavir and cabotegravir are poised to revolutionize treatment and prevention by reducing dosing frequency and improving adherence. Novel mechanisms of action, such as those of capsid inhibitors and NRTTIs, provide new options for individuals with multidrug-resistant HIV. While broadly neutralizing antibodies face challenges with resistance, they hold promise for both treatment and prevention, particularly in combination therapies. The discontinuation of older investigational drugs like this compound underscores the remarkable progress and the high bar for efficacy and safety in modern HIV drug development. For researchers and drug development professionals, understanding the comparative performance, mechanisms, and resistance profiles of these next-generation agents is crucial for advancing the next wave of innovation in the fight against HIV.

References

In vivo efficacy comparison of Fosfluridine Tidoxil and emtricitabine

Author: BenchChem Technical Support Team. Date: November 2025

A direct in vivo efficacy comparison between Fosfluridine Tidoxil and emtricitabine cannot be provided at this time due to a lack of available scientific literature and clinical trial data for this compound. Extensive searches of scientific databases and clinical trial registries did not yield any published in vivo studies, either in animal models or human clinical trials, evaluating the efficacy of this compound for any therapeutic indication.

Publicly available information on this compound is limited to its chemical structure and basic identifiers. For instance, its chemical formula is C34H62FN2O10PS and its CAS number is 174638-15-4[1][2][3]. Without in vivo efficacy data, a comparison with the well-established antiretroviral drug emtricitabine is not feasible.

It is important to distinguish this compound from a similarly named investigational drug, Fozivudine Tidoxil . While the names are alike, they are distinct chemical entities with different structures and parent compounds[4][5]. Fozivudine Tidoxil is a zidovudine-lipid conjugate that has undergone some clinical investigation for the treatment of HIV infection.

Overview of Emtricitabine's In Vivo Efficacy

Emtricitabine is a widely used nucleoside reverse transcriptase inhibitor (NRTI) with proven efficacy in the treatment and prevention of HIV-1 infection. It is a component of multiple recommended antiretroviral therapy (ART) regimens.

Numerous clinical trials have demonstrated the potent in vivo antiviral activity of emtricitabine. When used in combination with other antiretroviral agents, emtricitabine effectively suppresses HIV-1 viral load and contributes to an increase in CD4+ T-cell counts. Studies have shown that various doses of emtricitabine lead to a significant reduction in HIV viral load, with combination therapy providing the most durable virologic suppression. For instance, long-term studies of combination regimens containing emtricitabine have shown sustained viral suppression (HIV-1 RNA <50 copies/mL) in a high percentage of treatment-naïve adults.

Mechanism of Action: Emtricitabine

Emtricitabine is a synthetic nucleoside analog of cytidine. Its mechanism of action involves several key intracellular steps:

  • Cellular Uptake and Phosphorylation: Emtricitabine enters host cells and is phosphorylated by cellular enzymes to its active triphosphate form, emtricitabine 5'-triphosphate (FTC-TP).

  • Competition and Inhibition of Reverse Transcriptase: FTC-TP competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase (RT) enzyme.

  • Chain Termination: The incorporation of FTC-TP into the viral DNA results in chain termination because emtricitabine lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This effectively halts the synthesis of viral DNA.

This process is a critical step in preventing the replication of HIV.

Emtricitabine_Mechanism_of_Action cluster_cell Host Cell cluster_hiv HIV Replication Cycle Emtricitabine Emtricitabine Emtricitabine_TP Emtricitabine 5'-triphosphate (FTC-TP) Emtricitabine->Emtricitabine_TP Cellular Phosphorylation Viral_DNA Viral DNA Synthesis (Reverse Transcription) Emtricitabine_TP->Viral_DNA Competes with dCTP Inhibits Reverse Transcriptase Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcriptase Incomplete_DNA Incomplete Viral DNA (Chain Termination) Viral_DNA->Incomplete_DNA Incorporation of FTC-TP

Mechanism of Action of Emtricitabine.

Experimental Protocols

As no in vivo studies for this compound are available, a comparison of experimental protocols is not possible. Clinical trials evaluating emtricitabine typically involve the following methodologies:

A Phase III, Randomized, Double-Blind, Multicenter Study to Evaluate the Safety and Efficacy of Emtricitabine-Containing Regimens in HIV-1 Infected, Antiretroviral Treatment-Naive Adults (Illustrative Example based on publicly available trial information):

  • Study Population: Antiretroviral treatment-naive adults with HIV-1 infection, with screening criteria for viral load and CD4+ cell count.

  • Study Design: Participants are randomized to receive a once-daily, fixed-dose combination tablet containing emtricitabine or a comparator regimen. The study is double-blinded, meaning neither the participants nor the investigators know which treatment is being administered.

  • Primary Endpoint: The proportion of participants with HIV-1 RNA levels below a certain threshold (e.g., <50 copies/mL) at a specific time point (e.g., Week 48), as determined by a snapshot algorithm.

  • Secondary Endpoints: Changes from baseline in CD4+ cell count, safety and tolerability assessments, and the incidence of virologic failure and development of drug resistance.

  • Data Collection: HIV-1 RNA levels and CD4+ cell counts are measured at baseline and at regular intervals throughout the study. Adverse events are monitored and recorded at each study visit.

Experimental_Workflow_Emtricitabine_Trial Screening Screening of Treatment-Naive HIV-1 Infected Adults Randomization Randomization Screening->Randomization Treatment_Arm_A Arm A: Emtricitabine-containing regimen (Once Daily) Randomization->Treatment_Arm_A Treatment_Arm_B Arm B: Comparator Regimen Randomization->Treatment_Arm_B Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12, 24, 48) Treatment_Arm_A->Follow_Up Treatment_Arm_B->Follow_Up Data_Collection Data Collection: - HIV-1 RNA (Viral Load) - CD4+ Cell Count - Safety Assessments Follow_Up->Data_Collection Primary_Endpoint Primary Endpoint Analysis: Proportion with HIV-1 RNA <50 copies/mL at Week 48 Data_Collection->Primary_Endpoint

Illustrative Workflow of a Clinical Trial for Emtricitabine.

Conclusion

References

Assessing the Synergy of Fosfluridine Tidoxil with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): A Methodological and Theoretical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of effective combination antiretroviral therapies relies on the principle of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. This guide explores the theoretical synergy between Fosfluridine Tidoxil, a putative nucleoside reverse transcriptase inhibitor (NRTI), and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Due to a lack of publicly available data specifically assessing this compound in combination with NNRTIs, this document provides a framework for such an investigation. It outlines the general mechanisms of synergy between these drug classes, presents hypothetical experimental protocols, and offers a basis for future research in this area for researchers, scientists, and drug development professionals.

Theoretical Synergy: NRTIs and NNRTIs

The primary target for both NRTIs and NNRTIs is the HIV-1 reverse transcriptase (RT), an enzyme crucial for converting viral RNA into DNA, a key step in the viral replication cycle. The basis for their synergistic interaction lies in their distinct mechanisms of action and different binding sites on the enzyme.

  • Nucleoside Reverse Transcriptase Inhibitors (NRTIs): These are prodrugs that, once intracellularly phosphorylated to their active triphosphate form, act as chain terminators. They are incorporated into the nascent viral DNA strand, preventing further elongation. They compete with natural deoxynucleoside triphosphates for the catalytic site of the RT enzyme.

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These drugs bind to a different, allosteric site on the reverse transcriptase known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, distorting the catalytic site and inhibiting its function non-competitively.

The simultaneous action at two different sites can lead to a potent synergistic effect, significantly reducing the viral replication capacity.

Synergy_Mechanism cluster_RT HIV-1 Reverse Transcriptase (RT) cluster_Inhibitors Inhibitors cluster_Substrate Natural Substrate RT Polymerase Domain Catalytic Site Allosteric Site (NNRTI Pocket) RT:allo->RT:cat NRTI This compound (NRTI-TP) NRTI->RT:cat Competes with dNTPs (Chain Termination) NNRTI NNRTI NNRTI->RT:allo Binds to Allosteric Site (Conformational Change) dNTP dNTPs dNTP->RT:cat Natural Incorporation

Figure 1: General mechanism of synergistic inhibition of HIV-1 RT by NRTIs and NNRTIs.

Experimental Protocols for Synergy Assessment

A standardized method to quantify the degree of synergy between two antiviral agents is crucial. The checkerboard assay is a widely accepted in vitro technique for this purpose.

Checkerboard Antiviral Assay Protocol
  • Cell Culture: Maintain a suitable host cell line (e.g., MT-4 cells or peripheral blood mononuclear cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Virus Stock: Prepare and titer a stock of HIV-1 (e.g., strain IIIB or a clinical isolate) to determine the 50% tissue culture infective dose (TCID50).

  • Drug Preparation: Prepare stock solutions of this compound and the selected NNRTI (e.g., Efavirenz, Nevirapine) in a suitable solvent like DMSO. Create a series of serial dilutions for each drug.

  • Assay Setup:

    • In a 96-well microtiter plate, add dilutions of this compound horizontally and dilutions of the NNRTI vertically. This creates a matrix of drug combinations.

    • Include control wells with each drug alone, as well as virus-only (no drug) and cell-only (no virus) controls.

    • Add cells to each well.

    • Infect the cells with a standardized amount of HIV-1.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified, 5% CO2 atmosphere.

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable endpoint. Common methods include:

    • MTT Assay: Measures cell viability, as HIV-1 infection is cytopathic. A reduction in cell death indicates viral inhibition.

    • p24 Antigen ELISA: Quantifies the amount of the viral p24 capsid protein in the culture supernatant.

    • Reverse Transcriptase Activity Assay: Measures the activity of RT in the supernatant.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) for each drug alone and in combination.

    • Use a synergy analysis model, such as the MacSynergy II program based on the Bliss independence model or the CalcuSyn program based on the median-effect principle (Chou-Talalay method), to calculate a combination index (CI).

Interpretation of Combination Index (CI) Values
Combination Index (CI)Interpretation
< 0.9Synergy
0.9 - 1.1Additive Effect
> 1.1Antagonism

This quantitative data provides a clear measure of the interaction between the two compounds.

Experimental_Workflow A Prepare Drug Dilutions (this compound & NNRTI) C Create Checkerboard Drug Matrix A->C B Plate Cells in 96-Well Format B->C D Infect Cells with HIV-1 C->D E Incubate for 5-7 Days D->E F Measure Viral Replication (e.g., p24 ELISA) E->F G Calculate EC50 Values F->G H Analyze for Synergy (e.g., Chou-Talalay Method) G->H I Determine Combination Index (CI) H->I

Figure 2: A generalized workflow for the in vitro assessment of antiviral drug synergy.

Comparative Data Summary (Hypothetical)

While specific experimental data for this compound is not available, the table below illustrates how results from a checkerboard synergy assay would be presented. This hypothetical data assumes a synergistic interaction with a representative NNRTI.

Compound(s)EC50 (nM) [Hypothetical]Combination Index (CI) at EC50 [Hypothetical]Interpretation
This compound (alone)15.0--
NNRTI 'X' (alone)8.0--
This compound + NNRTI 'X' (1:1)4.5 + 2.40.6Synergy

Although direct experimental evidence is currently lacking, the distinct mechanisms of action for NRTIs and NNRTIs provide a strong theoretical foundation for their synergistic activity against HIV-1. The combination of an NRTI like this compound with an NNRTI could potentially lead to enhanced viral suppression, a higher barrier to resistance, and improved therapeutic outcomes. The experimental framework provided here offers a clear and standardized path for researchers to rigorously evaluate this potential synergy in vitro. Such studies are essential to guide the rational design of future combination therapies in the fight against HIV/AIDS.

A Comparative Guide to Bioanalytical Methods for Fosfluridine Tidoxil and its Active Moieties in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Fosfluridine Tidoxil's active components, Trifluridine (FTD) and Tipiracil (TPI), in biological matrices. The objective is to offer a detailed overview of method performance and experimental protocols to aid in the selection of the most appropriate analytical technique for pharmacokinetic, toxicokinetic, and clinical studies.

Introduction

This compound is a novel oral antitumor agent, which, upon administration, is converted to its active cytotoxic component, Trifluridine. To maintain therapeutic concentrations of Trifluridine, it is co-administered with Tipiracil hydrochloride, a thymidine phosphorylase inhibitor that prevents the rapid degradation of Trifluridine. Accurate and reliable quantification of Trifluridine and Tipiracil in biological fluids is crucial for understanding their pharmacokinetic profiles and ensuring clinical efficacy and safety. This guide compares two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Performance Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the key performance characteristics of recently developed and validated LC-MS/MS and HPLC-UV methods for the simultaneous determination of Trifluridine and Tipiracil.

Table 1: LC-MS/MS Method Performance in Plasma
ParameterMethod 1 (Human Plasma)[1]Method 2 (Rat Plasma)[2]Method 3 (Human Plasma)[3]
Analytes FTD, TPI, FTYFTD, TPI, FTY, 5CDU**FTD
Linearity Range (ng/mL) TPI: 1.00-250FTD: 8.00-8000FTY: 5.00-1250FTD, FTY, 5CDU: 5–4000TPI: 5–10005.0–2000.0
Lower Limit of Quantification (LLOQ) (ng/mL) TPI: 1.00FTD: 8.00FTY: 5.0055.0
Intra-day Precision (%RSD) Meets ICH criteria≤ 6.84<3.33
Inter-day Precision (%RSD) Meets ICH criteria≤ 6.84<3.33
Intra-day Accuracy (%) Meets ICH criteria≤ 9.8697.34 - 103.74
Inter-day Accuracy (%) Meets ICH criteria≤ 9.8697.34 - 103.74
Recovery (%) Meets ICH criteria88.67 - 112.18Not Reported

*FTY: 5-Trifluoromethyluracil (metabolite of FTD) **5CDU: 5-Carboxy-2'-deoxyuridine (metabolite of FTD)

Table 2: HPLC-UV Method Performance
ParameterMethod 1 (Human Plasma)[4]Method 2 (Bulk & Dosage Form)Method 3 (Bulk & Dosage Form)
Analytes FTD, TPIFTD, TPIFTD, TPI
Matrix Spiked Human PlasmaBulk Drug & TabletsBulk Drug & Tablets
Linearity Range (µg/mL) Not SpecifiedFTD: 0-36TPI: 0-39FTD: 10-30TPI: 4.095-12.285
Lower Limit of Quantification (LOQ) (µg/mL) Not SpecifiedFTD: 4.174TPI: 3.272FTD: 0.233TPI: 0.175
Precision (%RSD) Not SpecifiedRepeatability: <0.8Intermediate: <1.0<2.0
Accuracy (% Recovery) Not Specified98-10299.22 - 100.01

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the compared methods.

LC-MS/MS Method for Human Plasma[1]
  • Sample Preparation: Protein precipitation.

  • Chromatographic Separation:

    • Column: ACE Excel 3 AQ (100 × 2.1 mm i.d., 1.7 µm).

    • Mobile Phase: Gradient elution with 0.05% acetic acid in water and methanol.

    • Flow Rate: 0.35 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) with segmented polarity (positive for TPI, negative for FTD and FTY).

    • Detection: Multiple reaction monitoring (MRM).

    • MRM Transitions: TPI: m/z 243.1→183.0; FTD: m/z 295.1→252.0; FTY: m/z 178.9→158.9.

LC-MS/MS Method for Rat Plasma
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatographic Separation:

    • Column: Acquity® UPLC BEH C18 (50 mm × 2.1 mm ID, 1.7 μm particle size).

    • Mobile Phase: Isocratic elution with methanol and water containing 0.1% formic acid (80:20, v/v).

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple reaction monitoring (MRM).

    • MRM Transitions: FTD: m/z 296.96 → 116.86; TPI: m/z 242.96 → 182.88; FTY: m/z 180.98 → 139.85; 5CDU: m/z 272.96 → 156.86.

HPLC-UV Method for Spiked Human Plasma
  • Sample Preparation: Not specified in the abstract.

  • Chromatographic Separation:

    • Column: Intersil ODS C18 (250 mm × 4.6 mm, 5µm).

    • Mobile Phase: 15% NaClO4 buffer (pH 4.5) and 85% Methanol.

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • Wavelength: 260 nm.

Visualizing Key Processes

To further elucidate the methodologies and biological context, the following diagrams illustrate the bioanalytical workflow and the metabolic pathway of this compound.

Bioanalytical_Method_Validation_Workflow cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-analytical Phase SampleCollection Sample Collection (e.g., Plasma, Blood) SampleProcessing Sample Processing (e.g., Centrifugation) SampleCollection->SampleProcessing SampleStorage Sample Storage (e.g., -80°C) SampleProcessing->SampleStorage SampleExtraction Sample Extraction (e.g., Protein Precipitation, SPE) SampleStorage->SampleExtraction Chromatography Chromatographic Separation (HPLC or UPLC) SampleExtraction->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing & Integration DataAcquisition->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification ReportGeneration Report Generation Quantification->ReportGeneration ReportGeneration->Validation_Parameters Selectivity Selectivity & Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LLOQ LLOQ Stability Stability

Caption: Bioanalytical Method Validation Workflow.

Fosfluridine_Tidoxil_Metabolism Fosfluridine This compound (Prodrug) Trifluridine Trifluridine (FTD) (Active Drug) Fosfluridine->Trifluridine Hydrolysis Metabolites Inactive Metabolites (e.g., FTY, 5CDU) Trifluridine->Metabolites Metabolism by TP Tipiracil Tipiracil (TPI) (Inhibitor) TP Thymidine Phosphorylase (Enzyme) Tipiracil->TP Inhibition

Caption: Metabolic Pathway of this compound.

Conclusion

Both LC-MS/MS and HPLC-UV methods offer viable options for the quantification of Trifluridine and Tipiracil. LC-MS/MS methods generally provide higher sensitivity and selectivity, making them ideal for studies requiring low detection limits, such as pharmacokinetic studies in various biological matrices. HPLC-UV methods, while typically less sensitive, can be a cost-effective alternative for the analysis of bulk drug substances and pharmaceutical formulations where analyte concentrations are higher. The choice of method should be guided by the specific requirements of the study, balancing the need for sensitivity with practical considerations of cost and instrument availability. The detailed protocols and performance data presented in this guide are intended to assist researchers in making an informed decision.

References

A Comparative Analysis of Intracellular Triphosphate Levels: Fosfluridine Tidoxil and Lamivudine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the intracellular triphosphate levels of Fosfluridine Tidoxil and lamivudine, two critical antiviral and anticancer agents. The objective of this document is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective intracellular pharmacological profiles, supported by available experimental data.

Introduction

This compound is a prodrug of the antimetabolite 5-fluorouridine (5-FUrd), which is further metabolized intracellularly to its active form, 5-fluorouridine 5'-triphosphate (FUTP). Lamivudine, a nucleoside reverse transcriptase inhibitor, is also administered as a prodrug and is converted within the cell to its active metabolite, lamivudine triphosphate (3TC-TP). The efficacy of both drugs is critically dependent on the intracellular concentrations of their respective active triphosphate forms, which act as competitive inhibitors and/or chain terminators during nucleic acid synthesis.

Comparative Intracellular Triphosphate Levels

DrugActive MetaboliteCell TypeIntracellular ConcentrationCitation
Lamivudine Lamivudine Triphosphate (3TC-TP)Peripheral Blood Mononuclear Cells (PBMCs)Steady-state Cmax,ss: 0.93 µM (following 300 mg once daily)[1]
PBMCsSteady-state AUC24,ss: 0.99 pmol·h/106 cells (following 300 mg once daily)[1]
PBMCsTrough concentrations: 18-24% lower on a once-daily 300 mg regimen compared to 150 mg twice daily.[1]
HepG2 cellsBaseline 3TCTP levels increased with co-administration of certain compounds.[2]
This compound (as 5-Fluorouridine) 5-Fluorouridine 5'-Triphosphate (FUTP)Peripheral Blood Mononuclear Cells (PBMCs) from patients on capecitabineDay 1: [3]
PBMCs from patients on capecitabineDay 14: 0.64 to 14 µM
PBMCs from patients on capecitabineMean AUC0-t on Day 1: 2.0 ± 1.9 µM·h
PBMCs from patients on capecitabineMean AUC0-t on Day 14: 28 ± 19 µM·h

Note: The data for this compound is inferred from studies using capecitabine, another prodrug of 5-fluorouracil. The intracellular concentrations of FUTP derived from this compound may differ.

Mechanism of Action and Intracellular Activation

Both this compound and lamivudine are prodrugs that require intracellular enzymatic activation to exert their therapeutic effects.

This compound is hydrolyzed to 5-fluorouridine, which is then sequentially phosphorylated by intracellular kinases to 5-fluorouridine 5'-monophosphate (FUMP), 5-fluorouridine 5'-diphosphate (FUDP), and finally the active 5-fluorouridine 5'-triphosphate (FUTP). FUTP is incorporated into RNA, leading to disruption of RNA synthesis and function.

Lamivudine is transported into the cell and phosphorylated by deoxycytidine kinase to lamivudine monophosphate (3TC-MP). Subsequent phosphorylations by other cellular kinases yield lamivudine diphosphate (3TC-DP) and the active lamivudine triphosphate (3TC-TP). 3TC-TP acts as a competitive inhibitor of reverse transcriptase and a chain terminator of viral DNA synthesis.

G cluster_0 This compound Activation Pathway cluster_1 Lamivudine Activation Pathway Fosfluridine_Tidoxil This compound (Extracellular) Fosfluridine_Tidoxil_int This compound (Intracellular) Fosfluridine_Tidoxil->Fosfluridine_Tidoxil_int Cellular Uptake Five_FUrd 5-Fluorouridine (5-FUrd) Fosfluridine_Tidoxil_int->Five_FUrd Hydrolysis FUMP 5-Fluorouridine Monophosphate (FUMP) Five_FUrd->FUMP Kinases FUDP 5-Fluorouridine Diphosphate (FUDP) FUMP->FUDP Kinases FUTP 5-Fluorouridine Triphosphate (FUTP) FUDP->FUTP Kinases RNA_Dysfunction RNA Dysfunction FUTP->RNA_Dysfunction Incorporation into RNA Lamivudine Lamivudine (Extracellular) Lamivudine_int Lamivudine (Intracellular) Lamivudine->Lamivudine_int Cellular Uptake ThreeTC_MP Lamivudine Monophosphate (3TC-MP) Lamivudine_int->ThreeTC_MP Deoxycytidine Kinase ThreeTC_DP Lamivudine Diphosphate (3TC-DP) ThreeTC_MP->ThreeTC_DP Kinases ThreeTC_TP Lamivudine Triphosphate (3TC-TP) ThreeTC_DP->ThreeTC_TP Kinases DNA_Chain_Termination DNA Chain Termination ThreeTC_TP->DNA_Chain_Termination Incorporation into Viral DNA

Caption: Intracellular activation pathways of this compound and Lamivudine.

Experimental Protocols

The quantification of intracellular nucleoside triphosphates is a complex analytical challenge due to their low abundance and instability. The most common and robust method employed is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

A Generalized Protocol for Intracellular Triphosphate Quantification:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are typically isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Lysis and Extraction:

    • A known number of cells are lysed to release the intracellular contents. A common method involves the use of a cold methanol-based extraction buffer.

    • The mixture is vortexed and incubated at low temperatures to precipitate proteins.

    • Centrifugation is performed to separate the protein pellet from the supernatant containing the nucleotides.

  • Sample Preparation:

    • The supernatant is collected and dried, often under a stream of nitrogen.

    • The dried extract is reconstituted in a suitable buffer compatible with the HPLC-MS/MS system.

  • HPLC-MS/MS Analysis:

    • The reconstituted sample is injected into the HPLC-MS/MS system.

    • Chromatographic separation is achieved using a suitable column (e.g., a porous graphitic carbon column) and a gradient elution program.

    • The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to selectively detect and quantify the target triphosphate analytes.

  • Quantification:

    • A calibration curve is generated using standards of the specific triphosphate of interest.

    • The concentration of the triphosphate in the cell extract is determined by comparing its peak area to the calibration curve.

    • The final intracellular concentration is typically expressed as pmol per 106 cells or in molar units (e.g., µM).

G cluster_workflow Experimental Workflow for Intracellular Triphosphate Analysis Start Whole Blood Sample Isolate_PBMCs Isolate PBMCs (Density Gradient Centrifugation) Start->Isolate_PBMCs Cell_Lysis Cell Lysis & Extraction (Cold Methanol) Isolate_PBMCs->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Supernatant_Drying Supernatant Collection & Drying Centrifugation->Supernatant_Drying Reconstitution Reconstitution in Buffer Supernatant_Drying->Reconstitution HPLC_MSMS HPLC-MS/MS Analysis Reconstitution->HPLC_MSMS Data_Analysis Data Analysis & Quantification HPLC_MSMS->Data_Analysis End Intracellular Triphosphate Concentration Data_Analysis->End

References

Safety Operating Guide

Navigating the Safe Disposal of Fosfluridine Tidoxil: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Treat as a Hazardous Drug

Given its nature as a potent antiviral compound, all waste generated from the use of Fosfluridine Tidoxil, including unused product, contaminated labware, and personal protective equipment (PPE), should be managed as hazardous waste.[1][2] Adherence to federal, state, and local regulations for hazardous waste is mandatory.[1][3]

Quantitative Data on Waste Segregation

Proper segregation of hazardous waste is fundamental to a safe disposal process. The following table summarizes the key categories of waste and their appropriate containers.

Waste CategoryContainer TypeLabeling Requirements
Unused/Expired this compound Leak-proof, closable container"Hazardous Drug Waste," Chemical Name, and Hazard Symbols
Contaminated Sharps (Needles, Syringes) Puncture-resistant sharps container"Hazardous Drug Waste - Sharps"
Contaminated Labware (Vials, Pipettes) Leak-proof, closable container"Hazardous Drug Waste"
Contaminated PPE (Gloves, Gowns) Thick, leak-proof plastic bags (distinct color)"Hazardous Drug-Related Wastes"

Experimental Protocol: Decontamination of Non-Disposables

For non-disposable equipment that has come into contact with this compound, a thorough decontamination process is required before reuse. This multi-step procedure ensures the removal and neutralization of any residual hazardous drug.

Materials:

  • Appropriate Personal Protective Equipment (PPE): two pairs of chemotherapy gloves, disposable gown, eye protection, and a respirator (if required by your institution's safety protocols).

  • Deactivating agent (e.g., 2% sodium hypochlorite solution).

  • Neutralizing agent (e.g., sodium thiosulfate).

  • Cleaning agent (e.g., germicidal detergent).

  • Sterile water or 70% isopropyl alcohol.

  • Lint-free wipes.

Procedure:

  • Deactivation: Apply the deactivating agent to all contaminated surfaces and allow for the prescribed contact time as per your institution's protocol.

  • Neutralization: Apply the neutralizing agent to inactivate the deactivating agent.

  • Cleaning: Thoroughly clean the surfaces with the cleaning agent to remove any remaining residue.

  • Rinsing: Rinse the surfaces with sterile water or 70% isopropyl alcohol.

  • Drying: Allow the equipment to air dry completely or use lint-free wipes.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

FosfluridineTidoxilDisposal cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal A This compound Use B Unused Product A->B Generates C Contaminated Sharps A->C Generates D Contaminated Labware A->D Generates E Contaminated PPE A->E Generates F Hazardous Waste Container (Unused) B->F Place in G Sharps Container C->G Place in H Hazardous Waste Container (Labware) D->H Place in I Hazardous Waste Bag (PPE) E->I Place in J Secure Storage Area F->J Transfer to G->J Transfer to H->J Transfer to I->J Transfer to K Licensed Hazardous Waste Hauler J->K Pickup by L Approved Disposal Facility (e.g., Incineration) K->L Transport to

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including double gloves, a disposable gown, and eye protection, when handling this compound and its waste.

2. Waste Segregation at the Source:

  • Immediately after use, segregate waste into the appropriate, clearly labeled containers as detailed in the table above.[1]

  • Do not overfill containers.

3. Container Management:

  • Keep all waste containers sealed when not in use.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

4. Disposal of Unused or Expired this compound:

  • Do not dispose of this compound down the drain or in regular trash.

  • Place the original vial or a securely sealed container of the unused product into a designated hazardous waste container.

5. Disposal of Contaminated Materials:

  • Sharps: Place all needles, syringes, and other contaminated sharp objects directly into a designated, puncture-resistant sharps container labeled for hazardous drug waste.

  • Labware: Place contaminated vials, pipette tips, and other labware into a leak-proof container designated for hazardous chemical waste.

  • PPE: Place all used gloves, gowns, and other disposable PPE into a designated, specially colored, and labeled hazardous waste bag.

6. Final Disposal:

  • Arrange for the collection of all hazardous waste by a licensed hazardous waste disposal company.

  • Ensure all containers are properly labeled and sealed before pickup.

  • Follow all institutional and regulatory requirements for waste manifest and record-keeping.

Disclaimer: This guide provides general recommendations. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure compliance with all applicable regulations.

References

Essential Safety and Operational Guide for Handling Fosfluridine Tidoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols and logistical information for the handling and disposal of Fosfluridine Tidoxil. As a prodrug of the cytotoxic agent trifluridine, this compound requires stringent safety measures to protect laboratory personnel and the environment. Adherence to these guidelines is critical for ensuring a safe and efficient research environment.

Personal Protective Equipment (PPE) and Safety Recommendations

Proper PPE is mandatory when handling this compound in any form (solid or in solution). The following table summarizes the required PPE and safety recommendations based on established guidelines for handling cytotoxic compounds.

Equipment Specification Purpose
Gloves Chemotherapy-rated, powder-free nitrile gloves. Double gloving is required.Prevents skin contact and absorption of the cytotoxic agent.
Lab Coat/Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects the body and personal clothing from contamination.
Eye Protection Safety goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form or when there is a risk of aerosolization.Prevents inhalation of the cytotoxic compound.
Work Environment All handling of this compound should be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.Provides a contained workspace to prevent exposure and contamination.

Quantitative Safety Data

The following table summarizes key quantitative safety data for the active components of Lonsurf® (trifluridine and tipiracil hydrochloride), which are structurally and functionally related to this compound.

Parameter Trifluridine Tipiracil Hydrochloride Source
Occupational Exposure Limit (OEL) 0.02 µg/m³ (8-hour Time-Weighted Average)34 µg/m³ (8-hour Time-Weighted Average)[1]

Note: These OELs are for the components of a related drug product and should be used as a conservative guideline for handling this compound in the absence of specific data for the prodrug.

Step-by-Step Handling and Disposal Plan

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage. If the package is compromised, treat it as a spill and follow the spill management protocol.

  • Store this compound in a designated, clearly labeled, and secure location away from incompatible materials.[1]

  • The storage area should be in a cool, dry, and well-ventilated space.

  • Maintain an accurate inventory of the compound.

2. Preparation of Solutions:

  • All preparations must be conducted within a certified Class II BSC or chemical fume hood.

  • Wear all required PPE, including double gloves, a disposable gown, and eye protection.

  • Use a plastic-backed absorbent pad to cover the work surface.

  • When weighing the solid compound, handle it carefully to avoid generating dust.

  • Use sterile, disposable equipment for all manipulations.

  • Clearly label all solutions with the compound name, concentration, date of preparation, and a hazard symbol.

3. Experimental Use:

  • Conduct all experiments involving this compound within a contained environment (e.g., BSC).

  • Ensure all personnel in the vicinity are aware of the cytotoxic nature of the compound being used.

  • After use, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a detergent solution followed by a disinfectant).

  • Remove outer gloves before leaving the immediate work area.

4. Disposal Plan:

  • All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), absorbent pads, and other solid materials should be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container.[2][3] This container should be clearly labeled with a cytotoxic hazard symbol.

  • Liquid Waste: Unused solutions and contaminated liquid waste should be collected in a sealed, leak-proof container labeled as cytotoxic waste. Do not dispose of liquid cytotoxic waste down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.[3]

  • All cytotoxic waste must be segregated from other laboratory waste streams and collected by a licensed hazardous waste disposal service for high-temperature incineration.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay) - General Protocol

This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include appropriate controls (vehicle-only and untreated cells).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Xenograft Tumor Model - General Protocol

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring: Monitor tumor growth and the general health of the mice (e.g., body weight, behavior) throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Visualized Workflows

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE (Double Gloves, Gown, Respirator, Eye Protection) alert->ppe contain Contain the Spill with Absorbent Material ppe->contain clean Clean the Area with Detergent, then Disinfectant contain->clean dispose Dispose of all Contaminated Materials as Cytotoxic Waste clean->dispose report Document the Incident dispose->report Waste_Disposal_Pathway Cytotoxic Waste Disposal Pathway start Generation of Contaminated Waste (PPE, Labware, Solutions) solids Solid Waste (Gloves, Gowns, Pads) start->solids liquids Liquid Waste (Unused Solutions) start->liquids sharps Sharps Waste (Needles, Syringes) start->sharps solid_container Place in Labeled, Leak-Proof Cytotoxic Solid Waste Container solids->solid_container liquid_container Collect in Sealed, Labeled Cytotoxic Liquid Waste Container liquids->liquid_container sharps_container Place in Labeled, Puncture-Resistant Cytotoxic Sharps Container sharps->sharps_container collection Segregated Storage in a Designated Area solid_container->collection liquid_container->collection sharps_container->collection disposal Collection by Licensed Hazardous Waste Disposal Service collection->disposal incineration High-Temperature Incineration disposal->incineration

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.